2-(4-Chlorophenyl)-1-(4-fluorophenyl)ethanone
Description
Properties
IUPAC Name |
2-(4-chlorophenyl)-1-(4-fluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO/c15-12-5-1-10(2-6-12)9-14(17)11-3-7-13(16)8-4-11/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKVQOVGOFBRALU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)C2=CC=C(C=C2)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30565172 | |
| Record name | 2-(4-Chlorophenyl)-1-(4-fluorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30565172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126866-16-8 | |
| Record name | 2-(4-Chlorophenyl)-1-(4-fluorophenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126866-16-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Chlorophenyl)-1-(4-fluorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30565172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Physicochemical Properties of 2-(4-Chlorophenyl)-1-(4-fluorophenyl)ethanone
Abstract: This document provides a comprehensive technical overview of 2-(4-Chlorophenyl)-1-(4-fluorophenyl)ethanone, a halogenated diaryl ethanone derivative. Belonging to the deoxybenzoin class of compounds, this molecule serves as a valuable intermediate in various synthetic applications, particularly in the fields of medicinal chemistry and materials science. This guide details its structural identification, core physicochemical properties, characteristic spectroscopic signatures, and a plausible synthetic pathway. The information is curated for researchers, scientists, and professionals in drug development, offering both foundational data and practical insights into the handling and characterization of this compound.
Compound Identification and Molecular Structure
This compound is a specific isomer of a chlorofluorodeoxybenzoin. Accurate identification is paramount, as its properties are distinct from other isomers, such as 1-(4-chlorophenyl)-2-(4-fluorophenyl)ethanone. The nomenclature specifies a two-carbon chain (ethanone) where the carbonyl group (at position 1) is attached to a 4-fluorophenyl ring, and the α-carbon (position 2) is attached to a 4-chlorophenyl ring.
-
IUPAC Name: this compound
-
Synonyms: 4-Chlorobenzyl 4-fluorophenyl ketone
-
CAS Number: While CAS numbers exist for various isomers[1][2], a specific, verified CAS number for this exact compound is not consistently reported in publicly available databases. Researchers should verify the identity of any commercial sample via analytical methods.
Figure 1: 2D Structure of this compound.
Physicochemical Properties
The physical properties of this compound are dictated by its diaryl ketone structure, featuring two aromatic rings that contribute to its solidity and low volatility, and polar halogen and carbonyl groups that influence its solubility and crystalline nature. While specific experimental data for this isomer is scarce, the following table summarizes its calculated and expected properties based on its structure and data from related compounds.
| Property | Value | Source / Rationale |
| Molecular Weight | 248.68 g/mol | Calculated from formula C₁₄H₁₀ClFO.[2] |
| Appearance | White to off-white crystalline solid | Inferred from similar diaryl ketones like 4,4'-Difluorobenzophenone.[3] |
| Melting Point | Not experimentally determined. Expected to be >80 °C. | Based on related structures like 1-(4-Chlorophenyl)ethanone (74-76 °C)[4] and 4-Chlorobenzophenone (78 °C).[5] The additional fluorine atom may increase the melting point due to enhanced crystal lattice energy. |
| Boiling Point | >300 °C (Predicted) | High boiling point is expected due to high molecular weight and aromaticity. |
| Solubility | Insoluble in water. Soluble in common organic solvents like dichloromethane, chloroform, acetone, and ethyl acetate. | The large nonpolar surface area of the phenyl rings dominates its solubility profile.[5] |
| XLogP3-AA | 4.0 (Predicted) | This value, calculated for the related isomer 2-Chloro-1-(4-fluorophenyl)-2-phenylethanone, indicates high lipophilicity.[2] |
Spectroscopic and Analytical Characterization
For unambiguous identification and quality control, a combination of spectroscopic methods is essential. The following sections describe the expected spectral features for this molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise isomeric structure.
-
¹H NMR: The proton spectrum is expected to be relatively simple and highly informative.
-
Methylene Protons (-CH₂-): A sharp singlet integrating to 2H would be observed, likely in the range of δ 4.2-4.5 ppm . The adjacent electron-withdrawing carbonyl group and the chlorophenyl ring cause a significant downfield shift.
-
Aromatic Protons: Two distinct AA'BB' systems are expected for the two para-substituted rings.
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4-Fluorophenyl Ring: Two doublets, each integrating to 2H, between δ 7.9-8.2 ppm (protons ortho to the carbonyl) and δ 7.1-7.3 ppm (protons meta to the carbonyl). The ortho protons are strongly deshielded by the ketone.
-
4-Chlorophenyl Ring: Two doublets, each integrating to 2H, between δ 7.2-7.4 ppm . The signals may overlap with the upfield doublet from the fluorophenyl ring.
-
-
-
¹³C NMR: The carbon spectrum provides confirmation of the carbon skeleton.
-
Carbonyl Carbon (C=O): The ketone carbonyl carbon is expected to appear significantly downfield, in the range of δ 195-200 ppm .
-
Methylene Carbon (-CH₂-): The signal for the methylene carbon should appear around δ 45-50 ppm .[6]
-
Aromatic Carbons: A total of eight signals are expected in the aromatic region (δ 115-140 ppm ). The carbon attached to fluorine will exhibit a large C-F coupling constant.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to confirm the presence of key functional groups.
-
C=O Stretch (Ketone): A strong, sharp absorption band is expected in the region of 1680-1700 cm⁻¹ . This is characteristic of an aryl ketone where the carbonyl is conjugated with the aromatic ring.
-
C-Cl Stretch: A moderate to strong band is expected around 1090-1100 cm⁻¹ and/or 700-800 cm⁻¹ .
-
C-F Stretch: A strong band should appear in the 1200-1250 cm⁻¹ region.
-
Aromatic C-H Stretch: Signals will be observed just above 3000 cm⁻¹ .
-
Aromatic C=C Stretch: Multiple bands of variable intensity will be present between 1450-1600 cm⁻¹ .
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.
-
Molecular Ion (M⁺): The spectrum should show a molecular ion peak at m/z 248 . Due to the natural abundance of the ³⁷Cl isotope, a characteristic M+2 peak at m/z 250 with approximately one-third the intensity of the M⁺ peak will be observed, confirming the presence of a single chlorine atom.
-
Key Fragments: Common fragmentation pathways would involve cleavage alpha to the carbonyl group, leading to fragment ions such as:
-
[C₇H₄FO]⁺ (m/z 123): Loss of the chlorobenzyl radical.
-
[C₇H₆Cl]⁺ (m/z 125/127): The chlorobenzyl cation.
-
Synthesis and Experimental Protocols
Diaryl ethanones are typically synthesized via Friedel-Crafts acylation or related cross-coupling reactions.[7][8] A robust and direct method for preparing this compound is the Friedel-Crafts acylation of fluorobenzene with 4-chlorophenylacetyl chloride.
Figure 2: Generalized workflow for the synthesis via Friedel-Crafts Acylation.
Step-by-Step Conceptual Protocol
Causality: This protocol leverages the electrophilic nature of the acylium ion, generated from 4-chlorophenylacetyl chloride and a Lewis acid catalyst (AlCl₃), which then attacks the electron-rich fluorobenzene ring to form the C-C bond. Fluorobenzene directs acylation primarily to the para position due to steric hindrance and electronic effects, yielding the desired product.
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add an anhydrous, non-polar solvent such as dichloromethane (DCM) or 1,2-dichloroethane.
-
Catalyst Suspension: Cool the solvent to 0 °C using an ice bath and slowly add anhydrous aluminum chloride (AlCl₃, ~1.1 equivalents). Stir to create a suspension. Rationale: This exothermic step is controlled at low temperature to prevent side reactions.
-
Acyl Chloride Addition: In a separate flask, dissolve 4-chlorophenylacetyl chloride (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the stirring AlCl₃ suspension, maintaining the temperature at 0 °C. Rationale: This forms the reactive electrophilic acylium ion complex.
-
Nucleophile Addition: Add fluorobenzene (~1.5-2.0 equivalents) dropwise to the reaction mixture. Rationale: Using an excess of the nucleophile drives the reaction to completion.
-
Reaction Progression: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. Rationale: This step quenches the reaction, hydrolyzes the aluminum complexes, and protonates the intermediate, facilitating the separation of the organic product.
-
Aqueous Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, water, and saturated sodium bicarbonate solution, followed by brine. Rationale: These washes remove residual acid, base, and inorganic salts.
-
Drying and Concentration: Dry the isolated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes) to obtain the pure this compound.
Applications and Safety
Applications
As a functionalized deoxybenzoin, this compound is primarily of interest as a building block in organic synthesis. Halogenated aromatic ketones are key intermediates for:
-
Pharmaceutical Development: They serve as precursors for synthesizing more complex molecules with potential biological activity. The specific arrangement of the chloro- and fluoro- substituents can be crucial for receptor binding and metabolic stability.[9]
-
Materials Science: These structures can be incorporated into polymers like polyetheretherketone (PEEK) to modify properties such as thermal stability and flame retardancy.[10]
-
Agrochemicals: Fluorinated and chlorinated aromatic compounds are prevalent in modern pesticides and herbicides.[9]
Safety and Handling
No specific toxicological data is available for this compound. Standard laboratory safety precautions should be followed:
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
References
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PubChem. 2-Chloro-1-(4-fluorophenyl)-2-phenylethanone. [Link]
- Google Patents. CN107141212B - Preparation method of 2-chloro-4' -fluoroacetophenone.
- Google Patents. CN104262095A - R-1-(4-fluorophenyl)ethanol and synthesis of ester thereof.
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Chemsrc. 1-(4-Chlorophenyl)ethanone | CAS#:99-91-2. [Link]
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The Royal Society of Chemistry. Supporting Information. [Link]
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Cheméo. Chemical Properties of Ethanone, 1-(4-chlorophenyl)- (CAS 99-91-2). [Link]
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NIST WebBook. Ethanone, 1-(4-fluorophenyl)-. [Link]
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NIST WebBook. Ethanone, 1-(4-chlorophenyl)-. [Link]
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PrepChem.com. Synthesis of 1-(4-fluorophenyl)-2-morpholino-ethanone. [Link]
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ResearchGate. NMR spectral analysis of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole. [Link]
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Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]
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ResearchGate. Synthesis of 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol and its chemical transformations. [Link]
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ResearchGate. Methods for the synthesis of diarylethanones. [Link]
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ResearchGate. Figure S13. 1 H NMR spectrum of 1-(4-Chlorophenyl)ethanone oxime (2g). [Link]
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Wikipedia. 4,4'-Difluorobenzophenone. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Comprehensive Overview of 4,4'-Difluorobenzophenone: Applications and Synthesis. [Link]
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YouTube. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. [Link]
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Organic Chemistry Portal. One-Pot Procedure for the Synthesis of Unsymmetrical Diarylalkynes. [Link]
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Organic Chemistry Portal. Diaryl ether synthesis by etherification (arylation). [Link]
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National Institutes of Health. Reversed-Polarity Synthesis of Diaryl Ketones through Palladium-Catalyzed Direct Arylation of 2-Aryl-1,3-dithianes. [Link]
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An In-depth Technical Guide to 2-(Aryl)-1-(Aryl)ethanones: Focus on 2-(4-Chlorophenyl)-1-(4-fluorophenyl)ethanone and Its Isomers
This guide provides a comprehensive technical overview of the chemical entity class represented by 2-(4-Chlorophenyl)-1-(4-fluorophenyl)ethanone. It is intended for researchers, chemists, and professionals in drug development who require a deep understanding of the synthesis, properties, analysis, and applications of this and structurally related halogenated aryl ethanones. We will delve into the nuances of isomeric forms, the rationale behind synthetic strategies, and the practical considerations for laboratory handling and analysis.
Introduction and Nomenclature Clarification
The ethanone backbone, substituted with halogenated phenyl rings, represents a critical class of intermediates in modern organic synthesis. The specific compound, this compound, and its isomers are not widely documented as final products but are pivotal as building blocks for more complex molecules, including active pharmaceutical ingredients (APIs).
It is crucial to address a common point of ambiguity in nomenclature. The position of the substituents on the ethanone core dictates the compound's specific properties and reactivity. This guide will cover several isomers to provide a broader and more useful context for the researcher.
Compound Identification and Physicochemical Properties
The fundamental molecular identity of these isomers is consistent, but their chemical and physical properties can vary based on the substituent positions.
Table 1: Core Compound Identifiers for Key Isomers
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 2-(4-Chlorophenyl)-1-(3-fluorophenyl)ethanone | 1183554-70-2 | C₁₄H₁₀ClFO | 248.68 |
| 2-(4-Chlorophenyl)-1-(2-fluorophenyl)ethanone | 1183199-32-7 | C₁₄H₁₀ClFO | 248.68 |
| 1-(4-Chlorophenyl)-2-(4-fluorophenyl)ethanone | 126866-15-7 | C₁₄H₁₀ClFO | 248.68 |
| 2-Chloro-1-(4-fluorophenyl)-2-phenylethanone* | 62148-67-8 | C₁₄H₁₀ClFO | 248.68 |
*Note: This isomer features the chlorine atom on the ethanone backbone rather than the phenyl ring, but it is a structurally related and commonly cited compound.
Table 2: Computed Physicochemical Properties (for C₁₄H₁₀ClFO isomers)
| Property | Value | Source |
| XLogP3-AA | 4 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 3 | Guidechem[2] |
| Topological Polar Surface Area | 17.1 Ų | Guidechem[2] |
| Exact Mass | 248.0404208 Da | PubChem[1] |
These computed properties suggest a non-polar, lipophilic molecule with limited hydrogen bonding capability, which influences its solubility and chromatographic behavior.
Synthesis and Mechanistic Insights
The synthesis of diaryl ethanones and their analogues typically relies on classical carbon-carbon bond-forming reactions. The Friedel-Crafts acylation is a cornerstone method for preparing the precursor, a halogenated acetophenone, which can then be further modified.
General Synthetic Approach: Friedel-Crafts Acylation
A common pathway involves the acylation of a fluorobenzene or chlorobenzene derivative. For instance, to synthesize a precursor like 2-chloro-1-(4-fluorophenyl)ethanone, fluorobenzene is reacted with chloroacetyl chloride.
Causality in Experimental Design:
-
Catalyst Choice: Anhydrous aluminum trichloride (AlCl₃) is the traditional Lewis acid catalyst. Its role is to polarize the acyl chloride, generating a highly electrophilic acylium ion, which then attacks the electron-rich fluorobenzene ring. However, modern approaches may utilize reusable and less hazardous ionic liquids, which can simplify the workup process and improve the environmental profile of the synthesis.[3]
-
Solvent: A non-reactive, polar solvent like nitrobenzene or an excess of the aromatic substrate itself is often used.[4]
-
Temperature Control: The reaction is typically initiated at low temperatures (0-30 °C) to control the exothermic reaction and prevent side product formation before proceeding.[3]
Workflow for Synthesis
The following diagram illustrates a generalized workflow for the synthesis of a halogenated acetophenone precursor, a key step in producing the target ethanone structures.
Caption: Generalized workflow for Friedel-Crafts acylation.
Synthesis of 2-(Aryl)-1-(Aryl)ethanones
Once a suitable α-haloacetophenone intermediate is formed (e.g., 2-bromo-1-(4-fluorophenyl)-ethanone), the second aryl ring can be introduced via nucleophilic substitution or cross-coupling reactions. For example, reacting 2-bromo-1-(4-fluorophenyl)-ethanone with a morpholine nucleophile has been demonstrated.[5] A similar principle would apply to forming the C-C bond with a 4-chlorophenyl nucleophile, likely via an organometallic reagent like a Grignard or organocuprate reagent.
Applications in Research and Drug Development
Halogenated ethanones are not typically therapeutic agents themselves but serve as indispensable intermediates. The incorporation of fluorine and chlorine atoms can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity, making these motifs highly desirable in drug design.[6]
-
Precursors for APIs: These compounds are building blocks for various pharmaceuticals. For example, 2-chloro-4'-fluoroacetophenone is an important intermediate in the synthesis of the antifungal agent epoxiconazole and the statin drug fluvastatin.[3]
-
Scaffolds in Medicinal Chemistry: The ethanone core provides a versatile scaffold for constructing more complex heterocyclic systems, such as pyrazoles, triazoles, and quinazolines, which are prevalent in modern kinase inhibitors and other targeted therapies.[7][8]
Analytical Methodologies
Ensuring the purity and identity of these intermediates is critical. High-Performance Liquid Chromatography (HPLC) is the standard method for quantitative analysis.
HPLC Protocol for Analysis
This protocol provides a robust starting point for the analysis of this compound and its isomers. The non-polar nature of the molecule makes it well-suited for reverse-phase chromatography.
Instrumentation and Conditions:
| Parameter | Value |
| HPLC System | Standard system with pump, autosampler, column oven, UV-Vis detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 248 nm |
| Run Time | 10 minutes |
Protocol Steps:
-
Reagent Preparation: Use HPLC-grade acetonitrile and ultrapure water.
-
Standard Solution: Accurately prepare a 1000 µg/mL stock solution of the reference standard in the mobile phase. Sonicate for 5 minutes to ensure complete dissolution.[9]
-
Calibration Curve: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by diluting the stock solution.
-
Sample Preparation: Dissolve a known quantity of the sample in the mobile phase to achieve a concentration within the calibration range.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Determine the concentration of the analyte in the sample by comparing its peak area to the calibration curve.
Analytical Workflow Diagram
Caption: Standard workflow for HPLC analysis.
Safety and Handling
As with all α-halo ketones and aromatic compounds, proper safety precautions are essential. The information below is a synthesis from typical Safety Data Sheets (SDS) for related compounds.
-
Hazard Classification: These compounds are generally classified as harmful if swallowed (Acute toxicity, Oral, Category 4), causing skin irritation (Category 2), and causing serious eye irritation (Category 2A).[10] They may also cause respiratory irritation.[11]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield (approved under standards like EN166 or NIOSH).[10][12]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[11][13]
-
Respiratory Protection: Use only in a well-ventilated area. If dust or aerosols are formed, use an approved respirator.[13][14]
-
-
First Aid Measures:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[10][13]
-
Skin: Wash off immediately with soap and plenty of water.[10][13]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[12][13]
-
Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[13]
-
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container, away from incompatible materials such as strong oxidizing agents.[11][15]
Conclusion
This compound and its isomers are valuable chemical intermediates whose utility lies in their versatile reactivity and the desirable properties conferred by their halogenated aryl moieties. A thorough understanding of their synthesis, analytical characterization, and safe handling is paramount for their effective use in research and development, particularly in the creation of novel pharmaceutical agents. The protocols and data presented in this guide serve as a foundational resource for scientists working with this class of compounds.
References
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PubChem. 2-Chloro-1-(4-fluorophenyl)-2-phenylethanone. National Center for Biotechnology Information. [Link]
- Google Patents. CN107141212B - Preparation method of 2-chloro-4' -fluoroacetophenone.
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Angene Chemical. Safety Data Sheet. Angene Chemical. [Link]
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Fisher Scientific. Safety Data Sheet for 4'-Fluoroacetophenone. Fisher Scientific. [Link]
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PrepChem.com. Synthesis of 1-(4-fluorophenyl)-2-morpholino-ethanone. PrepChem.com. [Link]
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Cheméo. Chemical Properties of Ethanone, 1-(4-chlorophenyl)- (CAS 99-91-2). Cheméo. [Link]
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Organic Syntheses. Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl-. Organic Syntheses. [Link]
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ResearchGate. (i) 2-Bromo-1-(4-chlorophenyl)ethanone or... ResearchGate. [Link]
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Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]
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PubMed. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. National Library of Medicine. [Link]
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An In-Depth Technical Guide to the Synthesis of 2-(4-Chlorophenyl)-1-(4-fluorophenyl)ethanone
Introduction
2-(4-Chlorophenyl)-1-(4-fluorophenyl)ethanone, a deoxybenzoin derivative, is a diaryl ketone that serves as a valuable intermediate in the synthesis of more complex molecular architectures. Its structure, featuring a fluorinated phenyl ring and a chlorinated phenyl ring linked by a keto-ethylene bridge, makes it a precursor of interest in medicinal chemistry and materials science. The strategic placement of halogen atoms can significantly influence the pharmacokinetic properties and binding affinities of derivative compounds, underscoring the importance of efficient and reliable synthetic access to this specific ketone.
This technical guide provides a comprehensive overview of the principal synthetic pathways to this compound. Designed for researchers, chemists, and drug development professionals, this document delves into the mechanistic underpinnings, practical experimental protocols, and comparative analysis of the most effective synthetic strategies.
Part 1: Friedel-Crafts Acylation Pathway
The Friedel-Crafts acylation is a cornerstone of aromatic chemistry and the most direct and widely employed method for synthesizing aryl ketones.[1] This electrophilic aromatic substitution involves the reaction of an aromatic ring with an acylating agent, typically an acyl chloride or anhydride, in the presence of a Lewis acid catalyst.[2] For the target molecule, this can be approached by acylating fluorobenzene with 4-chlorophenylacetyl chloride.
Mechanistic Insights
The reaction proceeds through the formation of a highly electrophilic acylium ion. The Lewis acid, commonly aluminum trichloride (AlCl₃), coordinates to the chlorine atom of the acyl chloride, polarizing the C-Cl bond and facilitating its cleavage.[3] This generates a resonance-stabilized acylium ion.
Step 1: Formation of the Acylium Ion The Lewis acid (AlCl₃) abstracts the chloride from 4-chlorophenylacetyl chloride, forming the electrophilic acylium ion.
Caption: Formation of the electrophilic acylium ion.
Step 2: Electrophilic Aromatic Substitution The π-electron system of the fluorobenzene ring acts as a nucleophile, attacking the acylium ion. This attack temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or σ-complex.[3]
Step 3: Rearomatization A weak base, typically [AlCl₄]⁻, abstracts a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and regenerating the AlCl₃ catalyst. The final product is formed after an aqueous workup to decompose the ketone-AlCl₃ complex.[4]
Caption: Key stages of the Friedel-Crafts acylation reaction.
Experimental Protocol (Adapted)
This protocol is adapted from established procedures for the Friedel-Crafts acylation of aromatic compounds.[5]
Step 1: Preparation of 4-Chlorophenylacetyl Chloride If not commercially available, 4-chlorophenylacetic acid can be converted to the corresponding acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.
Step 2: Acylation Reaction
-
To a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap (to handle HCl evolution), add anhydrous aluminum trichloride (1.1 eq.) and a dry, inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Cool the suspension to 0-5 °C in an ice bath.
-
Slowly add a solution of 4-chlorophenylacetyl chloride (1.0 eq.) in the same dry solvent via the dropping funnel.
-
Once the addition is complete, add fluorobenzene (1.0-1.2 eq.) dropwise, maintaining the low temperature.
-
After the addition of fluorobenzene, allow the reaction mixture to stir at 0-5 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours, monitoring progress by TLC.
-
Upon completion, carefully quench the reaction by pouring it slowly over crushed ice and concentrated HCl.
-
Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification and Data
The crude product is typically purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
| Parameter | Value/Condition | Source |
| Catalyst | Aluminum Trichloride (AlCl₃) | [1] |
| Solvent | Dichloromethane (DCM) or CS₂ | [5] |
| Temperature | 0 °C to Room Temperature | [5] |
| Typical Yield | 70-85% | (Estimated) |
| Purity | >95% after recrystallization | (Expected) |
Part 2: Grignard Reaction Pathway
The Grignard reaction provides a powerful method for carbon-carbon bond formation. In this context, the synthesis involves the reaction of a Grignard reagent derived from a 4-chlorobenzyl halide with a 4-fluorobenzoyl derivative.
Mechanistic Insights
The reaction hinges on the nucleophilic character of the Grignard reagent.
Step 1: Formation of Grignard Reagent 4-chlorobenzyl chloride reacts with magnesium metal in an anhydrous ether solvent (like THF or diethyl ether) to form 4-chlorobenzylmagnesium chloride.[6] This process inverts the polarity of the benzylic carbon, making it a potent nucleophile.
Step 2: Nucleophilic Acyl Substitution The Grignard reagent attacks the electrophilic carbonyl carbon of 4-fluorobenzoyl chloride. This addition forms a tetrahedral intermediate.[7]
Step 3: Elimination and Ketone Formation The tetrahedral intermediate is unstable and collapses, expelling the chloride ion as a leaving group to form the target ketone, this compound.
Causality Behind Experimental Choices: It is critical to control the reaction conditions. The ketone product is also susceptible to attack by a second equivalent of the Grignard reagent, which would lead to the formation of a tertiary alcohol.[8][9] To favor ketone formation, the reaction is typically run at low temperatures, and the Grignard reagent is added slowly to a solution of the acyl chloride (inverse addition). Using less reactive organometallic reagents like organocuprates (Gilman reagents) can also selectively yield the ketone.[10]
Caption: Grignard reaction pathway and potential side reaction.
Experimental Protocol (Adapted)
-
Prepare Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), place magnesium turnings (1.2 eq.). Add a solution of 4-chlorobenzyl chloride (1.2 eq.) in anhydrous THF dropwise. A crystal of iodine can be used to initiate the reaction. The formation is typically exothermic.[11]
-
Acylation: In a separate flame-dried flask, dissolve 4-fluorobenzoyl chloride (1.0 eq.) in anhydrous THF and cool to -78 °C (dry ice/acetone bath).
-
Inverse Addition: Slowly add the prepared Grignard reagent from the first flask to the cooled solution of 4-fluorobenzoyl chloride via a cannula.
-
Quenching: After stirring at -78 °C for 1-2 hours, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Work-up: Allow the mixture to warm to room temperature. Extract the product with diethyl ether or ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Data Summary
| Parameter | Value/Condition | Source |
| Reagents | 4-chlorobenzylmagnesium chloride, 4-fluorobenzoyl chloride | [7] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | [11] |
| Temperature | -78 °C to control selectivity | [12] |
| Typical Yield | 50-70% (ketone) | (Estimated) |
| Key Challenge | Preventing over-addition to form tertiary alcohol | [8] |
Part 3: Suzuki-Miyaura Cross-Coupling Pathway
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide.[13] This modern method offers high functional group tolerance and is a powerful tool for constructing biaryl systems, which can be extended to the synthesis of diaryl ketones.[14] A plausible route involves coupling an arylboronic acid with a suitable α-halo ketone.
Mechanistic Insights: The Catalytic Cycle
The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species.[15][16]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the α-halo ketone (e.g., 2-bromo-1-(4-fluorophenyl)ethanone), forming a Pd(II) complex. This is often the rate-determining step.[16]
-
Transmetalation: In the presence of a base, the organic group from the arylboronic acid (e.g., 4-chlorophenylboronic acid) is transferred to the palladium center, displacing the halide. The base activates the boronic acid to facilitate this step.[13]
-
Reductive Elimination: The two organic ligands on the Pd(II) center couple and are eliminated, forming the final C-C bond of the product. This step regenerates the catalytically active Pd(0) species, which re-enters the cycle.[15]
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocol (Conceptual)
This protocol is based on general procedures for Suzuki couplings of α-halo carbonyl compounds.[17][18]
-
Reactant Preparation: The synthesis requires a precursor such as 2-bromo-1-(4-fluorophenyl)ethanone, which can be prepared by the bromination of 1-(4-fluorophenyl)ethanone.
-
Reaction Setup: To a Schlenk flask, add 2-bromo-1-(4-fluorophenyl)ethanone (1.0 eq.), 4-chlorophenylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).
-
Solvent and Degassing: Add a solvent mixture, typically toluene/water or dioxane/water. Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes to remove oxygen, which can deactivate the catalyst.
-
Reaction Conditions: Heat the mixture to reflux (typically 80-100 °C) and stir for 4-12 hours, monitoring by TLC.
-
Work-up: After cooling, dilute the mixture with water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the residue by column chromatography on silica gel.
Data Summary
| Parameter | Value/Condition | Source |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ with ligands | [19] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | [13] |
| Solvent | Toluene/H₂O, Dioxane, DMF | |
| Typical Yield | 60-90% | (Estimated) |
| Key Advantage | High functional group tolerance | [19] |
Part 4: Comparative Analysis and Conclusion
Choosing the optimal synthetic pathway depends on several factors, including scale, cost, available starting materials, and desired purity.
| Pathway | Advantages | Disadvantages | Best For |
| Friedel-Crafts Acylation | - High atom economy- Direct, few steps- Inexpensive reagents (AlCl₃) | - Requires stoichiometric Lewis acid- Generates corrosive HCl gas- Sensitive to substrate electronics | Large-scale, cost-driven synthesis where starting materials are readily available. |
| Grignard Reaction | - Strong C-C bond formation- Versatile starting materials | - Strict anhydrous conditions required- Risk of over-addition to form alcohol- Sensitive to many functional groups | Lab-scale synthesis where precise control can be exerted to avoid side-products. |
| Suzuki-Miyaura Coupling | - Excellent functional group tolerance- Mild reaction conditions- High yields and selectivity | - Requires pre-functionalized substrates- Cost of palladium catalyst- Potential for catalyst contamination | Synthesis of complex analogues or when sensitive functional groups must be preserved. |
Conclusion
The synthesis of this compound can be effectively achieved through several robust chemical transformations. The Friedel-Crafts acylation stands out as the most direct and industrially scalable route, benefiting from low-cost reagents and high convergence. However, it requires careful handling of stoichiometric Lewis acids and corrosive byproducts. The Grignard reaction offers a classic alternative, though it demands rigorous control to prevent the formation of tertiary alcohol side-products. For syntheses requiring high specificity and tolerance of other functionalities within the molecule, the Suzuki-Miyaura cross-coupling provides a modern, highly reliable, albeit more expensive, alternative. The selection of the optimal pathway is ultimately a strategic decision guided by the specific constraints and objectives of the research or production campaign.
References
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Chemistry Steps. (n.d.). Reaction of Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents. Retrieved January 14, 2026, from [Link]
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Chemistry Stack Exchange. (2021, May 23). Reaction of acyl chloride with excess Grignard reagent. [Link]
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BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. Retrieved January 14, 2026, from [Link]
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Casado, J., et al. (2008). A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System. Organometallics. [Link]
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National Center for Biotechnology Information. (2025, September 22). A Radical‐Based, Transition Metal‐Free Approach for Diaryl Ketone Synthesis. [Link]
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Royal Society of Chemistry. (n.d.). Synthesis of diaryl ketonesvia a phosphine-free Fukuyama reaction. Retrieved January 14, 2026, from [Link]
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Azevedo, A. M. G. (n.d.). Synthetic model of a new deoxybenzoin derivative from Deguelia hatschbachii. RI/UFS. [Link]
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A Technical Guide to the Solubility of 2-(4-Chlorophenyl)-1-(4-fluorophenyl)ethanone in Common Laboratory Solvents: A Predictive and Methodological Approach
Abstract
The solubility of active pharmaceutical ingredients (APIs) and key chemical intermediates is a cornerstone of successful drug development and process chemistry. It governs critical parameters ranging from reaction kinetics and purification efficiency to bioavailability and formulation stability. This guide provides an in-depth analysis of the predicted solubility of 2-(4-Chlorophenyl)-1-(4-fluorophenyl)ethanone, a halogenated diaryl ketone. In the absence of extensive published empirical data for this specific molecule, this document leverages fundamental physicochemical principles and an analysis of its structural motifs to predict its behavior across a spectrum of common laboratory solvents. Furthermore, a robust, step-by-step experimental protocol for the accurate determination of its solubility is detailed, providing researchers with a practical framework for empirical validation. This guide is intended for scientists in chemical research and drug development who require a comprehensive understanding of solubility for informed solvent selection in synthesis, purification, and formulation workflows.
Introduction: The Critical Role of Solubility
In the fields of medicinal chemistry and process development, understanding a compound's solubility is not merely an academic exercise; it is a critical factor that dictates the viability of a project. The choice of solvent can dramatically influence reaction rates, yield, and impurity profiles during synthesis. For purification, selecting an appropriate crystallization or chromatographic solvent system is entirely dependent on differential solubility.[1] In drug development, the aqueous solubility of an API is a primary determinant of its dissolution rate and subsequent bioavailability. Therefore, a thorough characterization of a compound's solubility profile is an indispensable early-stage activity.
This guide focuses on this compound, a molecule possessing structural features common in modern pharmaceuticals, including aromatic rings and halogen substituents. Its solubility behavior is dictated by the interplay of these features, specifically the polarity of the carbonyl group, the hydrophobicity of the diaryl structure, and the influence of the chloro- and fluoro- substituents.
Physicochemical Profile of this compound
To predict solubility, one must first analyze the molecule's structure and inherent physicochemical properties. The principle of "like dissolves like" remains the most powerful tool for initial assessment, stating that substances with similar polarities are more likely to be soluble in one another.[1][2]
-
Core Structure: The molecule is a ketone, characterized by a polar carbonyl (C=O) functional group. This group introduces a significant dipole moment, making this part of the molecule capable of dipole-dipole interactions.[3]
-
Aromatic Systems: The presence of two phenyl rings (a chlorophenyl and a fluorophenyl group) introduces a large, nonpolar, and hydrophobic character to the molecule. These regions will primarily interact via van der Waals forces (specifically, London dispersion forces).
-
Hydrogen Bonding Capability: The oxygen atom of the carbonyl group has lone pairs of electrons and can act as a hydrogen bond acceptor.[4] However, the molecule lacks a hydrogen atom bonded to a highly electronegative atom (like O-H or N-H), meaning it cannot act as a hydrogen bond donor. This is a crucial distinction, as its ability to interact with protic solvents like water or ethanol is limited to accepting hydrogen bonds.[5]
-
Halogen Substituents: The chlorine and fluorine atoms are electronegative and contribute to the molecule's overall polarity. However, their primary influence in a molecule of this size is often an increase in molecular weight and surface area, which strengthens London dispersion forces.
Overall Polarity Assessment: this compound is best described as a sparingly polar or moderately nonpolar molecule. The polarity of the central ketone group is significantly offset by the large, nonpolar surface area of the two aromatic rings. This duality suggests that it will not be highly soluble in the extremes of the polarity spectrum (e.g., water or hexane) but will likely exhibit optimal solubility in solvents of intermediate polarity.
Predicted Solubility Profile and Solvent Selection Rationale
Based on the physicochemical analysis, we can predict the qualitative solubility of this compound in various classes of laboratory solvents. The following table provides these predictions and the rationale behind them.
| Solvent | Class | Dielectric Constant (ε) | Predicted Qualitative Solubility | Rationale |
| Water | Polar Protic | ~80.1 | Insoluble | The molecule's large hydrophobic surface area from the two phenyl rings far outweighs the polar contribution of the carbonyl group. While the carbonyl can accept hydrogen bonds from water, this is insufficient to overcome the energy required to disrupt the strong hydrogen-bonding network of water itself.[6] |
| Methanol / Ethanol | Polar Protic | ~32.7 / ~24.5 | Slightly Soluble to Soluble | These alcohols have a polar hydroxyl group and a nonpolar alkyl chain. They can act as hydrogen bond donors to the solute's carbonyl oxygen. Their alkyl portion can interact favorably with the aromatic rings, making them better solvents than water. Solubility is expected to increase from methanol to ethanol as the nonpolar character increases. |
| Acetone | Polar Aprotic | ~20.7 | Soluble to Highly Soluble | Acetone shares a carbonyl group with the solute, promoting strong dipole-dipole interactions. Its two methyl groups provide some nonpolar character to solvate the phenyl rings. As a polar aprotic solvent, it cannot hydrogen bond with itself, making it easier for the solute to be integrated.[7] |
| Acetonitrile (ACN) | Polar Aprotic | ~37.5 | Soluble | A highly polar aprotic solvent with a large dipole moment. It should effectively solvate the polar ketone portion of the molecule.[8] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | ~46.7 | Highly Soluble | DMSO is a powerful, highly polar aprotic solvent known for its ability to dissolve a wide range of organic compounds. Its polarity will strongly interact with the carbonyl group, and it is generally an excellent solvent for crystalline organic solids.[8] |
| Tetrahydrofuran (THF) | Borderline Aprotic | ~7.6 | Highly Soluble | THF strikes an excellent balance of moderate polarity (from the ether oxygen) and nonpolar character (from the four methylene groups). This duality allows it to effectively solvate both the polar carbonyl group and the nonpolar aromatic rings, making it a prime candidate for high solubility. |
| Dichloromethane (DCM) | Borderline Aprotic | ~9.1 | Highly Soluble | DCM is a versatile solvent of intermediate polarity. It is an excellent choice for compounds with both polar functional groups and significant nonpolar regions. |
| Toluene | Nonpolar | ~2.4 | Soluble | Toluene's aromatic ring can engage in favorable π-stacking interactions with the phenyl rings of the solute. Its overall nonpolar character will effectively solvate the hydrophobic portions of the molecule. |
| Hexane / Heptane | Nonpolar | ~1.9 | Slightly Soluble to Insoluble | These aliphatic hydrocarbons are highly nonpolar and interact only through weak London dispersion forces. While they can solvate the aromatic rings, they cannot effectively solvate the polar carbonyl group, leading to poor overall solubility.[6] |
Experimental Protocol for Quantitative Solubility Determination (Shake-Flask Method)
To move from prediction to empirical data, a standardized experimental protocol is required. The equilibrium shake-flask method is a reliable and widely accepted technique for determining the solubility of a crystalline solid.[2] This protocol is designed to be a self-validating system.
Principle
An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to allow the system to reach equilibrium. At equilibrium, the concentration of the dissolved solute in the supernatant is constant and represents the solubility of the compound in that solvent at that temperature.
Materials and Equipment
-
This compound (crystalline solid)
-
Selected solvents (HPLC grade or equivalent)
-
Analytical balance (± 0.1 mg)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or rotator with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE or appropriate material)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer
Step-by-Step Methodology
-
Preparation of Standard Solutions: Accurately prepare a series of stock solutions of the compound in a suitable solvent (in which it is highly soluble, like acetonitrile or DMSO) at known concentrations. These will be used to generate a calibration curve.
-
Sample Preparation: Add an excess amount of crystalline this compound to a pre-weighed vial. "Excess" means adding enough solid so that a significant amount remains undissolved at the end of the experiment. A starting point is typically 5-10 mg of solid per 1 mL of solvent.
-
Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the test solvent to the vial.
-
Equilibration: Tightly cap the vials and place them in a temperature-controlled orbital shaker. Agitate the samples at a constant temperature (e.g., 25 °C) for a predetermined period. A minimum of 24 hours is recommended to ensure equilibrium is reached, though 48-72 hours may be necessary for some compounds.[2]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2-4 hours to allow the excess solid to settle.
-
Sample Extraction and Filtration: Carefully draw a sample from the clear supernatant using a syringe. Immediately pass the solution through a syringe filter (e.g., 0.22 µm) to remove all undissolved solid particles. This step is critical to prevent artificially high concentration readings.
-
Dilution: Accurately dilute the filtered supernatant with a suitable solvent to bring the concentration within the linear range of the analytical calibration curve.
-
Quantitative Analysis: Analyze the diluted samples using a validated analytical method (e.g., HPLC-UV).
-
Calculation:
-
Generate a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the known concentrations of the standard solutions.
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original concentration in the saturated supernatant by accounting for the dilution factor. This value is the solubility, typically expressed in mg/mL or mol/L.
-
Experimental Workflow Diagram
Caption: Figure 1: Shake-Flask Solubility Determination Workflow.
Analysis of Solute-Solvent Interactions
The empirically determined solubility data can be directly correlated to the intermolecular forces between the solute and the various solvents.
-
In Nonpolar Solvents (e.g., Hexane): The primary interactions are weak London dispersion forces between the solvent's alkyl chains and the solute's aromatic rings. The energy gained from these interactions is insufficient to overcome the solute-solute interactions in the crystal lattice, resulting in low solubility.
-
In Polar Aprotic Solvents (e.g., Acetone, THF): Stronger dipole-dipole interactions occur between the solvent's polar functional group (carbonyl or ether) and the solute's carbonyl group. Simultaneously, the nonpolar regions of the solvent interact favorably with the solute's aromatic rings. This dual-interaction capability leads to high solubility.
-
In Polar Protic Solvents (e.g., Ethanol): The strongest interaction is the hydrogen bond formed between the solvent's hydroxyl (-OH) group (donor) and the solute's carbonyl oxygen (acceptor). Dipole-dipole and dispersion forces also contribute. However, the solvent must also expend energy to break its own hydrogen bonds to accommodate the solute, which can temper the overall solubility compared to optimal aprotic solvents.
Diagram of Intermolecular Interactions
Caption: Figure 2: Dominant Solute-Solvent Interactions.
Conclusion and Practical Applications
This guide establishes that this compound is predicted to be a sparingly polar compound with low solubility in highly polar (water) and nonpolar (hexane) solvents. Its optimal solubility is anticipated in polar aprotic and borderline solvents such as DMSO, THF, Dichloromethane, and Acetone . These solvents effectively balance the interactions with both the polar carbonyl core and the nonpolar diaryl structure.
For researchers, this predictive analysis provides a direct path to informed solvent selection:
-
For Synthesis: Solvents like THF or Dichloromethane are excellent starting points for reaction media.
-
For Purification: A mixed-solvent system, such as Toluene/Heptane or Ethanol/Water, could be explored for crystallization, leveraging the differential solubility to precipitate the pure compound.
-
For Analysis: Acetonitrile and Methanol are common, effective solvents for preparing samples for chromatographic analysis (HPLC, LC-MS).
By combining this theoretical framework with the provided empirical shake-flask protocol, scientists can confidently and efficiently characterize the solubility of this compound, accelerating research and development timelines.
References
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Unlocking Therapeutic Potential: A Technical Guide to the Biological Activities of 2-(4-Chlorophenyl)-1-(4-fluorophenyl)ethanone Derivatives
Abstract
The diaryl ethanone scaffold, characterized by its two aromatic rings linked by a keto-ethyl bridge, represents a privileged structure in medicinal chemistry. This technical guide provides an in-depth exploration of the potential biological activities of a specific subclass: 2-(4-Chlorophenyl)-1-(4-fluorophenyl)ethanone and its derivatives. We will delve into the synthetic strategies for accessing these compounds, followed by a comprehensive analysis of their potential as anticonvulsant, anticancer, anti-inflammatory, and antimicrobial agents. This guide is intended for researchers, scientists, and drug development professionals, offering a synthesis of current knowledge, detailed experimental protocols, and insights into the structure-activity relationships that govern the therapeutic potential of this promising class of molecules.
Introduction: The 2-Aryl-1-Arylethanone Core - A Scaffold of Versatility
The 2-aryl-1-arylethanone framework is a key structural motif found in a variety of biologically active compounds. The presence of two aromatic rings allows for diverse substitutions, enabling the fine-tuning of physicochemical properties and biological targets. The ethanone linker provides a degree of conformational flexibility, which can be crucial for optimal interaction with biological macromolecules. The specific focus of this guide, the this compound core, incorporates two key halogen substitutions. The para-chloro and para-fluoro substituents are known to modulate metabolic stability, lipophilicity, and binding interactions, making this a particularly interesting scaffold for drug discovery. This guide will explore the multifaceted biological potential of derivatives built upon this core structure.
Synthetic Pathways to this compound Derivatives
The primary and most versatile method for the synthesis of the this compound core is the Friedel-Crafts acylation . This electrophilic aromatic substitution reaction provides a direct route to forming the key carbon-carbon bond between the fluorinated aromatic ring and the ethanone carbonyl group.[1][2]
General Synthetic Workflow
The synthesis typically proceeds in two main steps: the formation of the acyl chloride from 4-chlorophenylacetic acid, followed by the Friedel-Crafts acylation with fluorobenzene. Subsequent modifications can then be made to the core structure to generate a library of derivatives.
Caption: General synthetic workflow for this compound and its derivatives.
Detailed Experimental Protocol: Friedel-Crafts Acylation
The following protocol is a representative example for the synthesis of the core structure.
Step 1: Synthesis of 4-Chlorophenylacetyl Chloride
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-chlorophenylacetic acid (1 equivalent).
-
Slowly add thionyl chloride (2 equivalents) to the flask at room temperature.
-
Heat the reaction mixture to reflux for 2-3 hours, monitoring the reaction progress by the cessation of gas evolution.
-
After completion, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure to obtain crude 4-chlorophenylacetyl chloride, which can be used in the next step without further purification.
Step 2: Friedel-Crafts Acylation
-
In a separate three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, suspend anhydrous aluminum chloride (AlCl3) (1.2 equivalents) in an inert solvent such as dichloromethane (DCM) or nitrobenzene.
-
Cool the suspension to 0°C using an ice bath.
-
Slowly add a solution of 4-chlorophenylacetyl chloride (1 equivalent) in the same inert solvent to the cooled suspension.
-
After the addition is complete, add fluorobenzene (1.1 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound.
Potential Biological Activities
Derivatives of the this compound scaffold have shown promise in several therapeutic areas. The following sections detail the evidence for their potential anticonvulsant, anticancer, anti-inflammatory, and antimicrobial activities.
Anticonvulsant Activity
Rationale: Epilepsy is a neurological disorder characterized by recurrent seizures. Many existing antiepileptic drugs (AEDs) exert their effects by modulating ion channels, particularly voltage-gated sodium channels.[3][4] The diaryl structure of the target compounds makes them candidates for interaction with these channels. Indeed, studies on structurally related diarylimidazoles have demonstrated their potential as sodium channel blockers and their efficacy in preclinical seizure models.[4][5]
Experimental Evaluation: The primary screening for anticonvulsant activity is typically performed using the Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) tests in rodents.[6][7]
Detailed Protocol: Maximal Electroshock (MES) Test
-
Animal Preparation: Use male albino mice (20-25 g). House the animals under standard laboratory conditions with free access to food and water.
-
Drug Administration: Administer the test compounds intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control (e.g., 0.5% methylcellulose) should be used.
-
Induction of Seizure: At a predetermined time after drug administration (e.g., 30 minutes or 4 hours), deliver an electrical stimulus (e.g., 50 mA for 0.2 seconds) through corneal electrodes using an electroconvulsiometer.
-
Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure. The abolition of this phase is considered the endpoint of protection.
-
Data Analysis: The effective dose 50 (ED50), the dose required to protect 50% of the animals from the tonic hindlimb extension, is calculated using probit analysis.
Quantitative Data: While specific data for the exact core structure is limited, studies on related diaryl compounds provide valuable insights. For instance, certain 2,4-diarylimidazoles have shown significant activity in the MES test.[5]
| Compound Class | Test Model | ED50 (mg/kg) | Reference |
| 2,4-Diarylimidazoles | MES (mice, i.p.) | 46.8 - 136.7 | [5] |
| Aryl Semicarbazones | MES (mice, i.p.) | Varies with substitution | [8] |
| 3-Aminopyrroles | MES (rat, p.o.) | 2.5 | [9] |
Mechanism of Action: The anticonvulsant activity of many diaryl compounds is attributed to their ability to modulate voltage-gated sodium channels.[4][9] They are thought to stabilize the inactivated state of the channel, thereby reducing the firing of action potentials and suppressing seizure propagation.
Caption: Proposed mechanism of action for anticonvulsant diaryl ethanone derivatives.
Anticancer Activity
Rationale: The search for novel anticancer agents with improved efficacy and reduced side effects is a continuous effort. Diaryl compounds, including chalcones and their analogues, have demonstrated significant antiproliferative activity against various cancer cell lines.[10][11][12] Their mechanisms of action are often multifactorial, involving the modulation of key signaling pathways that regulate cell growth, proliferation, and apoptosis. One such pathway is the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, which plays a complex role in cancer progression.[13][14][15]
Experimental Evaluation: The in vitro anticancer activity of the synthesized derivatives is commonly assessed using cytotoxicity assays such as the MTT or MTS assay.[12][16]
Detailed Protocol: MTT Cytotoxicity Assay
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, MDA-MB-231 for triple-negative breast cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours). Include a vehicle control and a positive control (e.g., doxorubicin).
-
MTT Addition: After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Quantitative Data: A pyrazolone derivative incorporating the 2-(4-chlorophenyl) and 4-(4-fluorophenyl) moieties has shown potent cytotoxic effects against breast cancer cell lines.[17]
| Compound | Cell Line | IC50 (µg/mL) | Reference |
| 2-(4-Chlorophenyl)-4-(4-fluorophenyl)-5-pyridin-4-yl-1,2-dihydropyrazol-3-one | MCF-7 | 5.355 | [17] |
| 2-(4-Chlorophenyl)-4-(4-fluorophenyl)-5-pyridin-4-yl-1,2-dihydropyrazol-3-one | MDA-MB-231 | 1.419 | [17] |
| Fluorophenyl-substituted 1,3,4-thiadiazole derivatives | MCF-7 | ~52-55 µM | [18] |
Mechanism of Action: The anticancer activity of the aforementioned pyrazolone derivative has been linked to the inhibition of the p38 MAPK signaling pathway.[17] This pathway is involved in cellular responses to stress and can influence cell proliferation, differentiation, and apoptosis.[13][14][15] Inhibition of p38 MAPK can lead to cell cycle arrest and apoptosis in cancer cells.
Caption: Simplified p38 MAPK signaling pathway and the proposed inhibitory action of the derivatives.
Anti-inflammatory Activity
Rationale: Inflammation is a complex biological response to harmful stimuli. Non-steroidal anti-inflammatory drugs (NSAIDs) are widely used to treat inflammation, primarily by inhibiting cyclooxygenase (COX) enzymes. Diaryl compounds have been investigated for their anti-inflammatory properties, with some showing potent activity.[19][20][21]
Experimental Evaluation: A common in vivo model for screening anti-inflammatory agents is the carrageenan-induced paw edema test in rats.[8][9][22]
Detailed Protocol: Carrageenan-Induced Paw Edema
-
Animal Preparation: Use male Wistar rats (150-200 g).
-
Drug Administration: Administer the test compounds orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Inflammation: One hour after drug administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
| Compound Class | Test Model | Inhibition of Edema (%) | Reference |
| Diarylheptanoids | LPS-induced RAW 264.7 cells | Potent inhibition of NO production (IC50 = 4.2 µM for some) | [20] |
| 1,5-Diarylimidazoles | COX-2 catalyzed PGE2 production | Varies with substitution | [23] |
Antimicrobial Activity
Rationale: The rise of antibiotic-resistant bacteria necessitates the development of new antimicrobial agents. Chalcones, which share a structural resemblance to the diaryl ethanone core, have been extensively studied for their antibacterial and antifungal activities.[14][24][25][26]
Experimental Evaluation: The antimicrobial activity of the synthesized compounds can be evaluated using the agar well diffusion method.[1][24]
Detailed Protocol: Agar Well Diffusion Method
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) in sterile saline.
-
Inoculation of Agar Plates: Spread the microbial inoculum evenly over the surface of Mueller-Hinton agar plates.
-
Preparation of Wells: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Application of Test Compounds: Add a specific volume (e.g., 100 µL) of the test compound solution at different concentrations into the wells. A solvent control and a standard antibiotic (e.g., ampicillin) should be included.
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Measurement of Inhibition Zone: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
Quantitative Data: Chalcone derivatives have shown promising antimicrobial activity against a range of bacteria.[3][24]
| Compound Class | Microorganism | Zone of Inhibition (mm) / MIC (µg/mL) | Reference |
| Heterocyclic Chalcones | S. aureus | Varies with substitution | [24] |
| Chalcone Derivatives | B. subtilis | MIC: 62.5 | [3] |
| Chalcone Derivatives | E. coli | MIC: 250 | [3] |
Structure-Activity Relationship (SAR) Insights
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on both aromatic rings. Based on studies of related diaryl compounds, the following SAR insights can be inferred:
-
Anticonvulsant Activity: For aryl semicarbazones, a 4-fluoro substitution on the phenyl ring was found to be optimal for activity.[8] The nature of the terminal carbimino group also significantly influences potency.
-
Anticancer Activity: In chalcone derivatives, the substitution pattern on both aromatic rings plays a crucial role. Electron-withdrawing and electron-donating groups can modulate the Michael acceptor reactivity of the α,β-unsaturated ketone system, which is often implicated in their mechanism of action.[10][13][15] For some diaryl ether derivatives, a chlorine or hydroxyl group at the para-position of one of the phenyl rings enhanced antitumor activity.
-
Antimicrobial Activity: The presence of specific substituents on the aromatic rings of chalcones can enhance their antimicrobial potency. For example, nitro groups have been shown to increase antifungal activity.[26]
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with a wide range of biological activities. The synthetic accessibility of these compounds, primarily through Friedel-Crafts acylation, allows for the generation of diverse chemical libraries for biological screening.
Future research should focus on:
-
Systematic Derivatization: A thorough exploration of the substitution patterns on both aromatic rings is warranted to optimize potency and selectivity for each biological target.
-
Mechanism of Action Studies: Further elucidation of the specific molecular targets and signaling pathways involved in the observed biological activities is crucial for rational drug design.
-
In Vivo Efficacy and Safety Profiling: Promising lead compounds should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.
This in-depth technical guide provides a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this versatile class of compounds.
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A Technical Guide to the Spectroscopic Characterization of 2-(4-Chlorophenyl)-1-(4-fluorophenyl)ethanone
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Chlorophenyl)-1-(4-fluorophenyl)ethanone is a diarylethanone, a class of compounds that serves as a crucial structural motif in medicinal chemistry and materials science.[1][2] The precise elucidation of its molecular structure is paramount for ensuring its purity, understanding its reactivity, and predicting its behavior in complex biological and chemical systems. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as applied to this specific molecule. Our approach moves beyond a simple recitation of data, focusing instead on the causal relationships between molecular structure and spectral output, thereby providing a practical framework for researchers in the field.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Framework
NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in an organic molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the chemical environment of each atom and piece together the molecular puzzle.
Proton (¹H) NMR Spectroscopy
¹H NMR provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule.
Predicted Spectroscopic Data
While a publicly available, experimentally verified spectrum for this exact molecule is not readily found, its ¹H NMR data can be reliably predicted based on extensive empirical data from analogous structures and computational models.[3][4][5]
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Proton Assignment |
| ~ 8.10 - 8.00 | Doublet of Doublets (dd) | 2H | H-2', H-6' |
| ~ 7.35 - 7.25 | Multiplet (m) | 4H | H-2, H-3, H-5, H-6 |
| ~ 7.20 - 7.10 | Doublet of Doublets (dd) | 2H | H-3', H-5' |
| ~ 4.30 | Singlet (s) | 2H | Methylene (-CH₂-) |
Expert Interpretation & Rationale
-
Aromatic Protons (H-2', H-6' & H-3', H-5'): The protons on the 4-fluorophenyl ring are split into two distinct signals. The protons ortho to the electron-withdrawing carbonyl group (H-2', H-6') are deshielded and appear furthest downfield (~8.05 ppm). The protons meta to the carbonyl (H-3', H-5') are shielded relative to them and appear further upfield (~7.15 ppm). Both signals are expected to be doublets of doublets due to coupling with the adjacent aromatic protons and the fluorine atom.
-
Aromatic Protons (H-2, H-3, H-5, H-6): The four protons on the 4-chlorophenyl ring are chemically similar and are expected to produce a complex multiplet or two closely spaced doublets around 7.3 ppm.
-
Methylene Protons (-CH₂-): The two protons of the methylene bridge are chemically equivalent and are not adjacent to any other protons, resulting in a sharp singlet. Their position at ~4.30 ppm is significantly downfield from a typical alkane C-H signal (~1.2 ppm) due to the strong deshielding effect of the adjacent carbonyl group and the 4-chlorophenyl ring.
Protocol for ¹H NMR Data Acquisition
-
Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.[4]
-
Shimming: Shim the magnetic field to achieve maximum homogeneity, ensuring sharp, symmetrical peaks.
-
Acquisition: Acquire the spectrum using a standard single-pulse experiment. A 90° pulse angle and a relaxation delay of 1-2 seconds are typically sufficient.
-
Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction to obtain the final spectrum.
¹H NMR Experimental Workflow
Caption: Workflow for ¹H NMR analysis.
Carbon-13 (¹³C) NMR Spectroscopy
¹³C NMR spectroscopy provides a count of the unique carbon atoms in a molecule and information about their chemical environment.
Predicted Spectroscopic Data
| Chemical Shift (δ) (ppm) | Carbon Assignment |
| ~ 192.5 | C=O (Ketone) |
| ~ 166.0 (d, ¹JCF ≈ 255 Hz) | C-4' (C-F) |
| ~ 135.0 | C-1 |
| ~ 133.0 | C-4 |
| ~ 131.5 (d, ³JCF ≈ 10 Hz) | C-2', C-6' |
| ~ 130.5 | C-2, C-6 |
| ~ 129.0 | C-3, C-5 |
| ~ 116.0 (d, ²JCF ≈ 22 Hz) | C-3', C-5' |
| ~ 45.0 | -CH₂- |
Expert Interpretation & Rationale
-
Carbonyl Carbon (C=O): As is characteristic for ketones, the carbonyl carbon is the most deshielded and appears furthest downfield (~192.5 ppm).[6]
-
Aromatic Carbons: The carbon atom directly bonded to fluorine (C-4') exhibits a very high chemical shift and a large one-bond coupling constant (¹JCF), making it highly distinctive.[3] The other aromatic carbons appear in the typical range of 115-140 ppm. The signals for carbons on the fluorophenyl ring will appear as doublets due to C-F coupling.
-
Methylene Carbon (-CH₂-): This aliphatic carbon appears upfield around 45.0 ppm. Its chemical shift is influenced by the adjacent carbonyl and aromatic ring.
Protocol for ¹³C NMR Data Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (~20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.
-
Instrumentation: Use the same spectrometer as for the ¹H experiment.
-
Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30) to ensure each unique carbon appears as a singlet. A longer acquisition time and more scans are required compared to ¹H NMR.
-
Processing: Apply Fourier transform, phase correction, and baseline correction as done for the ¹H spectrum.
¹³C NMR Experimental Workflow
Caption: Workflow for ¹³C NMR analysis.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy measures the vibrations of bonds within a molecule.[7] Specific functional groups absorb infrared radiation at characteristic frequencies, making IR an excellent tool for functional group identification.
Predicted Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| ~ 3100 - 3000 | Medium | C-H Stretch | Aromatic C-H |
| ~ 2950 - 2850 | Weak | C-H Stretch | Aliphatic C-H (-CH₂-) |
| ~ 1705 | Strong, Sharp | C=O Stretch | Ketone |
| ~ 1600, ~1500 | Medium-Strong | C=C Stretch | Aromatic Ring |
| ~ 1230 | Strong | C-F Stretch | Aryl-Fluoride |
| ~ 850 | Strong | C-H Bend | p-disubstituted ring |
| ~ 750 | Medium | C-Cl Stretch | Aryl-Chloride |
Expert Interpretation & Rationale
-
Carbonyl (C=O) Stretch: The most prominent peak in the spectrum will be the strong, sharp absorption around 1705 cm⁻¹.[8][9] The position is higher than a simple alkyl ketone (~1715 cm⁻¹) due to the electron-withdrawing nature of the adjacent aromatic rings and the α-chloro substituent effect, which increases the double bond character of the carbonyl group.[9]
-
C-H Stretches: Aromatic C-H stretches appear as a group of smaller peaks just above 3000 cm⁻¹, while the aliphatic C-H stretches from the methylene group will be weaker and appear just below 3000 cm⁻¹.[10][11]
-
Fingerprint Region (< 1500 cm⁻¹): This region contains complex vibrations, including the C-F and C-Cl stretches, as well as aromatic C-H bending. The strong C-F stretch around 1230 cm⁻¹ and the out-of-plane bending for para-disubstitution (~850 cm⁻¹) are highly diagnostic.[7][9]
Protocol for IR Data Acquisition (ATR)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.
-
Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial as it will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid this compound powder onto the crystal.
-
Acquisition: Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal. Initiate the scan.
-
Cleaning: After analysis, clean the crystal thoroughly.
IR Spectroscopy Experimental Workflow
Caption: Workflow for ATR-IR analysis.
Mass Spectrometry (MS): Determining Molecular Weight and Formula
Mass spectrometry provides the molecular weight and elemental formula of a compound by measuring the mass-to-charge ratio (m/z) of its ions. Fragmentation patterns offer additional structural clues.
Predicted Spectroscopic Data
-
Molecular Formula: C₁₄H₁₀ClFO
-
Exact Mass: 248.04 g/mol
| m/z (Mass/Charge) | Fragment Ion | Structural Assignment | Notes |
| 248 / 250 | [M]⁺ | Molecular Ion | 3:1 ratio confirms one Cl atom |
| 125 / 127 | [C₇H₆Cl]⁺ | 4-chlorobenzyl cation | Result of α-cleavage |
| 123 | [C₇H₄FO]⁺ | 4-fluorobenzoyl cation | Result of α-cleavage |
| 111 / 113 | [C₆H₄Cl]⁺ | 4-chlorophenyl cation | Loss of CO from benzoyl fragment |
| 95 | [C₆H₄F]⁺ | 4-fluorophenyl cation | Loss of CO from benzoyl fragment |
Expert Interpretation & Rationale
-
Molecular Ion Peak ([M]⁺): The mass spectrum will show a pair of peaks at m/z 248 and 250. The relative intensity of approximately 3:1 is the characteristic isotopic signature of a molecule containing one chlorine atom (³⁵Cl:³⁷Cl). This is a definitive piece of evidence.
-
Fragmentation Pathways: The bond between the carbonyl carbon and the methylene carbon is a likely point of cleavage (α-cleavage).[6][12][13] This fragmentation can occur in two ways:
-
Formation of the stable 4-fluorobenzoyl acylium ion at m/z 123.
-
Formation of the 4-chlorobenzyl cation at m/z 125 (and its isotope at m/z 127).
-
-
Further fragmentation can occur via the loss of a neutral carbon monoxide (CO) molecule from the acylium ion, leading to the 4-fluorophenyl cation (m/z 95).
Protocol for MS Data Acquisition (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample, dissolved in a volatile solvent like methanol or acetonitrile, into the mass spectrometer, often via direct infusion or a GC inlet.
-
Ionization: In Electron Impact (EI) ionization, the sample is bombarded with high-energy electrons, causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.
-
Detection: An electron multiplier detects the ions, generating the mass spectrum.
Mass Spectrometry Experimental Workflow
Caption: Workflow for Mass Spectrometry analysis.
Conclusion
The combination of NMR, IR, and MS provides a comprehensive and unambiguous structural confirmation of this compound. ¹H and ¹³C NMR map the carbon-hydrogen framework, IR spectroscopy confirms the presence of the key ketone functional group and aromatic substitutions, and mass spectrometry verifies the molecular weight and elemental composition while offering insights into structural stability. Together, these techniques form a self-validating system, essential for the rigorous quality control and characterization required in modern chemical and pharmaceutical research.
References
-
JoVE. (2024). Mass Spectrometry: Aldehyde and Ketone Fragmentation. JoVE. Available at: [Link]
-
Dummies.com. (2016). How to Find Functional Groups in the IR Spectrum. Available at: [Link]
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Specac Ltd. (n.d.). Interpreting Infrared Spectra. Available at: [Link]
-
The Journal of Organic Chemistry - ACS Publications. (n.d.). Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry. Available at: [Link]
-
Scribd. (n.d.). IR Spectroscopy: Functional Group Analysis. Available at: [Link]
-
PubMed. (2008). Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. Available at: [Link]
-
Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Available at: [Link]
-
OpenStax. (2023). 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry. Available at: [Link]
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Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]
-
JoVE. (2025). NMR Spectroscopy and Mass Spectrometry of Aldehydes and Ketones. Available at: [Link]
-
PubChem. (n.d.). 2-Chloro-1-(4-fluorophenyl)-2-phenylethanone. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin - Supporting Information. Available at: [Link]
-
Chemaxon. (n.d.). NMR Predictor. Available at: [Link]
-
PubMed. (2016). Chemoselective Transformation of Diarylethanones to Arylmethanoic Acids and Diarylmethanones and Mechanistic Insights. Available at: [Link]
-
NIST WebBook. (n.d.). 2-Chloro-1-(4-chlorophenyl)ethanone. Available at: [Link]
-
NIST WebBook. (n.d.). 2-Chloro-1-(4-chlorophenyl)ethanone. Available at: [Link]
-
Madras Journal of Multidisciplinary Research. (2020). NMR spectral analysis of 2-(4-chlorophenyl)-1- ((furan-2-yl)methyl). Available at: [Link]
-
ResearchGate. (n.d.). (i) 2-Bromo-1-(4-chlorophenyl)ethanone or.... Available at: [Link]
-
NIST WebBook. (n.d.). Ethanone, 1-(4-chlorophenyl)-. Available at: [Link]
-
PubChem. (n.d.). 2-[4-(4-Chlorophenyl)-2-imino-1,3-thiazol-3-yl]-1-(4-phenylpiperazin-1-yl)ethanone. Available at: [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]
-
NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Available at: [Link]
-
NIST WebBook. (n.d.). Ethanone, 1-(4-chlorophenyl)-. Available at: [Link]
-
PubChem - NIH. (n.d.). 2-Bromo-1-(4-fluorophenyl)ethan-1-one. Available at: [Link]
-
ResearchGate. (n.d.). Figure S9. 1 H NMR spectrum of 1-(4-Fluorophenyl)ethanone oxime (2e). Available at: [Link]
-
ResearchGate. (n.d.). Methods for the synthesis of diarylethanones. Available at: [Link]
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Core Topic: Safety, Handling, and MSDS for 2-(4-Chlorophenyl)-1-(4-fluorophenyl)ethanone
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Section 1: Compound Profile and Inferred Hazard Identification
2-(4-Chlorophenyl)-1-(4-fluorophenyl)ethanone is a halogenated ketone, a class of compounds frequently used as building blocks in medicinal chemistry and materials science. Its structure, featuring both a chlorophenyl and a fluorophenyl moiety, suggests a reactivity profile that necessitates careful handling. While specific data is pending, an analysis of related compounds allows for a presumptive hazard classification under the Globally Harmonized System (GHS).
The primary hazards are anticipated to be:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][2][3]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1][3][4][5]
-
Serious Eye Damage/Eye Irritation (Category 2A/2): Causes serious eye irritation.[1][3][4][5]
-
Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory irritation.[1][3][4]
Table 1: Presumptive GHS Classification and Hazard Statements
| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | 4 | Warning | H302: Harmful if swallowed[1][2] | |
| Skin Irritation | 2 | Warning | H315: Causes skin irritation[1][3] | |
| Eye Irritation | 2A | Warning | H319: Causes serious eye irritation[1][3] | |
| Specific Target Organ Toxicity (Single Exposure) | 3 | Warning | H335: May cause respiratory irritation[1][3] |
As of this writing, this compound is not listed as a known or suspected carcinogen by IARC, ACGIH, or NTP.[1] However, the absence of data does not signify a lack of hazard.
Section 2: Engineering Controls and Personal Protective Equipment (PPE)
The cornerstone of safe handling is a multi-layered approach, beginning with robust engineering controls and culminating in appropriate personal protective equipment.
Engineering Controls: The Primary Barrier
All manipulations of this compound in its solid (powder) form or as a solution should be performed within a certified chemical fume hood.[6][7] This is critical to prevent the inhalation of airborne dust or vapors, which may cause respiratory irritation.[1][3][4] The fume hood provides a controlled environment, ensuring that any potentially harmful substances are exhausted away from the user. Eyewash stations and safety showers must be readily accessible in the immediate vicinity of the workstation.[4][8]
Personal Protective Equipment (PPE): The Last Line of Defense
PPE is not a substitute for good engineering controls but is essential for protecting against direct contact.
Table 2: Recommended Personal Protective Equipment
| Protection Type | Specific Equipment | Rationale & Best Practices |
| Hand Protection | Nitrile or Neoprene gloves.[9] | Provides a barrier against skin contact. Always inspect gloves for tears or punctures before use. Use proper glove removal technique (without touching the outer surface) to avoid cross-contamination.[1] Dispose of contaminated gloves as chemical waste. |
| Eye & Face Protection | Chemical splash goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards.[4][8][10] A face shield should be worn over goggles.[1] | Standard safety glasses are insufficient. Goggles provide a seal around the eyes to protect from dust and splashes. The face shield offers a secondary layer of protection for the entire face, especially during procedures with a higher risk of splashing. |
| Body Protection | Chemical-resistant lab coat. | A fully buttoned lab coat protects skin and personal clothing from contamination. Ensure the material is appropriate for the chemicals being used. |
| Respiratory Protection | Not typically required if work is conducted within a certified fume hood. | If engineering controls are insufficient or in the event of a large spill, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[10] |
Section 3: Standard Operating Procedures for Handling and Storage
Adherence to methodical and cautious laboratory practices is paramount.
Safe Handling
-
Avoid Contact: Prevent all contact with skin and eyes.[1][6]
-
Avoid Inhalation: Do not breathe dust or vapors.[1][4] Avoid the formation of dust and aerosols by handling the material gently.[1][3]
-
Hygienic Practices: Wash hands thoroughly after handling, before breaks, and at the end of the workday.[4][6] Do not eat, drink, or smoke in the laboratory.[2][6]
Safe Storage
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[4][5][6]
-
Conditions to Avoid: Store away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[4] Keep away from heat, sparks, open flames, and other sources of ignition.[4][5]
Section 4: Emergency Procedures
Preparedness is key to mitigating the consequences of an accidental exposure or release.
First-Aid Measures
Immediate and appropriate first aid can significantly reduce harm. Always show the Safety Data Sheet (or this guide) to the attending physician.[1][3]
-
If Inhaled: Move the person into fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[1][4][11]
-
In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[1][4][5]
-
In Case of Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][3][4]
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse the mouth with water and seek immediate medical attention.[1][11]
Accidental Release (Spill) Protocol
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated (within a fume hood if possible).
-
Contain: Wearing full PPE, gently cover the spill with an inert absorbent material like vermiculite, sand, or dry earth. Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Clean-Up: Sweep up the absorbed material without creating dust.[1][3] Place it into a suitable, labeled, and closed container for disposal.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.
Caption: Workflow for responding to a chemical spill.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][12]
-
Specific Hazards: Combustion may produce hazardous gases, including carbon monoxide (CO), carbon dioxide (CO2), hydrogen chloride (HCl), and hydrogen fluoride (HF).[4][8]
-
Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[1][10][12]
Section 5: Protocol for Safe Weighing and Dissolution
This protocol outlines the essential steps for safely handling the compound during a common laboratory procedure.
Objective: To accurately weigh a specific mass of this compound and dissolve it in a suitable solvent.
Prerequisites:
-
A certified and functioning chemical fume hood.
-
All required PPE (as detailed in Table 2).
-
Analytical balance located within the fume hood or a vented balance enclosure.
-
Appropriate glassware, spatulas, and magnetic stir bar/plate.
-
Designated hazardous waste containers.
Step-by-Step Methodology:
-
Preparation: Don all required PPE before entering the laboratory. Ensure the fume hood sash is at the appropriate height.
-
Tare Glassware: Place the receiving flask or vial on the analytical balance and tare its weight.
-
Aliquot Compound: Using a clean spatula, carefully transfer a small amount of the compound from the stock bottle into the tared glassware. Avoid any rapid movements that could create airborne dust.
-
Weighing: Close the balance door and record the mass. Adjust the amount of compound as necessary, making small additions or removals carefully.
-
Secure Compound: Once the target mass is achieved, securely cap both the stock bottle and the receiving flask.
-
Dissolution: Add the desired solvent to the receiving flask containing the weighed compound.
-
Mixing: Place the flask on a magnetic stir plate and add a stir bar. Stir until the solid is fully dissolved. Gentle heating may be applied if the compound's solubility data indicates it is safe to do so.
-
Cleanup: Clean the spatula and any affected surfaces within the fume hood. Dispose of any contaminated weighing paper or disposable items in the designated solid hazardous waste container.
Caption: Step-by-step workflow for safe weighing and dissolution.
References
-
Angene Chemical. (2024, April 21). Safety Data Sheet. [Link]
-
Fisher Scientific. (n.d.). Safety Data Sheet. [Link]
-
Angene Chemical. (2025, February 26). Safety Data Sheet. [Link]
-
University of Tennessee Knoxville. (n.d.). Personal Protective Equipment (PPE). [Link]
-
NIOSH. (1997, September). RTECS NUMBER-KM5600000-Chemical Toxicity Database. [Link]
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- 10. 1-(4-Fluorophenyl)ethanone(403-42-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
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- 12. echemi.com [echemi.com]
An In-depth Technical Guide to 2-(4-Chlorophenyl)-1-(4-fluorophenyl)ethanone: Synthesis, Characterization, and Potential Applications
Introduction
2-(4-Chlorophenyl)-1-(4-fluorophenyl)ethanone is a diarylethanone, a class of organic compounds characterized by two aryl groups attached to an ethanone backbone. Its structure, featuring a 4-chlorophenyl group and a 4-fluorophenyl group, makes it a valuable intermediate in organic synthesis. While this specific molecule has not been extensively studied for its own biological activities, its structural motifs are present in numerous compounds with significant pharmacological properties. This guide will provide a comprehensive overview of the synthesis, characterization, and potential applications of this compound, drawing on data from closely related analogues to infer its potential utility in drug discovery and materials science.
The core structure of this molecule is a deoxybenzoin, which is a precursor to chalcones and other flavonoids. Chalcones and their derivatives are known to exhibit a wide range of biological activities, including anticonvulsant, anti-inflammatory, anticancer, antibacterial, and antioxidant effects. Therefore, this compound represents a key building block for the synthesis of novel therapeutic agents.
Synthesis and Characterization
The most direct and widely applicable method for the synthesis of this compound is the Friedel-Crafts acylation.[1][2][3] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.
Proposed Synthetic Pathway: Friedel-Crafts Acylation
The synthesis of this compound can be achieved by the reaction of fluorobenzene with 4-chlorophenylacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).[4][5]
Sources
Methodological & Application
Synthesis of 2-(4-Chlorophenyl)-1-(4-fluorophenyl)ethanone: A Detailed Protocol for Researchers
Introduction
2-(4-Chlorophenyl)-1-(4-fluorophenyl)ethanone is a diaryl ketone derivative with a structural motif of significant interest in medicinal chemistry and materials science. The presence of two different halogen substituents on the phenyl rings offers opportunities for further functionalization, making it a valuable intermediate in the synthesis of more complex molecules. This document provides a comprehensive, step-by-step protocol for the synthesis of this target compound, grounded in the principles of Friedel-Crafts acylation. The protocol is designed for researchers, scientists, and professionals in drug development, offering not just a procedure, but also the underlying chemical logic and practical insights for a successful synthesis.
Overall Reaction Scheme
The synthesis is approached in two primary stages. First, the commercially available 4-chlorophenylacetic acid is converted to its more reactive acyl chloride derivative. Subsequently, this acyl chloride is used to acylate fluorobenzene via a Friedel-Crafts reaction, catalyzed by anhydrous aluminum chloride, to yield the desired product.
Figure 1: Overall synthetic route for this compound.
PART 1: Experimental Protocol
Step 1: Synthesis of 4-Chlorophenylacetyl Chloride
Rationale: Carboxylic acids are generally not reactive enough to directly participate in Friedel-Crafts acylation. Therefore, 4-chlorophenylacetic acid is first converted to the more electrophilic 4-chlorophenylacetyl chloride using thionyl chloride (SOCl₂). Thionyl chloride is a common and effective reagent for this transformation, producing gaseous byproducts (SO₂ and HCl) that are easily removed from the reaction mixture.[1]
Materials and Equipment:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 4-Chlorophenylacetic acid | 170.59 | 10.0 g | 58.6 |
| Thionyl chloride (SOCl₂) | 118.97 | 10.5 mL (17.4 g) | 146.5 |
| Anhydrous Benzene | 78.11 | 50 mL | - |
| Round-bottom flask (100 mL) | - | 1 | - |
| Reflux condenser | - | 1 | - |
| Heating mantle | - | 1 | - |
| Gas trap (e.g., with NaOH soln.) | - | 1 | - |
| Rotary evaporator | - | 1 | - |
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Attach a gas trap to the top of the condenser to neutralize the HCl and SO₂ gases produced during the reaction.
-
Charging the Flask: To the flask, add 4-chlorophenylacetic acid (10.0 g, 58.6 mmol) and anhydrous benzene (50 mL).
-
Addition of Thionyl Chloride: While stirring, carefully add thionyl chloride (10.5 mL, 146.5 mmol) to the mixture at room temperature. The addition may cause some initial gas evolution.
-
Reaction: Heat the mixture to reflux using a heating mantle and maintain reflux for 3-4 hours. The reaction can be monitored for the cessation of gas evolution.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.
-
Product: The resulting crude 4-chlorophenylacetyl chloride, a pale yellow oil or low-melting solid, can be used directly in the next step without further purification. For long-term storage, vacuum distillation is recommended.[1]
Step 2: Synthesis of this compound
Rationale: This step involves the Friedel-Crafts acylation of fluorobenzene with the previously synthesized 4-chlorophenylacetyl chloride.[2] Anhydrous aluminum chloride (AlCl₃), a strong Lewis acid, is used as a catalyst to generate the highly electrophilic acylium ion, which then undergoes electrophilic aromatic substitution with the electron-rich fluorobenzene ring. The reaction is performed at low temperature to control its exothermic nature.[2]
Materials and Equipment:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 4-Chlorophenylacetyl chloride | 189.04 | ~11.1 g (from Step 1) | 58.6 |
| Fluorobenzene | 96.10 | 6.2 mL (6.7 g) | 69.7 |
| Anhydrous Aluminum Chloride (AlCl₃) | 133.34 | 9.4 g | 70.5 |
| Anhydrous Dichloromethane (DCM) | 84.93 | 100 mL | - |
| Crushed Ice | - | ~100 g | - |
| Concentrated Hydrochloric Acid (HCl) | 36.46 | 20 mL | - |
| Saturated Sodium Bicarbonate Solution | - | ~50 mL | - |
| Brine (Saturated NaCl solution) | - | ~50 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | ~5 g | - |
| Round-bottom flask (250 mL) | - | 1 | - |
| Addition Funnel | - | 1 | - |
| Magnetic Stirrer and Stir Bar | - | 1 | - |
| Ice Bath | - | 1 | - |
| Separatory Funnel (250 mL) | - | 1 | - |
| Rotary Evaporator | - | 1 | - |
Procedure:
-
Reaction Setup: In a fume hood, equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Ensure all glassware is dry.
-
Catalyst Suspension: Add anhydrous aluminum chloride (9.4 g, 70.5 mmol) to the flask, followed by anhydrous dichloromethane (50 mL). Cool the suspension to 0°C using an ice bath.
-
Acyl Chloride Addition: Dissolve the crude 4-chlorophenylacetyl chloride (~11.1 g, 58.6 mmol) in anhydrous dichloromethane (25 mL) and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the temperature at 0°C.
-
Fluorobenzene Addition: In the same dropping funnel, add fluorobenzene (6.2 mL, 69.7 mmol) dissolved in anhydrous dichloromethane (25 mL). Add this solution dropwise to the reaction mixture over 20-30 minutes, keeping the temperature at 0°C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Cool the reaction mixture back to 0°C in an ice bath. In a separate beaker, prepare a mixture of crushed ice (~100 g) and concentrated hydrochloric acid (20 mL). Slowly and carefully pour the reaction mixture into the ice/HCl mixture with vigorous stirring. This will quench the reaction and decompose the aluminum chloride complex.[2]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Washing: Combine the organic layers and wash successively with water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
PART 2: Purification and Characterization
Purification by Recrystallization:
The crude product can be purified by recrystallization to yield a crystalline solid. A mixed solvent system is often effective for aryl ketones.[3]
Suggested Solvent System: Ethanol/Water or Hexane/Acetone.
Procedure (Ethanol/Water):
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
Add hot water dropwise until the solution becomes persistently cloudy.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.
Characterization:
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the aromatic protons and the methylene protons. The protons on the fluorophenyl ring will exhibit coupling with the fluorine atom.
-
Expected Chemical Shifts (δ, ppm): ~4.2 (s, 2H, -CH₂-), 7.0-7.2 (m, 2H, aromatic), 7.2-7.4 (m, 4H, aromatic), 7.9-8.1 (m, 2H, aromatic).
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show distinct signals for the carbonyl carbon, the methylene carbon, and the aromatic carbons. The carbons of the fluorophenyl ring will show C-F coupling.
-
Expected Chemical Shifts (δ, ppm): ~45 (-CH₂-), 115-135 (aromatic carbons), ~165 (d, ¹JCF, C-F), ~195 (C=O).
-
-
IR (Infrared) Spectroscopy: A strong absorption band characteristic of the carbonyl (C=O) stretch of a diaryl ketone is expected.
-
Expected Absorption (cm⁻¹): 1680-1700 (strong, C=O stretch).
-
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the mass of the product (C₁₄H₁₀ClFO, MW: 248.68 g/mol ). Fragmentation patterns may include the loss of the chlorophenylmethyl or fluorobenzoyl moieties.
PART 3: Safety and Handling
Hazardous Reagents:
-
Thionyl Chloride (SOCl₂): Highly corrosive, toxic if inhaled, and reacts violently with water.[4][5][6][7] Handle only in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Aluminum Chloride (AlCl₃): Corrosive and reacts with moisture in the air and on the skin to produce HCl.[2] Handle quickly in a dry environment and wear appropriate PPE.
-
Benzene: Carcinogenic and flammable. Use in a fume hood is mandatory.
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. Use in a fume hood.
-
Concentrated Hydrochloric Acid (HCl): Highly corrosive. Handle with care.
Safety Procedures:
-
Always wear appropriate PPE.
-
Perform all steps of the reaction in a well-ventilated fume hood.
-
Ensure all glassware is dry before use, especially for reactions involving thionyl chloride and aluminum chloride.
-
Quench the Friedel-Crafts reaction mixture by adding it slowly to the ice/acid mixture, as the process is highly exothermic.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined procedures for synthesis, purification, and characterization, researchers can confidently produce this valuable chemical intermediate for further applications in their respective fields. The emphasis on the rationale behind each step and the necessary safety precautions ensures a comprehensive understanding and safe execution of the synthesis.
References
-
PrepChem. Synthesis of p-chlorophenylacetyl chloride. [Link]
-
PrepChem. Synthesis of 4-chlorophenyl acetyl chloride. [Link]
-
Royal Society of Chemistry. Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin - Supporting Information. [Link]
-
New Jersey Department of Health. Common Name: THIONYL CHLORIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPL. [Link]
-
International Labour Organization. ICSC 1409 - THIONYL CHLORIDE. [Link]
-
University of Rochester Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Beilstein Journal of Organic Chemistry. Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues. [Link]
-
University of Michigan. Experiment 1: Friedel-Crafts Acylation. [Link]
-
NIST. Ethanone, 1-(4-chlorophenyl)-. [Link]
-
MIT OpenCourseWare. Two-Solvent Recrystallization Guide. [Link]
-
Organic Syntheses. Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl. [Link]
Sources
Application Note: High-Purity Isolation of 2-(4-Chlorophenyl)-1-(4-fluorophenyl)ethanone via Flash Column Chromatography
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of 2-(4-Chlorophenyl)-1-(4-fluorophenyl)ethanone, a key intermediate in pharmaceutical synthesis. The methodology centers on normal-phase flash column chromatography, a technique widely employed for its efficiency and scalability.[1][2] This guide delves into the rationale behind parameter selection, from mobile phase optimization using Thin-Layer Chromatography (TLC) to the principles of fraction analysis. It is intended for researchers in organic synthesis and drug development seeking a reliable and reproducible method for obtaining this diarylethanone derivative in high purity.
Introduction and Scientific Rationale
This compound is a diarylethanone scaffold of significant interest in medicinal chemistry, often serving as a precursor for more complex active pharmaceutical ingredients (APIs). Synthetic routes, typically involving Friedel-Crafts reactions or related C-C bond formations, can yield a crude product containing unreacted starting materials, isomers, and other side-products.[3][4] Achieving high purity (>99%) is critical for subsequent synthetic steps and for meeting stringent regulatory standards in drug development.
Column chromatography is the gold standard for purifying gram-scale quantities of organic compounds in a laboratory setting.[5] The technique operates on the principle of differential adsorption, where components of a mixture partition differently between a solid stationary phase and a liquid mobile phase.[1][5] For moderately polar compounds like the target ketone, normal-phase chromatography using silica gel is exceptionally effective. The polar silanol groups on the silica surface interact with polar functional groups in the analyte, retarding their movement down the column. By carefully selecting a mobile phase (eluent) of appropriate polarity, a high-resolution separation can be achieved.[5]
This protocol emphasizes a systematic approach, beginning with analytical TLC to establish optimal separation conditions before committing to the preparative scale of flash chromatography.
Materials and Methods
Reagents and Consumables
| Item | Specification | Recommended Supplier | Rationale/Notes |
| Crude Product | This compound | N/A | Assumed to be ~80-90% pure from synthesis. |
| Silica Gel | 230-400 mesh (40-63 µm) | Standard chemical suppliers | High surface area and uniform particle size are crucial for good resolution.[5] |
| n-Hexane | HPLC Grade | Standard chemical suppliers | Non-polar component of the mobile phase. |
| Ethyl Acetate | HPLC Grade | Standard chemical suppliers | Polar modifier for the mobile phase. |
| Dichloromethane | ACS Grade | Standard chemical suppliers | Optional solvent for sample loading. |
| TLC Plates | Silica gel 60 F254 | Standard chemical suppliers | The F254 indicator allows for visualization under UV light. |
Equipment
| Equipment | Specification |
| Glass Chromatography Column | 40-60 mm diameter, 300-500 mm length |
| Air/Nitrogen Source with Regulator | For flash chromatography |
| Fraction Collector or Test Tubes | 50 mL or 100 mL tubes |
| Rotary Evaporator | For solvent removal |
| TLC Developing Chamber | |
| UV Lamp | 254 nm |
| Capillary Tubes | For TLC spotting |
| Standard Glassware | Beakers, Erlenmeyer flasks, funnels |
Experimental Protocol: A Step-by-Step Guide
The entire purification workflow is designed to be systematic, ensuring reproducibility and high efficiency. The process moves from small-scale analytical optimization to the final preparative separation.
Caption: Workflow for purification of the target compound.
Phase 1: Mobile Phase Optimization via TLC
The success of column chromatography is predicated on the selection of an appropriate mobile phase.[1][6] Thin-Layer Chromatography (TLC) is an indispensable tool for rapidly screening solvent systems to find one that provides adequate separation.
-
Prepare TLC Chamber: Pour a solvent mixture of 9:1 n-Hexane:Ethyl Acetate into a TLC chamber to a depth of ~0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere. Cover with a lid.
-
Spot the Plate: Dissolve a small amount of the crude product in a volatile solvent (e.g., dichloromethane). Using a capillary tube, carefully spot the solution onto the baseline of a TLC plate.
-
Develop the Plate: Place the spotted TLC plate into the prepared chamber, ensuring the baseline is above the solvent level. Allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Visualize and Analyze: Remove the plate and immediately mark the solvent front with a pencil. Visualize the separated spots under a UV lamp (254 nm).[7] The target compound, containing aromatic rings, should be UV active.
-
Calculate Retention Factor (Rf):
-
Rf = (Distance traveled by spot) / (Distance traveled by solvent front)
-
-
Optimize: Adjust the ratio of ethyl acetate to n-hexane until the main product spot has an Rf value between 0.2 and 0.3 .[6] This range ensures the compound spends sufficient time interacting with the stationary phase for good separation without requiring excessive solvent for elution.
-
If Rf is too high (>0.4), decrease the polarity (reduce the amount of ethyl acetate).
-
If Rf is too low (<0.15), increase the polarity (increase the amount of ethyl acetate).
-
| Parameter | Target Value | Rationale |
| Stationary Phase | Silica Gel 60 F254 | Industry standard for normal-phase separation of moderately polar organics. |
| Mobile Phase (starting) | 9:1 n-Hexane:Ethyl Acetate | A common starting point for diaryl ketones. |
| Target Rf | 0.2 - 0.3 | Optimal balance between separation resolution and elution time/volume.[6] |
Phase 2: Preparative Flash Column Chromatography
This phase uses positive pressure (air or nitrogen) to accelerate solvent flow, minimizing diffusion and improving separation efficiency.[1][6]
-
Column Preparation:
-
Secure a glass column vertically. Place a small plug of glass wool or cotton at the bottom, followed by a ~1 cm layer of sand.
-
Use the wet packing method : In a beaker, slurry the silica gel (typically 30-50 times the weight of the crude sample) with the initial, low-polarity mobile phase (e.g., 95:5 Hexane:EtOAc).[5][6]
-
Pour the slurry into the column. Gently tap the column to ensure even packing and dislodge any air bubbles.
-
Open the stopcock and allow excess solvent to drain until it is level with the top of the silica bed. Never let the column run dry from this point forward.
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude product (~1-2 g for a 40 mm column) in a minimal amount of a suitable solvent (e.g., dichloromethane). Add ~2-3 times the sample weight of fresh silica gel. Remove the solvent by rotary evaporation to obtain a free-flowing powder.[2]
-
Carefully add this powder as a uniform layer on top of the packed silica bed. Add a thin protective layer of sand on top.
-
Wet Loading: Dissolve the crude product in the minimum amount of the mobile phase and carefully pipette it onto the top of the column. This method is faster but can lead to poorer separation if too much or too polar a solvent is used.
-
-
Elution and Fraction Collection:
-
Carefully add the optimized mobile phase to the top of the column.
-
Apply gentle pressure using a regulated air or nitrogen line to achieve a steady flow rate (a drop rate of ~5-10 cm/minute down the column is a good target).
-
Begin collecting fractions (e.g., 20-50 mL per tube) as soon as the solvent starts to elute from the bottom.
-
Phase 3: Fraction Analysis and Product Isolation
-
Monitor the Separation: Using the same TLC system from Phase 1, analyze every few fractions to track the elution of the product. Spot the crude material in one lane as a reference.
-
Identify and Pool Fractions: Identify the fractions containing only the pure desired product (single spot on TLC at the correct Rf). Combine these pure fractions into a clean, pre-weighed round-bottom flask.
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator.
-
Final Product: Place the flask under high vacuum for several hours to remove any residual solvent. The final product should be a solid or oil. Record the final weight to calculate the recovery yield and confirm purity using analytical methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Troubleshooting
| Problem | Possible Cause | Solution |
| Poor Separation/Overlapping Bands | Mobile phase is too polar. / Column was overloaded. | Re-optimize TLC for a lower Rf value. / Use a larger column or less sample. |
| Cracked or Channeled Column Bed | Column packed improperly or ran dry. | Repack the column carefully using the slurry method. Never let the silica bed dry out. |
| Compound Won't Elute | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (gradient elution). For example, move from 9:1 to 8:2 Hexane:EtOAc. |
| Streaking on TLC Plate | Sample is too concentrated or acidic/basic. / Compound is degrading on silica. | Dilute the sample for spotting. / Add a trace amount of acid (acetic) or base (triethylamine) to the mobile phase. |
References
-
Wikipedia. (n.d.). Column chromatography. Retrieved January 14, 2026, from [Link]
-
University of California, Los Angeles. (n.d.). Column chromatography. Retrieved January 14, 2026, from [Link]
-
Chemistry For Everyone. (2025, January 14). What Is The Mobile Phase In Column Chromatography? [Video]. YouTube. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-1-(4-fluorophenyl)-2-phenylethanone. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
-
Chemistry For Everyone. (2025, January 27). How To Choose Mobile Phase For Column Chromatography? [Video]. YouTube. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Column Chromatography. Department of Chemistry. Retrieved January 14, 2026, from [Link]
-
National Institute of Standards and Technology. (n.d.). 2-Chloro-1-(4-chlorophenyl)ethanone. NIST Chemistry WebBook. Retrieved January 14, 2026, from [Link]
-
National Institute of Standards and Technology. (n.d.). 2-Chloro-1-(4-chlorophenyl)ethanone. NIST Chemistry WebBook. Retrieved January 14, 2026, from [Link]
-
Mansoura University. (n.d.). Chromatographic Methods of Analysis. Retrieved January 14, 2026, from [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved January 14, 2026, from [Link]
- Sastry, T. U., et al. (2013).
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 14, 2026, from [Link]
-
PubChem. (n.d.). 2-[4-(4-Chlorophenyl)-2-imino-1,3-thiazol-3-yl]-1-(4-phenylpiperazin-1-yl)ethanone. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
-
GE Healthcare. (n.d.). Prepacked chromatography columns for ÄKTA™ systems. Retrieved January 14, 2026, from [Link]
-
Chem Survival. (2020, September 12). TLC of Analgesics Experiment Part 1, Prelab [Video]. YouTube. Retrieved from [Link]
- Google Patents. (n.d.). A process for synthesis of 2, 4-dichloro-5-fluoroacetophenone (dcfa).
- Stanovnik, B., et al. (2000). Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2-phthalimidoethoxy)
-
PolyPeptide. (n.d.). Aspects of industrial purification of peptides using large-scale chromatography. Retrieved January 14, 2026, from [Link]
- Pyka, A., & Bober, K. (2013). Detection Progress of Selected Drugs in TLC. The Scientific World Journal.
- Caro, E., et al. (2003).
-
ACG Publications. (n.d.). Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin. Retrieved January 14, 2026, from [Link]
Sources
Application Note: Comprehensive Characterization of 2-(4-Chlorophenyl)-1-(4-fluorophenyl)ethanone
Abstract: This document provides a detailed guide with robust analytical methodologies for the comprehensive characterization of 2-(4-Chlorophenyl)-1-(4-fluorophenyl)ethanone, a key intermediate in various synthetic pathways. The protocols herein are designed for researchers, scientists, and professionals in drug development and quality control, offering a multi-faceted approach to confirm the identity, purity, and structural integrity of the compound. We will delve into four orthogonal analytical techniques: High-Performance Liquid Chromatography (HPLC) for purity assessment and quantification, Gas Chromatography-Mass Spectrometry (GC-MS) for molecular weight confirmation and impurity profiling, Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural elucidation, and Fourier-Transform Infrared (FT-IR) spectroscopy for functional group identification. Each section explains the causality behind the chosen methodology and provides field-proven, step-by-step protocols to ensure reliable and reproducible results.
Introduction: The Analytical Imperative
This compound is a substituted deoxybenzoin derivative. Its molecular structure, featuring two distinct halogenated phenyl rings linked by an ethanone bridge, makes it a valuable building block in medicinal chemistry and materials science. The precise characterization of this molecule is paramount, as even minor impurities or structural ambiguities can significantly impact the yield, purity, and biological activity of downstream products. This guide establishes a self-validating analytical workflow, where each technique provides a unique and complementary piece of data, culminating in a high-confidence characterization of the molecule.
High-Performance Liquid Chromatography (HPLC): Purity and Quantitative Analysis
Expertise & Rationale: Reversed-phase HPLC (RP-HPLC) is the gold standard for assessing the purity of non-volatile organic compounds. The inherent aromaticity of this compound provides strong ultraviolet (UV) chromophores, allowing for sensitive detection. We employ a C18 stationary phase, which effectively retains the moderately non-polar analyte, and an isocratic mobile phase of acetonitrile and buffered water to ensure consistent retention times and sharp peak shapes. This method is designed for stability-indicating assays and routine quality control.[1]
Experimental Protocol: RP-HPLC
A. Instrumentation & Conditions:
-
System: HPLC or UHPLC system with a quaternary pump, autosampler, thermostatted column compartment, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Data Acquisition: Chromatography Data System (e.g., Agilent OpenLab CDS).[2]
Table 1: HPLC Chromatographic Conditions
| Parameter | Value |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 20 mM Phosphate Buffer (pH 3.0) (50:50, v/v) |
| Elution Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 225 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
B. Reagent & Sample Preparation:
-
Mobile Phase Preparation: Prepare the phosphate buffer (pH 3.0) and filter through a 0.45 µm membrane filter. Mix with HPLC-grade acetonitrile in the specified ratio. Degas the final mobile phase before use.
-
Diluent: Use the mobile phase as the diluent for sample preparation to ensure peak shape integrity.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of diluent.
-
Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the diluent.
-
Sample Solution (0.1 mg/mL): Accurately weigh 10 mg of the test sample, dissolve in 10 mL of diluent, and then dilute 1 mL of this solution to 10 mL with the diluent.
C. Analysis & Data Interpretation:
-
System Suitability: Inject the working standard solution five times. The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%.
-
Purity Assessment: Purity is determined by the area percentage method. The area of the main peak relative to the total area of all peaks in the chromatogram corresponds to the purity of the sample.
-
Quantification: Generate a calibration curve using a series of known concentrations to accurately quantify the analyte in a sample.
Workflow Diagram: HPLC Analysis
Caption: Logical workflow for HPLC purity and quantitative analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): Identity Confirmation
Expertise & Rationale: GC-MS is a powerful technique for the analysis of thermally stable and volatile compounds. It provides two dimensions of information: the retention time from the gas chromatograph and the mass spectrum from the mass spectrometer. Electron Ionization (EI) at 70 eV produces a reproducible fragmentation pattern that serves as a molecular "fingerprint," allowing for unambiguous identification through library matching and spectral interpretation. This method is ideal for confirming the molecular weight and identifying volatile organic impurities.[3]
Experimental Protocol: GC-MS
A. Instrumentation & Conditions:
-
System: Gas Chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole or ToF).
-
Data System: MassHunter or equivalent software.
Table 2: GC-MS Operating Parameters
| Parameter | Value |
| GC Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 270 °C |
| Injection Mode | Split (20:1 ratio) |
| Injection Volume | 1 µL |
| Oven Program | 100 °C (hold 1 min), ramp at 20 °C/min to 300 °C (hold 5 min) |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 40 - 400 amu |
B. Sample Preparation:
-
Prepare a 100 µg/mL solution of the sample in a high-purity volatile solvent such as Dichloromethane or Ethyl Acetate.
-
Vortex to ensure complete dissolution.
-
Transfer to a 2 mL GC autosampler vial.
C. Data Interpretation:
-
Identity Confirmation: The molecular ion peak (M+) should be observed at m/z corresponding to the molecular weight of the compound (C₁₄H₁₀ClFO, MW ≈ 248.68 g/mol ).
-
Fragmentation Pattern: Key fragments are expected from the cleavage of the molecule. Look for characteristic ions such as:
-
m/z 123: [C₇H₄FO]+ (fluorobenzoyl cation)
-
m/z 125: [C₇H₆Cl]+ (chlorobenzyl cation)
-
-
Library Match: Compare the acquired mass spectrum against a commercial library (e.g., NIST) for a similarity score.
Workflow Diagram: GC-MS Analysis
Caption: Standard workflow for GC-MS identity confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Elucidation
Expertise & Rationale: NMR spectroscopy is the most definitive analytical technique for the structural elucidation of organic molecules. ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR reveals the chemical environment of each carbon atom. For this compound, NMR will confirm the substitution patterns on both aromatic rings and the presence of the central methylene bridge, providing incontrovertible proof of the structure.[4]
Experimental Protocol: ¹H and ¹³C NMR
A. Instrumentation & Sample Preparation:
-
System: 400 MHz (or higher) NMR Spectrometer.
-
Sample Preparation: Dissolve approximately 10-15 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
B. Data Acquisition:
-
Acquire standard ¹H and ¹³C{¹H} spectra at room temperature.
-
Typical parameters include a 30° pulse for ¹H, a 90° pulse for ¹³C, and sufficient relaxation delays to ensure quantitative integration for the proton spectrum.
C. Expected Spectral Data: The structure dictates a specific set of signals. The electron-withdrawing effects of the carbonyl group and halogens will influence the chemical shifts of adjacent nuclei.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~ 8.05 | Doublet of Doublets | Protons ortho to C=O on F-Ph ring |
| ¹H | ~ 7.15 - 7.35 | Multiplet | Remaining aromatic protons |
| ¹H | ~ 4.20 | Singlet | Methylene protons (-CH₂-) |
| ¹³C | ~ 194.0 | Singlet | Carbonyl carbon (C=O) |
| ¹³C | ~ 166.0 | Doublet (¹JCF) | C-F on F-Ph ring |
| ¹³C | ~ 115.0 - 135.0 | Multiple signals | Aromatic carbons (CH and quaternary) |
| ¹³C | ~ 45.0 | Singlet | Methylene carbon (-CH₂-) |
Note: Actual chemical shifts may vary slightly. The C-F coupling is a key diagnostic feature in the ¹³C NMR spectrum.
Workflow Diagram: NMR Analysis
Caption: Workflow for NMR-based structural confirmation.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Analysis
Expertise & Rationale: FT-IR spectroscopy is a rapid, non-destructive technique that identifies functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For the target compound, FT-IR is used to quickly confirm the presence of the key carbonyl (C=O) group, aromatic rings, and carbon-halogen bonds. The position of the carbonyl stretch is particularly diagnostic, as it is influenced by the electronic effects of the attached aromatic rings.[5]
Experimental Protocol: FT-IR (ATR)
A. Instrumentation & Sample Preparation:
-
System: FT-IR Spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: No specific preparation is needed. Place a small amount of the solid powder directly onto the ATR crystal. Apply pressure to ensure good contact.
B. Data Acquisition & Interpretation:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum over the range of 4000 - 400 cm⁻¹.
-
Identify the characteristic absorption bands.
Table 4: Key FT-IR Vibrational Frequencies
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Assignment |
| ~ 3100 - 3000 | Medium | C-H Stretch | Aromatic C-H |
| ~ 2950 - 2850 | Weak | C-H Stretch | Aliphatic C-H (-CH₂-) |
| ~ 1705 | Strong | C=O Stretch | Ketone Carbonyl |
| ~ 1600, ~1500 | Medium | C=C Stretch | Aromatic Ring |
| ~ 1230 | Strong | C-F Stretch | Aryl-Fluorine Bond |
| ~ 850 | Strong | C-H Bend (out-of-plane) | para-substituted rings |
| ~ 750 | Medium | C-Cl Stretch | Aryl-Chlorine Bond |
The high wavenumber of the C=O stretch (~1705 cm⁻¹) is indicative of an α-halo effect and conjugation with electron-withdrawing phenyl rings.[5]
Workflow Diagram: FT-IR Analysis
Caption: Simple workflow for FT-IR functional group analysis.
Conclusion
The analytical methods detailed in this application note provide a comprehensive and orthogonal framework for the characterization of this compound. By integrating data from HPLC, GC-MS, NMR, and FT-IR, researchers can establish a robust quality profile, confirming the compound's identity, structure, purity, and integrity with a high degree of scientific certainty. This multi-technique approach is essential for ensuring the reliability of research outcomes and the quality of materials used in drug development and other advanced applications.
References
- Royal Society of Chemistry. (n.d.). Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin - Supporting Information.
- NIST. (n.d.). 2-Chloro-1-(4-chlorophenyl)ethanone. NIST WebBook.
- ChemicalBook. (n.d.). 2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone synthesis.
- BLDpharm. (n.d.). 2-(4-Chlorophenyl)-1-(2-fluorophenyl)ethanone.
- BenchChem. (n.d.). A Comparative Guide to the FT-IR Spectrum of 2-bromo-1-(4-fluorophenyl)ethanone.
- NMR spectral analysis of 2-(4-chlorophenyl)-1- ((furan-2-yl)methyl). (n.d.).
- PubChem. (n.d.). 2-[4-(4-Chlorophenyl)-2-imino-1,3-thiazol-3-yl]-1-(4-phenylpiperazin-1-yl)ethanone.
- Agilent. (n.d.). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2,4-D.
- PubChem. (n.d.). 2-(4-Chlorophenyl)-1-(2,4,6-trihydroxyphenyl)ethanone.
- ResearchGate. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.
- ResearchGate. (n.d.). (i) 2-Bromo-1-(4-chlorophenyl)ethanone or....
- NIST. (n.d.). Ethanone, 1-(4-chlorophenyl)-. NIST WebBook.
- ResearchGate. (n.d.). FTIR spectrum of 2-(4-chlorophenyl) 1, 4, 5-triphenyl -1H-imidazole.
- BenchChem. (n.d.). HPLC method for quantification of 2-(4-fluorophenyl)-N-methylethanamine.
- Sigma-Aldrich. (n.d.). 1-(4-Bromophenyl)-2-(4-chlorophenyl)ethanone fluorinated compounds.
- ResearchGate. (n.d.). Figure S13. 1 H NMR spectrum of 1-(4-Chlorophenyl)ethanone oxime (2g).
- NIST. (n.d.). Ethanone, 1-(4-fluorophenyl)-. NIST WebBook.
- Sigma-Aldrich. (n.d.). 1-(4-CHLOROPHENYL)-2-(4-FLUOROPHENYL)ETHANONE AldrichCPR.
- Cheméo. (n.d.). Ethanone, 1-(4-fluorophenyl)-.
- Table of Characteristic IR Absorptions. (n.d.).
- Semantic Scholar. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
- Agilent. (2017). A New Approach to the Analysis of Chlorinated Paraffins by Gas Chromatography Quadrupole Time-of-Flight Mass Spectrometry.
- ResearchGate. (n.d.). Fig. S-3. 1 H-NMR spectra of 2-(4-chlorophenyl)aniline (400 MHz, CDCl3).
- SpectraBase. (n.d.). (E)-1-(4-(4-chlorostyryl)phenyl)ethanone.
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Application Notes & Protocols: 2-(4-Chlorophenyl)-1-(4-fluorophenyl)ethanone as a Key Precursor in Azole Antifungal Synthesis
Abstract
This technical guide provides a comprehensive overview of 2-(4-Chlorophenyl)-1-(4-fluorophenyl)ethanone, a halogenated ketone that serves as a pivotal precursor in the synthesis of high-value organic molecules. We delve into the fundamental reactivity of this α-chloroketone, focusing on its application in the construction of azole-based pharmacophores, which are central to many modern antifungal agents. This document furnishes researchers, medicinal chemists, and drug development professionals with detailed, field-proven protocols, mechanistic insights, and the scientific rationale behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.
Introduction: The Strategic Importance of a Dihalogenated Ketone
This compound (Molecular Formula: C₁₄H₁₀ClFO) is a versatile intermediate in organic synthesis. Its structure is characterized by a central ethanone core flanked by two different halogen-substituted phenyl rings. The true synthetic utility, however, lies in the α-chloro substitution adjacent to the carbonyl group. This feature renders the α-carbon highly electrophilic and susceptible to nucleophilic attack, making it an ideal building block for introducing complex functionalities.
The primary application for this precursor is in the development of azole antifungal drugs.[1][2] These drugs represent a cornerstone in the treatment of systemic fungal infections and function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[3][4] This inhibition disrupts the biosynthesis of ergosterol, a vital component of the fungal cell membrane, leading to fungistatic or fungicidal effects.[4] The synthesis of potent azole antifungals like fluconazole and voriconazole often relies on the precise and efficient construction of a core scaffold, a process where precursors like this compound are indispensable.[3][5]
Physicochemical Properties & Safety
A clear understanding of the precursor's properties is essential for safe handling and optimal reaction design.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| Molecular Formula | C₁₄H₁₀ClFO | [6] |
| Molecular Weight | 248.68 g/mol | [6] |
| CAS Number | 62148-67-8 | [6] |
| Appearance | Typically a solid (powder/crystals) | General Knowledge |
| Solubility | Soluble in common organic solvents (e.g., Toluene, DMF, Acetonitrile) | General Knowledge |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances.[7] | [7] |
Safety Note: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood. Avoid ingestion and inhalation.[7]
Mechanistic Insight: The Reactivity of an α-Chloroketone
The synthetic power of this compound stems from the reactivity of the α-carbon. The adjacent electron-withdrawing carbonyl group significantly enhances the susceptibility of this carbon to nucleophilic substitution (SN2) reactions. The chlorine atom serves as an excellent leaving group, facilitating the formation of new carbon-heteroatom bonds, which is the cornerstone of azole synthesis.
Core Application: Synthesis of a Key Azole Antifungal Intermediate
The following protocols outline a validated two-step pathway for converting this compound into a core alcohol-triazole intermediate, a common scaffold in advanced antifungal agents.[8]
Protocol 1: Nucleophilic Substitution with 1,2,4-Triazole
This step involves the SN2 displacement of the chloride by the nucleophilic 1,2,4-triazole anion to form a key ketone-triazole intermediate. This reaction is fundamental to creating the azole functionality.[3]
Reaction Scheme: this compound + 1H-1,2,4-Triazole → 1-(4-fluorophenyl)-2-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone
Materials & Reagents:
-
This compound (1.0 eq)
-
1H-1,2,4-Triazole (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Water (deionized)
-
Magnesium Sulfate (MgSO₄), anhydrous
Equipment:
-
Round-bottom flask with magnetic stirrer
-
Reflux condenser
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq), 1H-1,2,4-Triazole (1.2 eq), and anhydrous potassium carbonate (1.5 eq).
-
Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the starting ketone.
-
Scientist's Note: DMF is an ideal polar aprotic solvent for this SN2 reaction. It effectively solvates the potassium cation while leaving the triazole anion relatively "naked" and highly nucleophilic, thereby accelerating the reaction rate.
-
-
Reaction Conditions: Heat the stirred suspension to 80-90 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-8 hours).
-
Scientist's Note: The base, K₂CO₃, is crucial for deprotonating the 1H-1,2,4-triazole (pKa ≈ 10) to generate the nucleophilic triazolide anion in situ. An excess is used to drive the equilibrium towards the product.
-
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing an equal volume of water.
-
Extraction: Extract the aqueous phase three times with ethyl acetate.
-
Scientist's Note: The product is significantly more soluble in the organic phase (ethyl acetate) than in the aqueous phase, while the inorganic salts (KBr, excess K₂CO₃) and DMF are partitioned into the water layer.
-
-
Washing: Combine the organic extracts and wash sequentially with water (twice) and then with brine. The brine wash helps to remove residual water from the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization (e.g., from an ethanol/water mixture) or column chromatography on silica gel to yield the pure ketone-triazole product.
Protocol 2: Selective Ketone Reduction
The carbonyl group of the intermediate is now selectively reduced to a hydroxyl group using sodium borohydride. This transformation is a common step in the synthesis of drugs like fluconazole.[5]
Reaction Scheme: 1-(4-fluorophenyl)-2-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone → 1-(4-fluorophenyl)-2-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol
Materials & Reagents:
-
Ketone-triazole intermediate from Protocol 1 (1.0 eq)
-
Sodium Borohydride (NaBH₄) (1.5 eq)
-
Methanol
-
Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
Procedure:
-
Reaction Setup: Dissolve the ketone-triazole intermediate (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.
-
Scientist's Note: Sodium borohydride is a mild and selective reducing agent, ideal for reducing ketones in the presence of other functional groups. The reaction is performed at a low temperature to control the rate of reaction and minimize potential side reactions. Methanol serves as both a solvent and a proton source for the workup.
-
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor for the disappearance of the starting material by TLC.
-
Quenching: Carefully quench the reaction by slowly adding 1M HCl at 0 °C until the effervescence ceases. This step neutralizes the excess NaBH₄ and the resulting borate esters.
-
pH Adjustment: Adjust the pH to ~8 by adding saturated NaHCO₃ solution.
-
Extraction: Extract the mixture three times with dichloromethane.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude alcohol product.
-
Purification: The final product can be purified by column chromatography or recrystallization to achieve high purity.
Summary of Expected Outcomes
The described protocols are robust and can be adapted for various scales. The following table provides typical parameters for these transformations.
| Step | Key Reagents | Solvent | Temperature (°C) | Typical Time (h) | Expected Yield (%) |
| 1. Substitution | K₂CO₃, 1,2,4-Triazole | DMF | 80 - 90 | 4 - 8 | 85 - 95 |
| 2. Reduction | NaBH₄ | Methanol | 0 to RT | 1 - 2 | 90 - 98 |
Synthetic Workflow Visualization
The overall synthetic pathway from the precursor to the final intermediate is illustrated below.
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Application Notes and Protocols for the Synthesis of Diaryl Ketones via Friedel-Crafts Acylation
Introduction: The Enduring Significance of Friedel-Crafts Acylation
Developed in 1877 by Charles Friedel and James Crafts, the Friedel-Crafts acylation remains a cornerstone of modern organic synthesis.[1] It is an indispensable method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring, proceeding via an electrophilic aromatic substitution mechanism.[2][3] This reaction is particularly powerful for the synthesis of diaryl ketones, which are pivotal structural motifs in a vast array of pharmaceuticals, agrochemicals, and advanced materials.[4][5]
A key advantage of the acylation reaction over its counterpart, Friedel-Crafts alkylation, is its superior control and predictability. The electrophile in acylation, the acylium ion, is resonance-stabilized and does not undergo the problematic carbocation rearrangements that often plague alkylation reactions.[6][7] Furthermore, the diaryl ketone product is less reactive than the starting aromatic substrate due to the electron-withdrawing nature of the carbonyl group, effectively preventing undesirable polyacylation side reactions.[1][8] This guide provides a comprehensive overview of the mechanistic principles, critical experimental parameters, and detailed laboratory protocols for the successful synthesis of diaryl ketones.
Mechanistic Underpinnings: A Stepwise View
The reliability of the Friedel-Crafts acylation stems from its well-defined, multi-step mechanism. Understanding this process is critical for troubleshooting and optimizing reaction conditions.
Step 1: Generation of the Acylium Ion Electrophile The reaction is initiated by the interaction of a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), with an acylating agent such as an aroyl chloride. The Lewis acid coordinates to the halogen atom, polarizing the carbon-halogen bond and facilitating its cleavage to form a highly reactive, resonance-stabilized acylium ion.[9][10]
Step 2: Electrophilic Attack and Formation of the Arenium Ion The π-electrons of the aromatic ring act as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step disrupts the aromaticity of the ring, forming a carbocation intermediate known as an arenium ion or sigma complex.[3]
Step 3: Deprotonation and Restoration of Aromaticity A weak base, typically AlCl₄⁻ (formed in the first step), abstracts a proton from the carbon bearing the new acyl group. This restores the aromatic system and regenerates the Lewis acid catalyst.[9]
Step 4: Product-Catalyst Complexation Crucially, the carbonyl oxygen of the newly formed diaryl ketone is a Lewis base and readily forms a stable complex with the strong Lewis acid catalyst (AlCl₃).[1] This complexation deactivates the product towards further acylation. Because this complex is quite stable under reaction conditions, the Lewis acid is not truly a catalyst but a promoter that must be used in stoichiometric amounts or a slight excess.[1][2] The desired ketone is liberated from this complex during the aqueous workup.
// Edges AroylChloride -> AcyliumIon [label=" + AlCl₃"]; LewisAcid1 -> AcyliumIon; {Arene, AcyliumIon} -> SigmaComplex [label=" Electrophilic\n Attack"]; SigmaComplex -> KetoneComplex [label=" Deprotonation\n by AlCl₄⁻"]; KetoneComplex -> FinalProduct [label=" Aqueous\n Workup (H₃O⁺)"]; KetoneComplex -> LewisAcid2 [label=" regenerates"]; } .enddot Caption: Mechanism of Friedel-Crafts Acylation.
Optimizing the Reaction: A Guide to Reagent Selection
The success of a Friedel-Crafts acylation hinges on the judicious selection of the substrate, acylating agent, catalyst, and solvent.
The Aromatic Substrate
The nature of the aromatic ring is paramount. The reaction is most efficient with electron-rich (activated) aromatic rings.
| Substrate Suitability | Rationale & Examples |
| Highly Suitable | Electron-donating groups (e.g., alkyl, alkoxy) activate the ring towards electrophilic substitution. Examples: Toluene, Anisole, Biphenyl. |
| Suitable | Unsubstituted or weakly deactivated rings. Example: Benzene. |
| Unsuitable | Strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H, -COR) deactivate the ring, making it too electron-poor to react. Example: Nitrobenzene is often used as a solvent for this reason.[11] |
| Incompatible | Rings substituted with -NH₂, -NHR, or -NR₂ groups. The lone pair on the nitrogen coordinates with the Lewis acid catalyst, forming a strongly deactivating ammonium group.[12] |
The Acylating Agent
Aroyl chlorides are the most common and reactive acylating agents for producing diaryl ketones. Aromatic acid anhydrides can also be used, but may require harsher conditions or more catalyst.[1][7]
The Lewis Acid Catalyst
While many Lewis acids can promote the reaction, their efficiencies vary significantly. Anhydrous conditions are critical, as these catalysts react violently with water.[8][13]
| Lewis Acid | Relative Activity | Key Considerations |
| AlCl₃ | Very High | The most common and effective catalyst. Must be anhydrous and used in stoichiometric amounts.[11] |
| FeCl₃ | High | A good, less expensive alternative to AlCl₃. Also requires stoichiometric amounts.[14] |
| BF₃ | Moderate | Often used as its etherate complex (BF₃·OEt₂). |
| ZnCl₂ | Low-Moderate | A milder catalyst, useful for highly activated substrates to prevent side reactions.[15] |
| SnCl₄ | Low | Generally less effective for acylation.[11] |
Source: Relative reactivity adapted from multiple sources.[11][14]
Solvent Selection
The choice of solvent can influence reaction rate and selectivity. The solvent must be inert to the strong Lewis acid and reaction conditions.
-
Dichloromethane (DCM): A common, effective solvent that is relatively inert and easy to remove.[4][8] However, it is a suspected carcinogen and must be handled in a fume hood.[8]
-
1,2-Dichloroethane (DCE): Similar to DCM, but with a higher boiling point, allowing for reactions at elevated temperatures.[16]
-
Nitrobenzene: Can be used as a solvent for less reactive aromatic substrates due to its high boiling point and ability to dissolve the aluminum chloride complex.[17]
-
Carbon Disulfide (CS₂): Used in older procedures but is highly flammable and toxic; its use is now generally avoided.[18]
Detailed Experimental Protocol: Synthesis of Benzophenone
This protocol details the synthesis of benzophenone from benzene and benzoyl chloride, a classic example of Friedel-Crafts acylation.[19]
Safety Precautions: This procedure must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. Benzene is a known carcinogen. Benzoyl chloride is a lachrymator and corrosive. Anhydrous aluminum chloride reacts violently with water and is corrosive.[8] The reaction generates corrosive HCl gas, which must be vented or trapped.[8]
Materials and Reagents
| Reagent/Material | Quantity | Molar Mass ( g/mol ) | Moles | Equivalents |
| Anhydrous Aluminum Chloride (AlCl₃) | 14.7 g | 133.34 | 0.11 | 1.1 |
| Benzoyl Chloride | 14.0 g (11.8 mL) | 140.57 | 0.10 | 1.0 |
| Benzene | 39.0 g (44.4 mL) | 78.11 | 0.50 | 5.0 |
| Dichloromethane (DCM), anhydrous | 100 mL | - | - | - |
| Crushed Ice | ~200 g | - | - | - |
| Conc. Hydrochloric Acid (HCl) | 20 mL | - | - | - |
| Diethyl Ether | 150 mL | - | - | - |
| Sat. Sodium Bicarbonate (NaHCO₃) soln. | 50 mL | - | - | - |
| Saturated Sodium Chloride (Brine) soln. | 50 mL | - | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | ~10 g | - | - | - |
Experimental Workflow
Step-by-Step Procedure
-
Reaction Setup: Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a 125 mL pressure-equalizing dropping funnel, and a reflux condenser. Ensure all glassware is oven-dried and assembled while hot under a stream of dry nitrogen or argon to ensure anhydrous conditions. Place a drying tube (filled with CaCl₂) or a nitrogen bubbler at the top of the condenser.
-
Reagent Charging: To the reaction flask, add anhydrous aluminum chloride (14.7 g, 0.11 mol) followed by 50 mL of anhydrous dichloromethane. Stir the resulting suspension.
-
Cooling: Immerse the flask in an ice-water bath and cool the suspension to 0-5 °C.
-
Reagent Addition:
-
Add benzoyl chloride (11.8 mL, 0.10 mol) to the dropping funnel. Add it dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the internal temperature below 10 °C.
-
Next, add benzene (44.4 mL, 0.50 mol) to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, again keeping the temperature below 10 °C.
-
-
Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Workup - Quenching: Cautiously pour the reaction mixture into a 600 mL beaker containing approximately 200 g of crushed ice and 20 mL of concentrated HCl.[4] Perform this step slowly in the fume hood as it is highly exothermic and will release HCl gas. Stir the resulting mixture vigorously until the dark-colored complex decomposes and any aluminum salts dissolve.
-
Extraction: Transfer the mixture to a 500 mL separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 75 mL portions of diethyl ether.[20]
-
Washing: Combine all organic layers and wash sequentially with 50 mL of saturated sodium bicarbonate solution (careful, CO₂ evolution!), 50 mL of water, and finally 50 mL of brine.[4]
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.
-
Concentration: Remove the solvent and excess benzene using a rotary evaporator.
-
Purification: The crude benzophenone can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol/water to yield a white solid.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (moisture contamination).2. Aromatic ring is too deactivated.3. Reaction temperature is too low. | 1. Use fresh, anhydrous AlCl₃ and ensure all glassware and solvents are perfectly dry.[13]2. Use a more activated substrate or harsher conditions (higher temp, stronger Lewis acid).3. Allow the reaction to stir longer at room temperature or gently heat. |
| Formation of Tar/Polymer | 1. Reaction temperature is too high.2. Substrate is sensitive to strong acid conditions (e.g., furans, pyrroles).[18] | 1. Maintain careful temperature control, especially during addition.2. Use a milder Lewis acid (e.g., ZnCl₂) and lower temperatures. |
| Unexpected Isomers | Steric hindrance or electronic effects directing acylation to a different position. | This is inherent to the substrate. Characterize the product mixture carefully. Para substitution is generally favored to minimize steric hindrance.[14] |
Conclusion
The Friedel-Crafts acylation is a robust and highly reliable method for the synthesis of diaryl ketones. Its predictable outcomes, free from rearrangements and polyacylation, make it a preferred strategy in both academic and industrial research. By carefully controlling experimental parameters—particularly the exclusion of moisture—and understanding the underlying mechanism, researchers can effectively utilize this classic reaction to construct valuable ketone intermediates for a wide range of applications in drug discovery and materials science.
References
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
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Physics Wallah. (n.d.). Reaction Mechanism of Friedel−Crafts Acylation. Retrieved from [Link]
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Wikipedia. (2024). Friedel–Crafts reaction. Retrieved from [Link]
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University Course Material. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Retrieved from [Link]
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Chemistry Stack Exchange. (2014). Synthesis of benzophenone. Retrieved from [Link]
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Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
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The Organic Chemistry Tutor. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. Retrieved from [Link]
-
Clerici, A., et al. (1992). Acylation of Aroyl Chlorides via a Template Friedel-Crafts Process: Synthesis of Indan-I ,3-diones. RSC Publishing. Retrieved from [Link]
-
Pearson. (2024). Show how Friedel–Crafts acylation might be used to synthesize the following compounds. b. benzophenone. Retrieved from [Link]
-
ACS Publications. (2025). Benzophenone-Based Phenylogous Peptide Linkage via Friedel–Crafts Acylation. Organic Letters. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
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National Institutes of Health. (2025). Friedel–Crafts acylation via interrupted Beckmann fragmentation of activated ketones. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
ResearchGate. (2025). Friedel-Crafts Synthesis of Benzophenone with Little Lewis Acid Catalyst. Factorial Design and Mechanism. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Friedel-Crafts acylation of aromatic compounds. Retrieved from [Link]
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Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Scientific & Academic Publishing. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Retrieved from [Link]
-
YouTube. (2020). Acyl Halides to Ketones, Part 1: Friedel Crafts Acylation. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from [Link]
-
YouTube. (2011). Experiment 14: Friedel-Crafts Acylation. Retrieved from [Link]
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Application Note: Structural Elucidation of 2-(4-Chlorophenyl)-1-(4-fluorophenyl)ethanone using 1H NMR Spectroscopy
Abstract
This application note provides a comprehensive guide to the interpretation of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of 2-(4-Chlorophenyl)-1-(4-fluorophenyl)ethanone. As a compound of interest in synthetic chemistry and drug development, unequivocal structural verification is paramount. This document outlines the fundamental principles of ¹H NMR spectroscopy, presents a detailed experimental protocol for sample preparation and data acquisition, and offers a thorough analysis of the resulting spectrum. The causality behind chemical shifts, signal multiplicities, and coupling constants is explained to provide a robust framework for researchers, scientists, and professionals in the pharmaceutical industry.
Introduction
This compound is a diaryl ethanone derivative. The precise arrangement of its constituent atoms is critical to its chemical and biological properties. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous determination of molecular structures in solution.[1][2][3] Specifically, ¹H NMR spectroscopy provides detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen atoms within a molecule.[2][3] This application note serves as a practical guide for the structural elucidation of this compound using ¹H NMR.
Theoretical Principles of ¹H NMR Spectroscopy
¹H NMR spectroscopy is based on the principle that atomic nuclei with a non-zero spin, such as protons (¹H), behave like tiny magnets.[1][2] When placed in a strong external magnetic field (B₀), these nuclear spins align either with or against the field, creating two energy states. The absorption of radiofrequency (RF) radiation can induce a transition from the lower to the higher energy state. This phenomenon, known as resonance, occurs at a specific frequency for each proton, which is highly dependent on its local electronic environment.[3]
Key parameters in a ¹H NMR spectrum include:
-
Chemical Shift (δ): The position of a signal along the x-axis (in parts per million, ppm) indicates the degree of shielding or deshielding of a proton. Electron-withdrawing groups deshield nearby protons, causing them to resonate at a higher chemical shift (downfield), while electron-donating groups shield them, resulting in a lower chemical shift (upfield).[4][5][6] Aromatic protons typically appear in the downfield region (around 7 ppm) due to the ring current effect.[7][8]
-
Integration: The area under a signal is proportional to the number of protons it represents.[4]
-
Multiplicity (Splitting Pattern): Spin-spin coupling between non-equivalent neighboring protons causes signals to split into multiple lines (e.g., singlet, doublet, triplet). The multiplicity is described by the n+1 rule, where 'n' is the number of equivalent adjacent protons.[4][9]
-
Coupling Constant (J): The distance between the lines in a multiplet, measured in Hertz (Hz), provides information about the connectivity and spatial relationship between coupled protons.[4] For aromatic systems, ortho, meta, and para couplings have characteristic J values.[9][10]
Experimental Protocol
A high-quality NMR spectrum is contingent upon proper sample preparation.[11]
3.1. Sample Preparation
-
Weighing the Sample: Accurately weigh 5-25 mg of this compound.[12]
-
Solvent Selection: Choose a suitable deuterated solvent that will completely dissolve the sample. Chloroform-d (CDCl₃) is a common choice for many organic compounds. The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.[11][13]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a pipette with a small plug of glass wool into a clean NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is often added as an internal standard and its signal is set to 0.0 ppm for chemical shift referencing.[5] However, the residual proton signal of the deuterated solvent can also be used for calibration.[12]
-
Labeling: Clearly label the NMR tube with the sample identification.
3.2. Data Acquisition
The following parameters are typical for acquiring a ¹H NMR spectrum on a 400 MHz spectrometer:
-
Spectrometer Frequency: 400 MHz
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans: 16-32 (depending on sample concentration)
-
Relaxation Delay: 1-2 seconds
-
Pulse Angle: 30-45 degrees
¹H NMR Spectrum Interpretation of this compound
The structure of this compound contains three distinct proton environments: the methylene bridge (-CH₂-) and the two para-substituted aromatic rings.
Molecular Structure and Proton Labeling
Figure 1: Molecular structure of this compound.
Predicted ¹H NMR Data
| Signal | Protons | Integration | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| A | Hα | 2H | ~ 4.2 - 4.5 | Singlet (s) | - |
| B | H on C11 & C13 | 2H | ~ 7.2 - 7.4 | Doublet (d) | ~ 8-9 |
| C | H on C10 & C14 | 2H | ~ 7.4 - 7.6 | Doublet (d) | ~ 8-9 |
| D | H on C2 & C6 | 2H | ~ 7.1 - 7.3 | Triplet (t) or Doublet of Doublets (dd) | ~ 8-9 |
| E | H on C3 & C5 | 2H | ~ 8.0 - 8.2 | Doublet of Doublets (dd) | ~ 8-9 (H-H), ~ 5-6 (H-F) |
Detailed Signal Analysis
-
Signal A (Methylene Protons, Hα): The two protons of the methylene group are chemically equivalent and are adjacent to a carbonyl group and an aromatic ring. The electron-withdrawing nature of the carbonyl group deshields these protons, causing them to appear at a chemical shift of approximately 4.2-4.5 ppm. Since there are no adjacent protons, this signal appears as a singlet.
-
Signals B and C (4-Chlorophenyl Ring Protons): The 4-chlorophenyl ring exhibits symmetry, resulting in two sets of chemically equivalent protons. The protons ortho to the chlorine atom (on C11 and C13) are in a similar environment to the protons meta to the chlorine atom (on C10 and C14). Due to the electronegativity of the chlorine atom, the ortho protons are expected to be slightly more deshielded. This will result in two doublets in the aromatic region, each integrating to 2H. The coupling between these adjacent protons will result in a typical ortho-coupling constant of approximately 8-9 Hz.
-
Signals D and E (4-Fluorophenyl Ring Protons): The 4-fluorophenyl ring also shows symmetry, leading to two sets of chemically equivalent protons. The protons ortho to the fluorine atom (on C3 and C5) will be coupled to the protons meta to the fluorine atom (on C2 and C6). Additionally, the protons will also exhibit coupling to the fluorine atom (¹⁹F, which has a spin of I = 1/2). This H-F coupling will further split the signals. The protons on C2 and C6 are expected to appear as a triplet or a doublet of doublets due to coupling with both the adjacent proton and the fluorine atom. The protons on C3 and C5, being closer to the electron-withdrawing carbonyl group, will be the most deshielded aromatic protons, appearing as a doublet of doublets due to both ortho H-H coupling and H-F coupling.
Advanced Considerations and Troubleshooting
-
Signal Overlap: In some cases, the aromatic signals may overlap, making a straightforward interpretation challenging. In such instances, two-dimensional (2D) NMR techniques like COSY (Correlation Spectroscopy) can be employed to establish proton-proton connectivity and resolve ambiguities.
-
Solvent Effects: The choice of solvent can slightly influence the chemical shifts of the protons. It is important to be consistent with the solvent used for comparison with literature data.
-
Sample Purity: Impurities in the sample will give rise to additional signals in the spectrum. A careful analysis of the integration values can help in identifying and quantifying impurities.
Conclusion
¹H NMR spectroscopy is a powerful and definitive tool for the structural elucidation of this compound. By carefully analyzing the chemical shifts, integration, and multiplicity of the signals, one can confidently confirm the molecular structure. The predicted spectrum consists of a singlet for the methylene protons and a complex pattern of signals in the aromatic region corresponding to the two substituted phenyl rings. This application note provides a systematic approach to interpreting the ¹H NMR spectrum, which is a critical step in the characterization of this and similar molecules in a research and development setting.
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 533615, 2-Bromo-1-(4-fluorophenyl)ethan-1-one. Retrieved from [Link]
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Perez Rial, L. (n.d.). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Longdom Publishing. Retrieved from [Link]
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Microbe Notes. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Retrieved from [Link]
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Slideshare. (n.d.). NMR Spectroscopy: Principles, Techniques, and Applicationsy.pptx. Retrieved from [Link]
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McConnell, H. M. (1962). Negative Nuclear Spin‐Spin Coupling Constants for Aromatic Protons. The Journal of Chemical Physics. Retrieved from [Link]
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University of Leicester. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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Günther, H. (2013). NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry, 3rd Edition. Wiley. Retrieved from [Link]
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Del Bene, J. E., & Bartlett, R. J. (2006). Substitution and protonation effects on spin-spin coupling constants in prototypical aromatic rings: C6H6, C5H5N and C5H5P. Magnetic Resonance in Chemistry. Retrieved from [Link]
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Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy. Retrieved from [Link]
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Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]
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Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. Retrieved from [Link]
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University of Wisconsin-River Falls. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]
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Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]
-
OpenOChem Learn. (n.d.). Interpreting. Retrieved from [Link]
-
YouTube. (2020, June 10). Multiplicity of 1H NMR signals (Spin-spin coupling). Retrieved from [Link]
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Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]
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Slideshare. (n.d.). Aromatic allylic-nmr-spin-spin-coupling. Retrieved from [Link]
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University of California, Los Angeles. (n.d.). Lecture outline 1H NMR spectra of aromatic compounds. Retrieved from [Link]
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Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]
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Contreras, R. H., & Peralta, J. E. (2003). Fluorine−Fluorine Spin−Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separation. Journal of Chemical Information and Modeling. Retrieved from [Link]
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Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]
-
Michigan State University. (n.d.). Proton NMR Table. Retrieved from [Link]
-
University of Cambridge. (n.d.). Chemical shifts. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin - Supporting Information. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, April 29). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]
-
NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]
-
NIST. (n.d.). Ethanone, 1-(4-chlorophenyl)-. Retrieved from [Link]
-
PROSPRE. (n.d.). 1 H NMR Predictor. Retrieved from [Link]
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Chemaxon. (n.d.). NMR Predictor. Retrieved from [Link]
-
The University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-Bromo-1-(4-fluorophenyl)ethan-1-one. PubChem. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure S9. 1 H NMR spectrum of 1-(4-Fluorophenyl)ethanone oxime (2e). Retrieved from [Link]
-
SpectraBase. (n.d.). 1-(4-Chlorophenyl)-ethanone - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]
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Title: Elucidating the Mass Spectrometry Fragmentation Patterns of Halogenated Acetophenones: A Guide for Researchers
An Application Note from the Desk of a Senior Application Scientist
Abstract: This application note provides a comprehensive guide to understanding the electron ionization (EI) mass spectrometry fragmentation patterns of halogenated acetophenones. As compounds of significant interest in pharmaceutical and chemical synthesis, a thorough understanding of their mass spectral behavior is crucial for their unambiguous identification. This document outlines the primary fragmentation pathways, discusses the influence of halogen identity and position on these pathways, and provides a detailed protocol for their analysis by gas chromatography-mass spectrometry (GC-MS).
Introduction: The Significance of Halogenated Acetophenones
Halogenated acetophenones are a class of aromatic ketones that serve as pivotal building blocks in the synthesis of a wide array of pharmaceutical agents and other high-value chemical entities. Their structural characterization is a cornerstone of quality control and reaction monitoring in drug development and chemical manufacturing. Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), stands out as a powerful analytical technique for this purpose due to its high sensitivity and specificity.
The interpretation of mass spectra, however, is not always straightforward and requires a solid understanding of the fragmentation mechanisms that molecules undergo upon ionization. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth insights into the predictable yet nuanced fragmentation patterns of halogenated acetophenones, thereby empowering more confident structural elucidation.
Fundamental Fragmentation Mechanisms in Electron Ionization (EI) Mass Spectrometry
Under electron ionization (EI) conditions, analyte molecules are bombarded with high-energy electrons (typically 70 eV), leading to the ejection of an electron and the formation of a radical cation, the molecular ion (M•+ ). This molecular ion is often energetically unstable and undergoes a series of unimolecular decomposition reactions to yield smaller, more stable fragment ions. The resulting mass spectrum is a plot of the relative abundance of these ions as a function of their mass-to-charge ratio (m/z), creating a unique chemical fingerprint.
For acetophenone and its derivatives, several key fragmentation pathways are consistently observed. A foundational understanding of these pathways is essential before considering the influence of halogen substituents.
α-Cleavage (Alpha-Cleavage)
The most prominent fragmentation pathway for acetophenones is the cleavage of the bond between the carbonyl carbon and the methyl group (the α-bond). This results in the formation of a stable benzoyl cation. For acetophenone itself, this cleavage yields the benzoyl cation at m/z 105.
DOT Script for α-Cleavage of Acetophenone
Caption: α-Cleavage of the acetophenone molecular ion.
Cleavage of the Acyl Group
Another characteristic fragmentation is the cleavage of the bond between the carbonyl carbon and the aromatic ring. This results in the formation of a phenyl cation and an acetyl radical. For acetophenone, this yields a phenyl cation at m/z 77.
DOT Script for Acyl Group Cleavage of Acetophenone
Caption: Acyl group cleavage in the acetophenone molecular ion.
The Influence of Halogen Substituents on Fragmentation Patterns
The presence of a halogen atom on the aromatic ring introduces new fragmentation pathways and modifies the relative abundances of the fragments observed for unsubstituted acetophenone. The nature of the halogen (F, Cl, Br) and its position (ortho, meta, para) on the ring both play a significant role.
Formation of Halogenated Benzoyl and Phenyl Cations
Analogous to acetophenone, halogenated acetophenones undergo α-cleavage to form a halogenated benzoyl cation and cleavage of the acyl group to form a halogenated phenyl cation. The m/z values of these ions are diagnostic for the presence and type of halogen.
| Halogen (X) | Halogenated Benzoyl Cation (m/z) | Halogenated Phenyl Cation (m/z) |
| Fluorine (F) | 123 | 95 |
| Chlorine (Cl) | 139/141 (³⁵Cl/³⁷Cl) | 111/113 (³⁵Cl/³⁷Cl) |
| Bromine (Br) | 183/185 (⁷⁹Br/⁸¹Br) | 155/157 (⁷⁹Br/⁸¹Br) |
Note: The isotopic patterns for chlorine (approx. 3:1 ratio) and bromine (approx. 1:1 ratio) are highly characteristic and aid in the identification of these halogens.
Elimination of Halogen Radical and CO
A key fragmentation pathway for halogenated benzoyl cations is the sequential loss of the halogen radical (X•) followed by the loss of a neutral carbon monoxide (CO) molecule. This pathway is particularly prominent for chloro- and bromo-substituted acetophenones.
DOT Script for Fragmentation of Halogenated Benzoyl Cation
Caption: Sequential loss of X• and CO from a halogenated benzoyl cation.
Positional Isomer Effects
The position of the halogen on the aromatic ring can influence the relative abundance of certain fragment ions. For instance, ortho-substituted isomers may exhibit unique fragmentation pathways due to interactions between the ortho-substituent and the acetyl group (the "ortho effect"). This can lead to the elimination of neutral molecules such as HX or H₂O, although this is more common with substituents that have labile protons. For halogenated acetophenones, the primary influence of position is often seen in the relative intensities of the major fragment ions.
Experimental Protocol: GC-MS Analysis of Halogenated Acetophenones
This protocol provides a general framework for the analysis of halogenated acetophenones. Optimization may be required based on the specific instrumentation and the complexity of the sample matrix.
4.1. Sample Preparation
-
Standard Preparation: Prepare a 1 mg/mL stock solution of the halogenated acetophenone standard in a suitable volatile solvent (e.g., methanol, acetone, or dichloromethane).
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent.
-
Sample Preparation: For unknown samples, dissolve a known weight of the sample in a suitable solvent and dilute to fall within the concentration range of the working standards. If the sample is in a complex matrix, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte of interest.
4.2. GC-MS Instrumentation and Parameters
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)
-
GC Column: A non-polar or medium-polarity column is recommended. A common choice is a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5ms).
-
Injection:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Injection Mode: Splitless (for trace analysis) or Split (e.g., 20:1, for higher concentrations)
-
-
Oven Temperature Program:
-
Initial Temperature: 70 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Final Hold: Hold at 280 °C for 5 minutes
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer Parameters:
-
Ion Source: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-450
-
Solvent Delay: 3 minutes (to prevent filament damage from the solvent)
-
4.3. Data Analysis and Interpretation
-
Identify the Molecular Ion (M•+): Locate the peak at the highest m/z that corresponds to the molecular weight of the compound. Note the characteristic isotopic patterns for Cl and Br.
-
Identify Key Fragment Ions: Look for the characteristic fragment ions as outlined in Section 3 and summarized in the table below.
-
Confirm with Spectral Libraries: Compare the acquired spectrum with a reference spectrum from a trusted library (e.g., NIST, Wiley) for confirmation.
Summary of Characteristic Fragmentation Patterns
The following table summarizes the expected m/z values for the molecular ion and key fragments of mono-substituted halogenated acetophenones.
| Compound | Molecular Ion (M•+) (m/z) | [M-CH₃]⁺ (m/z) | [C₆H₄X]⁺ (m/z) | [C₆H₅]⁺ (m/z) |
| 2-Fluoroacetophenone | 138 | 123 | 95 | 77 |
| 4-Fluoroacetophenone | 138 | 123 | 95 | 77 |
| 2-Chloroacetophenone | 154/156 | 139/141 | 111/113 | 77 |
| 4-Chloroacetophenone | 154/156 | 139/141 | 111/113 | 77 |
| 2-Bromoacetophenone | 198/200 | 183/185 | 155/157 | 77 |
| 4-Bromoacetophenone | 198/200 | 183/185 | 155/157 | 77 |
Conclusion
The fragmentation patterns of halogenated acetophenones under electron ionization are predictable and highly informative. By understanding the fundamental fragmentation pathways, such as α-cleavage and the subsequent losses of halogen radicals and CO, researchers can confidently identify these compounds in a variety of sample matrices. The characteristic isotopic patterns of chlorine and bromine further enhance the specificity of the analysis. The GC-MS protocol provided herein serves as a robust starting point for the routine analysis of this important class of molecules.
References
-
NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
-
Mass Spectrometry of Halogenated Compounds. The Mass Spectrometry and Chromatography Resources. [Link] (Note: This is a general resource, specific pages on halogenated compounds may need to be navigated to).
-
Fragmentation of Aromatic Ketones. Royal Society of Chemistry. (Specific articles on this topic can be found through their publication search). [Link]
Application Notes & Protocols: 2-(4-Chlorophenyl)-1-(4-fluorophenyl)ethanone in Medicinal Chemistry Research
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the application of 2-(4-Chlorophenyl)-1-(4-fluorophenyl)ethanone. This diaryl ketone, a member of the deoxybenzoin class, serves as a highly versatile and strategic starting material for the synthesis of diverse pharmacologically active molecules. We present its synthesis, characterization, and detailed protocols for its conversion into high-value scaffolds such as isoflavones and chalcones. Furthermore, we explore the intrinsic biological potential of the deoxybenzoin core itself. The protocols are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles to empower researchers in their experimental design and troubleshooting.
Introduction: The Deoxybenzoin Scaffold
This compound belongs to the deoxybenzoin (DOB) class of compounds, characterized by a 1,2-diaryl ethanone core. While not typically therapeutic agents in their own right, deoxybenzoins are powerful and strategically important intermediates in medicinal chemistry.[1][2] Their value lies in the facile ability to functionalize both the benzylic position and the carbonyl group, enabling the construction of more complex heterocyclic systems.[1][3]
The specific substitution pattern of the title compound—a 4-chlorophenyl group and a 4-fluorophenyl group—introduces two key halogens frequently exploited in drug design to modulate metabolic stability, binding affinity, and pharmacokinetic properties. This makes it an attractive precursor for generating novel libraries of drug candidates. This guide will focus on its primary application as a synthetic building block.
Synthesis and Characterization of the Starting Material
The most direct and widely employed method for synthesizing deoxybenzoins like this compound is the Friedel-Crafts acylation.[4] This reaction involves the electrophilic acylation of an aromatic ring (fluorobenzene) with an acyl halide (4-chlorophenylacetyl chloride) in the presence of a strong Lewis acid catalyst.
Protocol 2.1: Synthesis via Friedel-Crafts Acylation
Principle: The Lewis acid (AlCl₃) coordinates to the chlorine of the acyl chloride, generating a highly electrophilic acylium ion.[5][6] The electron-rich fluorobenzene then acts as a nucleophile, attacking the acylium ion. Subsequent rearomatization and workup yield the desired ketone. The reaction is directed to the para position relative to the fluorine atom due to fluorine's ortho-, para-directing effect and steric hindrance at the ortho positions.
Materials:
-
Fluorobenzene (C₆H₅F)
-
4-Chlorophenylacetyl chloride (C₈H₆Cl₂O)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 2M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator, magnetic stirrer, ice bath, standard glassware
Procedure:
-
Reaction Setup: In a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous dichloromethane (100 mL) and anhydrous aluminum chloride (1.2 equivalents). Cool the suspension to 0 °C in an ice bath.
-
Acyl Chloride Addition: Dissolve 4-chlorophenylacetyl chloride (1.0 equivalent) in 20 mL of anhydrous DCM and add it dropwise to the AlCl₃ suspension over 15 minutes, maintaining the temperature at 0 °C. Stir for an additional 20 minutes to allow for the formation of the acylium ion complex.
-
Nucleophile Addition: Add fluorobenzene (1.1 equivalents) dropwise via the dropping funnel over 30 minutes. A color change is typically observed.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing 150 mL of crushed ice and 50 mL of 2M HCl. Caution: This is a highly exothermic process and will release HCl gas. Perform this step in a well-ventilated fume hood.
-
Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of DCM.
-
Washing: Combine the organic layers and wash sequentially with 100 mL of 2M HCl, 100 mL of water, 100 mL of saturated NaHCO₃ solution, and finally 100 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is typically a solid. Purify by recrystallization from ethanol or by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure product.
Data Presentation: Expected Characterization
| Parameter | Expected Value/Observation |
| Appearance | White to off-white solid |
| Molecular Formula | C₁₄H₁₀ClFO |
| Molecular Weight | 248.68 g/mol |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.95 (dd, 2H, Ar-H), ~7.30 (d, 2H, Ar-H), ~7.20 (d, 2H, Ar-H), ~7.10 (t, 2H, Ar-H), ~4.20 (s, 2H, CH₂) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~195 (C=O), ~165 (d, ¹JCF, C-F), ~135-128 (aromatic carbons), ~45 (CH₂) |
| Melting Point | Varies based on purity, typically in the range of 90-100 °C |
Application in Medicinal Chemistry: Synthetic Pathways
The true utility of this compound is realized in its conversion to scaffolds of proven medicinal value.
Application 1: Synthesis of Isoflavone Derivatives
Isoflavones are a class of flavonoids known for a wide array of biological activities, including acting as selective estrogen receptor modulators (SERMs).[7] The most common synthetic route from deoxybenzoins involves the introduction of a one-carbon unit at the benzylic position, followed by acid-catalyzed cyclization.[3][8][9]
Caption: General workflow from starting materials to isoflavones.
Principle: N,N-Dimethylformamide dimethyl acetal (DMF-DMA) serves as both the C1 source and a dehydrating agent. It reacts with the enolizable benzylic protons of the deoxybenzoin to form an enaminone intermediate. In the presence of an acid catalyst, the ortho-phenolic hydroxyl group (which would be present in a precursor like 2-(4-chlorophenyl)-1-(2-hydroxy-4-fluorophenyl)ethanone) attacks the enamine, followed by elimination of dimethylamine and cyclization to form the chromen-4-one (isoflavone) ring. Note: For this specific protocol, we assume a precursor with a 2-hydroxy group is used, which is a common strategy.[3][10]
Materials:
-
2-(4-Chlorophenyl)-1-(2-hydroxy-4-fluorophenyl)ethanone (Deoxybenzoin precursor)
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Acetic Acid (Glacial)
-
Toluene
-
Standard reflux and purification equipment
Procedure:
-
Reaction Setup: To a solution of the 2-hydroxy deoxybenzoin precursor (1.0 equivalent) in toluene (10 mL per mmol of substrate), add DMF-DMA (3.0 equivalents).
-
Reflux: Heat the mixture to reflux (approx. 110 °C) for 3-5 hours. The reaction progress can be monitored by TLC, observing the consumption of the starting material.
-
Cyclization: Cool the reaction mixture to room temperature. Carefully add glacial acetic acid (5.0 equivalents).
-
Second Reflux: Heat the mixture to reflux again for 2-4 hours to facilitate the cyclization and elimination steps.
-
Work-up: After cooling, pour the reaction mixture into ice water. A solid precipitate of the isoflavone product should form.
-
Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol or hexane to remove non-polar impurities.
-
Purification: The crude isoflavone can be purified by recrystallization from a suitable solvent system like ethanol/water or ethyl acetate/hexane.
Application 2: Synthesis of Chalcone Derivatives
Chalcones (1,3-diaryl-2-propen-1-ones) are bioprecursors to flavonoids and are known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[11][12] They are classically synthesized via the Claisen-Schmidt condensation of an acetophenone with a benzaldehyde.[13] Here, the deoxybenzoin acts as the ketone component.
Sources
- 1. Base mediated approach for the synthesis of deoxybenzoins using γ-aryl-β-ketoesters and benzoyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential antioxidants and tyrosinase inhibitors from synthetic polyphenolic deoxybenzoins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Total synthesis of isoflavonoids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00060A [pubs.rsc.org]
- 4. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. mdpi.com [mdpi.com]
- 7. Deoxybenzoins are novel potent selective estrogen receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. Isoflavones, their Glycosides and Glycoconjugates. Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-Chlorophenyl)-1-(4-fluorophenyl)ethanone
Welcome to the technical support center for the synthesis of 2-(4-Chlorophenyl)-1-(4-fluorophenyl)ethanone. This guide is designed for researchers, chemists, and drug development professionals to navigate common experimental challenges and optimize reaction outcomes. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols based on established synthetic strategies.
Part 1: Quick Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis of diaryl ketones like this compound.
Q1: My primary synthesis attempt via Friedel-Crafts acylation resulted in a very low yield. What are the most likely causes?
Low yield in Friedel-Crafts acylation is a frequent issue. The primary culprits are typically related to reagent purity, catalyst activity, and reaction conditions. Specifically, moisture can deactivate the Lewis acid catalyst (e.g., AlCl₃), and impurities in solvents or starting materials can lead to unwanted side reactions.[1] The reaction is also sensitive to the electronic nature of the aromatic rings; highly deactivated rings may not react efficiently.
Q2: I'm observing multiple spots on my TLC plate post-reaction, suggesting a mixture of products. What are the common side products?
In the Friedel-Crafts acylation of fluorobenzene, the most common side product is the ortho-substituted isomer, 2-(4-Chlorophenyl)-1-(2-fluorophenyl)ethanone.[1] Although fluorine is an ortho, para-director, the para position is sterically favored.[1] Harsh reaction conditions (high temperature, excess catalyst) can also lead to polyacylation, though this is less common as the first acyl group deactivates the ring.[1]
Q3: Are there more reliable alternatives to the classical Friedel-Crafts acylation for this synthesis?
Yes, modern cross-coupling reactions are often more reliable and offer broader functional group tolerance. The Acyl Suzuki-Miyaura cross-coupling is an excellent alternative, reacting an acyl chloride with an arylboronic acid.[2][3][4] This method avoids the use of harsh Lewis acids and often proceeds under milder conditions.[2][5]
Q4: Can I use a Grignard reaction to synthesize this ketone?
A Grignard-based approach is feasible but requires careful planning. For instance, reacting 4-fluorophenylmagnesium bromide with 4-chlorophenylacetyl chloride can yield the target ketone. However, Grignard reagents are highly sensitive to moisture and can participate in side reactions, such as Wurtz coupling.[6][7] Strict anhydrous conditions are critical for success.[6][8]
Part 2: In-Depth Troubleshooting Guide: Friedel-Crafts Acylation
The most common route to synthesize this compound is the Friedel-Crafts acylation of fluorobenzene with 4-chlorophenylacetyl chloride, catalyzed by a Lewis acid like aluminum chloride (AlCl₃).
Core Reaction Mechanism
The reaction proceeds via an electrophilic aromatic substitution where an acylium ion is generated and attacks the electron-rich fluorobenzene ring.[9][10]
Caption: General mechanism of Friedel-Crafts Acylation.
Troubleshooting Low Yield & Side Products
Use the following decision tree to diagnose and solve common issues.
Caption: Troubleshooting workflow for Friedel-Crafts acylation.
Experimental Protocol: Friedel-Crafts Acylation
This protocol is a representative procedure. Optimization may be required.
-
Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Catalyst Suspension: Charge the flask with anhydrous aluminum chloride (1.1 to 1.3 equivalents) and an anhydrous solvent (e.g., dichloromethane or nitrobenzene). Cool the suspension to 0 °C in an ice bath.
-
Reagent Addition: Dissolve 4-chlorophenylacetyl chloride (1.0 equivalent) in the anhydrous solvent and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the temperature at 0 °C.
-
Arene Addition: After the initial addition, add fluorobenzene (1.0 to 1.2 equivalents) dropwise, keeping the temperature below 5 °C.
-
Reaction: Allow the mixture to stir at 0-5 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-16 hours. Monitor the reaction progress by TLC or GC-MS.[11]
-
Work-up: Cool the reaction mixture back to 0 °C and cautiously quench it by slowly pouring it over crushed ice and concentrated HCl.[11]
-
Extraction & Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[11]
| Parameter | Recommended Condition | Rationale & Troubleshooting |
| Lewis Acid Catalyst | Anhydrous AlCl₃ (1.1-1.3 eq.) | Must be stoichiometric as it complexes with the product ketone.[9] Using less can lead to incomplete reaction. Ensure it is a fine, free-flowing powder; clumps indicate hydration and deactivation. |
| Solvent | Dichloromethane (DCM), Nitrobenzene | Must be anhydrous. DCM is common, but nitrobenzene can sometimes improve yields for less reactive systems.[12] |
| Temperature | 0 °C to Room Temperature | Lower temperatures (0-5 °C) are crucial during addition to minimize the formation of the ortho-isomer and other side products.[1] |
| Reaction Time | 2-18 hours | Monitor by TLC/GC-MS to determine the optimal time. Prolonged times can increase side product formation.[1] |
| Atmosphere | Inert (Nitrogen or Argon) | Essential to prevent moisture from deactivating the AlCl₃ catalyst.[1] |
Part 3: Optimizing Palladium-Catalyzed Cross-Coupling Reactions
The Acyl Suzuki-Miyaura coupling offers a milder, more selective alternative to Friedel-Crafts acylation.[5] It involves the reaction of an acyl chloride with a boronic acid, catalyzed by a palladium complex.[3][4]
Catalytic Cycle: Acyl Suzuki-Miyaura Coupling
The reaction proceeds through a well-defined catalytic cycle involving Pd(0) and Pd(II) species.[2]
Caption: Catalytic cycle for Acyl Suzuki-Miyaura coupling.
FAQ: Suzuki-Miyaura Synthesis
Q1: My Suzuki coupling is not proceeding. What should I check first?
First, verify the integrity of your palladium catalyst; it may have decomposed. Second, ensure your base is appropriate and sufficiently strong to facilitate the transmetalation step.[13] Finally, confirm the quality of your boronic acid, as they can degrade upon storage.
Q2: What is the best choice of catalyst, ligand, and base?
The optimal combination is substrate-dependent.
-
Catalyst: Pd(PPh₃)₄ and PdCl₂(dppf) are common and effective choices.
-
Ligand: Phosphine ligands (e.g., PPh₃, dppf) are standard. The choice of ligand influences the stability and activity of the catalyst.
-
Base: An inorganic base like K₂CO₃, Cs₂CO₃, or K₃PO₄ is required for the transmetalation step.[13] The choice can significantly impact the reaction rate and yield.
Experimental Protocol: Acyl Suzuki-Miyaura Coupling
-
Setup: To a reaction flask, add 4-fluorophenylboronic acid (1.2 equivalents), a base (e.g., K₂CO₃, 2.0 equivalents), and the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).
-
Solvent & Degassing: Add an anhydrous, degassed solvent (e.g., toluene, dioxane, or DMF). Degas the mixture thoroughly by bubbling with argon or nitrogen for 15-20 minutes.
-
Reagent Addition: Add a solution of 4-chlorophenylacetyl chloride (1.0 equivalent) in the same degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the catalyst. Dilute the filtrate with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Part 4: Alternative & Advanced Synthesis Strategies
While Friedel-Crafts and Suzuki reactions are primary choices, other methods can be employed.
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Ullmann-Type Reactions: Traditionally used for C-O and C-N bond formation, modern protocols using copper catalysts and specific ligands can facilitate C-C bond formation.[14][15] These reactions often require higher temperatures than palladium-catalyzed couplings but can be effective for specific substrates.[14]
-
Grignard Reactions: The synthesis can be achieved by reacting a Grignard reagent, such as 4-fluorophenylmagnesium bromide, with an appropriate acylating agent like 4-chlorophenylacetyl chloride. The main challenge is the stringent requirement for anhydrous conditions to prevent quenching of the highly reactive Grignard reagent.[6][8]
References
- BenchChem. (n.d.). Identifying side products in Friedel-Crafts acylation of fluorobenzene.
- BenchChem. (n.d.). Application Note: Synthesis of Diaryl Ketones using Suzuki-Miyaura Coupling.
- St-Jean, F., et al. (2022). Mechanochemical Synthesis of Ketones via Chemoselective Suzuki–Miyaura Cross-Coupling of Acyl Chlorides. Organic Letters. ACS Publications.
- Wikipedia contributors. (n.d.). Ullmann condensation. Wikipedia.
- ChemicalBook. (n.d.). 2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone synthesis.
- ResearchGate. (n.d.). Palladium‐catalyzed synthesis of diaryl ketones by the Suzuki cross‐coupling reaction of aromatic acyl chlorides and boronic acids.
- Google Patents. (n.d.). CN107141212B - Preparation method of 2-chloro-4' -fluoroacetophenone.
- Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
- Wikipedia contributors. (n.d.). Friedel–Crafts reaction. Wikipedia.
- Ace Chemistry. (n.d.). Grignard Reagents and related organic synthesis.
- Wikipedia contributors. (n.d.). Suzuki reaction. Wikipedia.
- BenchChem. (n.d.). Application Notes: Grignard Reaction Protocol for the Synthesis of 2-(4-Chlorophenyl)ethanol.
- BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.
- BenchChem. (n.d.). Technical Support Center: Grignard Synthesis of 2-(4-Chlorophenyl)ethanol.
- Ueda, M., et al. (2016). One-Pot Synthesis of Arylketones from Aromatic Acids via Palladium-Catalyzed Suzuki Coupling. The Journal of Organic Chemistry. ACS Publications.
- Monnier, F., & Taillefer, M. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC - NIH.
- BenchChem. (n.d.). Synthesis routes of 2-Chloro-1-(2,4-dihydroxyphenyl)ethanone.
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Identifying and removing impurities in 2-(4-Chlorophenyl)-1-(4-fluorophenyl)ethanone
Welcome to the technical support center for 2-(4-Chlorophenyl)-1-(4-fluorophenyl)ethanone. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your synthesis, purification, and analysis of this compound. The information provided is grounded in established scientific principles and practical laboratory experience to ensure the integrity and success of your work.
Troubleshooting Guide
This section addresses common problems encountered during the handling and purification of this compound.
Question 1: I've completed the synthesis of this compound, but my crude product shows multiple spots on a Thin Layer Chromatography (TLC) plate. What are the likely impurities and how can I identify them?
Answer:
The presence of multiple spots on a TLC plate indicates a mixture of compounds. The impurities in your crude product can originate from unreacted starting materials, byproducts of the synthesis, or degradation products.[1]
Common Potential Impurities:
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Unreacted Starting Materials: Depending on your synthetic route, these could include 4-chlorophenylacetic acid, 4-fluorobenzoyl chloride, or related precursors. For instance, Friedel-Crafts acylation is a common method for synthesizing diarylethanones.[2]
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Byproducts: Side reactions can lead to the formation of various byproducts. For example, in a Friedel-Crafts reaction, positional isomers of the desired product might be formed.
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Degradation Products: The product itself might degrade under certain conditions (e.g., heat, light, or pH changes) to form other compounds.[1]
Workflow for Impurity Identification:
A systematic approach combining chromatographic and spectroscopic techniques is essential for identifying these impurities.[3][4]
dot digraph "Impurity_Identification_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
subgraph "cluster_Analysis" { label="Analytical Workflow"; style="rounded"; bgcolor="#F1F3F4";
} } dot Caption: Workflow for the identification of impurities.
Step-by-Step Identification Protocols:
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High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a primary tool for separating the components of your mixture.[5] A reversed-phase C18 column is often a good starting point.
-
Protocol: HPLC Screening
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a versatile starting point.
-
Column: C18, 5 µm, 4.6 x 150 mm.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the crude product in the mobile phase.
-
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC to a mass spectrometer provides mass information for each separated peak, which is crucial for identifying unknown impurities.[6][7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities, GC-MS is a powerful technique.[8][9] It separates compounds based on their boiling points and provides mass spectra for identification.
-
Protocol: GC-MS Analysis
-
Column: A non-polar column like a DB-5ms is a good choice.
-
Injector Temperature: 250°C.
-
Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 300°C).
-
Carrier Gas: Helium.
-
Ionization: Electron Ionization (EI).
-
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Once an impurity is isolated (e.g., by preparative HPLC), ¹H and ¹³C NMR spectroscopy are essential for unambiguous structure elucidation.[10]
Question 2: My initial purification by recrystallization gave a low yield and the product is still not pure. What are the best strategies for purifying this compound?
Answer:
While recrystallization can be effective, its success is highly dependent on the solvent system and the nature of the impurities.[11] If recrystallization is inefficient, column chromatography is the next logical step.[12][13]
Optimizing Recrystallization:
-
Solvent Selection: The ideal recrystallization solvent will dissolve the compound when hot but not when cold. For this compound, consider solvents like ethanol, isopropanol, or a mixed solvent system such as ethanol/water or hexane/ethyl acetate.[14][15]
-
Procedure:
-
Dissolve the crude product in the minimum amount of hot solvent.
-
If the solution is colored, you can add a small amount of activated charcoal and hot filter.
-
Allow the solution to cool slowly to room temperature to form well-defined crystals.
-
Cool further in an ice bath to maximize yield.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Column Chromatography:
Column chromatography is a highly effective technique for separating compounds based on their polarity.[12][13] For ketones like this compound, silica gel is a common stationary phase.
dot digraph "Purification_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
subgraph "cluster_Purification" { label="Purification Strategy"; style="rounded"; bgcolor="#F1F3F4";
} } dot Caption: A general workflow for the purification of the target compound.
-
Protocol: Column Chromatography
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexane or petroleum ether) and a slightly more polar solvent (like ethyl acetate or dichloromethane). Start with a low polarity eluent and gradually increase the polarity. A typical starting point would be 5-10% ethyl acetate in hexane.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane and adsorb it onto a small amount of silica gel.
-
Elution: Run the column, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Table 1: Comparison of Purification Methods
| Method | Advantages | Disadvantages | Best For |
| Recrystallization | Simple, scalable, can yield very pure crystals. | Solvent selection can be tricky, may not remove all impurities, potential for low yield.[11] | Removing small amounts of impurities with different solubility profiles. |
| Column Chromatography | High resolving power, can separate complex mixtures.[13] | Can be time-consuming, requires larger volumes of solvent, not easily scalable.[13] | Separating impurities with similar polarities to the product. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A: It is recommended to store this compound in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible substances such as strong oxidizing agents and bases.[16] Keep the container tightly closed when not in use.
Q2: Can this compound decompose on silica gel during column chromatography?
A: While ketones are generally stable on silica gel, some sensitive compounds can degrade.[17] The acidity of the silica gel can sometimes catalyze side reactions. If you suspect decomposition, you can use deactivated silica gel (by adding a small percentage of triethylamine to the eluent) or an alternative stationary phase like alumina.[18]
Q3: What is the expected appearance and melting point of pure this compound?
Q4: Are there any specific safety precautions I should take when handling this compound?
A: Standard laboratory safety practices should be followed. This includes wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Handle the compound in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes.[16]
References
-
emmy. (2011, November 19). Column Chromatography ketone/silica. Physics Forums. Available at: [Link]
-
Phenomenex. (2025, December 12). Column Chromatography: Principles, Procedure, and Applications. Available at: [Link]
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Chem Help ASAP. (2021, February 9). column chromatography & purification of organic compounds. YouTube. Available at: [Link]
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Prakash, G. K. S., et al. (n.d.). Tetrabutylammonium(4-Fluorophenyl)trifluoroborate. Organic Syntheses. Available at: [Link]
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Becker, E. I., & Coan, S. B. (n.d.). α-(4-CHLOROPHENYL)-γ-PHENYLACETOACETONITRILE. Organic Syntheses. Available at: [Link]
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Cebeci, Y. U., & Karaoğlu, Ş. A. (2021, November). Design and microwave-assisted synthesis of a novel Mannich base and conazole derivatives and their biological assessment. ResearchGate. Available at: [Link]
-
ResearchGate. (2015, December 3). Is it possible to purify aldehyde by column? Is there any other method to do purification? Available at: [Link]
-
Dong, M. W. (2014, November 1). Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. LCGC North America. Available at: [Link]
- Google Patents. (n.d.). 1-(5-bromo-4-chloro-2-fluorophenyl)-ethanone synthesis method.
-
Jain, D., et al. (2013, December 15). Impurities in Pharmaceuticals- A Review. SciSpace. Available at: [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2,4-D. Available at: [Link]
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Autechem. (n.d.). 2-(4-Chlorophenyl)-1-(3-fluorophenyl)ethanone. Available at: [Link]
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Cytiva. (n.d.). ÄKTAdesign Purification. Available at: [Link]
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Ali, A., et al. (2023, April 20). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Open Access Library Journal. Available at: [Link]
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Vladimirova, S., et al. (2022, April 5). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. ResearchGate. Available at: [Link]
-
Stanovnik, B., et al. (2018, August 23). Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2- phthalimidoethoxy)methyl]-1,4-dihydropyridine traces formation during the synthesis of amlodipine besylate. ResearchGate. Available at: [Link]
-
German Environmental Specimen Bank. (2015, July 24). Detecting a wide range of environmental contaminants in human blood samples—combining QuEChERS with LC-MS and GC. Bisphenol A Information & Resources. Available at: [Link]
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Umamaheshwari, D. (2022, September 5). Novel Analytical Techniques used in Identification and Isolation of Impurities in Pharmaceuticals an Overview. ResearchGate. Available at: [Link]
-
Holm, R. (2016). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Available at: [Link]
-
Lunn, G. (2005). HPLC Methods for Recently Approved Pharmaceuticals. National Academic Digital Library of Ethiopia. Available at: [Link]
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National Institutes of Health. (n.d.). Detecting low-level synthesis impurities in modified phosphorothioate oligonucleotides using liquid chromatography – high resolution mass spectrometry. Available at: [Link]
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Waters Corporation. (n.d.). UPLC EPA Methods Book. Available at: [Link]
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Sastry, T. U., et al. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry. Available at: [Link]
-
Ma, X., et al. (2018, March 8). [Identification of the impurities in o-chlorophenyl cyclopentyl ketone samples by high performance liquid chromatography-hybrid ion trap/time-of-flight mass spectrometry and preparation of o-chlorophenyl cyclopentyl ketone standard]. PubMed. Available at: [Link]
-
ResearchGate. (2025, August 6). Trace Level Quantification of (−)2-(2-Amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol Genotoxic Impurity in Efavirenz Drug Substance and Drug Product Using LC–MS/MS. Available at: [Link]
-
Kar, G. K. (2023, August 8). Which solvents should I use to recrystalize P-anisidine and DNP individually?. ResearchGate. Available at: [Link]
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Troubleshooting common side reactions in the synthesis of diaryl ketones
Welcome to the Technical Support Center for the synthesis of diaryl ketones. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this important class of molecules. Here, we address common challenges and side reactions encountered during various synthetic procedures, offering in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format. Our goal is to move beyond simple protocols to explain the underlying chemical principles, empowering you to diagnose and resolve issues in your own laboratory work.
Section 1: Friedel-Crafts Acylation - The Workhorse Reaction
The Friedel-Crafts acylation is a fundamental and widely used method for the synthesis of diaryl ketones. However, its efficiency can be hampered by a variety of side reactions and experimental pitfalls. This section provides a comprehensive guide to troubleshooting these common issues.
FAQ 1: My Friedel-Crafts acylation is giving a low yield or failing completely. What are the most common culprits?
Low yields in Friedel-Crafts acylation can often be traced back to a few critical factors that compromise the integrity of the reaction components.[1]
Root Cause Analysis:
-
Catalyst Deactivation by Moisture: Lewis acid catalysts, most commonly aluminum chloride (AlCl₃), are extremely sensitive to moisture. Any water present in the glassware, solvents, or reagents will react with and deactivate the catalyst, rendering it ineffective for the acylation reaction.[1]
-
Insufficient Catalyst Loading: The ketone product of the acylation can form a stable complex with the Lewis acid catalyst. This complexation effectively removes the catalyst from the reaction cycle. Consequently, Friedel-Crafts acylation often requires stoichiometric amounts (at least one equivalent) of the Lewis acid, rather than catalytic quantities.[1]
-
Deactivated Aromatic Substrate: The reaction is an electrophilic aromatic substitution. If your aromatic ring contains strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H, or another ketone group), the ring will be too deactivated to undergo acylation.[1]
-
Poor Reagent Quality: The purity of the aroyl chloride or anhydride and the aromatic substrate is paramount. Impurities can lead to a host of side reactions and byproduct formation.
Troubleshooting Workflow:
Caption: A stepwise workflow for troubleshooting low yields in Friedel-Crafts acylation.
FAQ 2: I am trying to acylate a phenol, but the reaction is messy and gives a poor yield of the desired hydroxy-diaryl ketone. What is happening?
Direct Friedel-Crafts acylation of phenols is often problematic due to competing reactions at the hydroxyl group.
Root Cause Analysis:
-
O-Acylation vs. C-Acylation: Phenols are bidentate nucleophiles, meaning they can react at two positions: the aromatic ring (C-acylation) to form the desired hydroxyaryl ketone, or the phenolic oxygen (O-acylation) to form a phenyl ester.[2][3] O-acylation is often kinetically favored.
-
Fries Rearrangement: The initially formed phenyl ester can undergo a Lewis acid-catalyzed rearrangement to the thermodynamically more stable ortho- and para-hydroxyaryl ketones. This is known as the Fries rearrangement.[4][5][6][7][8][9] While this can lead to the desired product, controlling the regioselectivity and avoiding side products can be challenging.
Preventative and Corrective Measures:
-
Protect the Hydroxyl Group: A common strategy is to protect the hydroxyl group as an ether (e.g., a methyl or benzyl ether). The ether is still an activating group that directs ortho- and para-acylation. The protecting group can be subsequently removed.
-
Optimize for Fries Rearrangement: If you choose to proceed via the Fries rearrangement, the reaction conditions can be tuned to favor the desired isomer.
| Condition | Effect on Regioselectivity | Rationale |
| Low Temperature | Favors para-product | Under kinetic control, the less sterically hindered para position is preferred.[9] |
| High Temperature | Favors ortho-product | Under thermodynamic control, the ortho-product can form a more stable bidentate complex with the Lewis acid.[9] |
| Non-polar Solvent | Favors ortho-product | Favors the intramolecular rearrangement mechanism.[9] |
| Polar Solvent | Favors para-product | The increased solvent polarity favors the intermolecular mechanism, leading to the para product.[9][10] |
Experimental Protocol: Fries Rearrangement of Phenyl Acetate
-
To a stirred suspension of aluminum chloride (1.2 equivalents) in an appropriate solvent (e.g., nitrobenzene for higher temperatures or carbon disulfide for lower temperatures), cool the mixture to the desired temperature (e.g., <10 °C for para-selectivity, >60 °C for ortho-selectivity).
-
Slowly add phenyl acetate (1.0 equivalent) to the suspension.
-
Stir the reaction mixture at the chosen temperature, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.
-
Extract the product with a suitable organic solvent, wash the organic layer, dry it over anhydrous sulfate, and purify by chromatography or recrystallization.
FAQ 3: My starting material is an aniline derivative, and the Friedel-Crafts acylation is failing. Why?
Anilines and other aryl amines are generally unsuitable for direct Friedel-Crafts acylation.
Root Cause Analysis:
The lone pair of electrons on the nitrogen atom of the aniline is basic and reacts with the Lewis acid catalyst (e.g., AlCl₃).[11] This acid-base reaction forms a complex where the nitrogen atom bears a positive charge. This positively charged group is strongly deactivating, making the aromatic ring electron-poor and thus unreactive towards electrophilic acylation.[11][12]
Solution: Protection of the Amine
The most effective solution is to protect the amino group by converting it into an amide, typically an acetanilide.[13][14] The amide is still an ortho-, para-directing activator, but the lone pair on the nitrogen is delocalized into the carbonyl group, making it much less basic and preventing the deactivating complexation with the Lewis acid.[13]
Caption: Workflow for the synthesis of amino diaryl ketones via protection-acylation-deprotection.
Experimental Protocol: Synthesis of 4-Aminoacetophenone (Illustrative)
-
Protection: Dissolve aniline in pyridine and cool in an ice bath. Slowly add acetic anhydride. Stir at room temperature until the reaction is complete (monitored by TLC). Pour the mixture into cold water to precipitate the acetanilide, which is then filtered, washed, and dried.
-
Friedel-Crafts Acylation: Suspend anhydrous aluminum chloride in an inert solvent like dichloromethane. Add the prepared acetanilide. Slowly add the aroyl chloride and stir at room temperature. Work up as described in FAQ 1.
-
Deprotection: Reflux the acylated acetanilide in aqueous HCl or NaOH solution until the amide is hydrolyzed (monitored by TLC). Neutralize the solution and extract the desired amino diaryl ketone.
FAQ 4: I am getting a mixture of ortho and para isomers. How can I control the regioselectivity?
Regioselectivity in Friedel-Crafts acylation is primarily governed by the electronic and steric effects of the substituents already present on the aromatic ring.
Controlling Factors:
-
Directing Effects: Electron-donating groups (e.g., -OR, -R) are ortho-, para-directing activators.[15] Electron-withdrawing groups are meta-directors (though these substrates are often too deactivated for Friedel-Crafts).
-
Steric Hindrance: The para position is generally less sterically hindered than the ortho positions, especially when either the existing substituent on the ring or the incoming acyl group is bulky. Therefore, the para-isomer is often the major product.[1]
-
Reaction Temperature: As discussed in the context of the Fries rearrangement, temperature can influence the ortho/para ratio, with higher temperatures sometimes favoring the thermodynamically more stable ortho product.[9]
-
Solvent and Catalyst: While less pronounced, the choice of solvent and Lewis acid can sometimes have a modest impact on the isomer ratio.[1]
Strategies for Improving Selectivity:
-
To favor the para-product , use a bulkier Lewis acid or a bulkier aroyl chloride to increase steric hindrance at the ortho positions. Running the reaction at a lower temperature can also favor the kinetically preferred para-isomer.[9]
-
To favor the ortho-product , consider substrates where the directing group can chelate with the incoming electrophile, directing it to the ortho position. Higher reaction temperatures may also increase the proportion of the ortho isomer.[9]
Section 2: Alternative Synthetic Routes and Their Troubleshooting
While Friedel-Crafts acylation is powerful, its limitations necessitate alternative approaches. This section covers common issues in other popular methods for synthesizing diaryl ketones.
FAQ 5: I am attempting a carbonylative Suzuki-Miyaura coupling to synthesize a diaryl ketone, but the yield is low, and I see side products. What could be wrong?
The Suzuki-Miyaura coupling, particularly its carbonylative variant, is an excellent method for diaryl ketone synthesis, but it is sensitive to several factors.[16]
Root Cause Analysis:
-
Catalyst Deactivation: The palladium catalyst can be sensitive to impurities and oxygen. Inadequate degassing of solvents and reagents can lead to catalyst oxidation and reduced activity.
-
Side Reactions:
-
Non-carbonylative Coupling: If the rate of transmetalation of the arylboronic acid to the palladium center is faster than CO insertion, the direct Suzuki coupling product (a biaryl) will be formed instead of the diaryl ketone.[12]
-
Homocoupling: The coupling of two molecules of the arylboronic acid can occur, especially in the presence of oxygen.[17]
-
Protodeboronation: The arylboronic acid can be cleaved by reaction with water or other protic sources, especially under basic conditions, reducing its effective concentration.
-
-
Inefficient CO Delivery: In carbonylative couplings, ensuring a sufficient and consistent supply of carbon monoxide (either from a cylinder or a CO-generating molecule) is crucial.
Troubleshooting Strategies:
| Problem | Potential Solution(s) |
| Low Conversion | - Ensure thorough degassing of all solvents and reagents. - Use a fresh, active palladium catalyst and appropriate phosphine ligands. - Optimize the base and solvent system. |
| Formation of Biaryl Side Product | - Increase the pressure of carbon monoxide. - Use a catalyst system that favors CO insertion over transmetalation. - Slower addition of the arylboronic acid can sometimes help. |
| Homocoupling of Boronic Acid | - Rigorously exclude oxygen from the reaction. - Use a pre-activated Pd(0) catalyst. |
| Protodeboronation | - Use anhydrous solvents and reagents. - Choose a base that is strong enough for transmetalation but minimizes protodeboronation (e.g., K₃PO₄, CsF). |
Illustrative Protocol: Carbonylative Suzuki-Miyaura Coupling
-
In a reaction vessel, combine the aryl halide (1.0 equiv), arylboronic acid (1.2-1.5 equiv), palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a suitable ligand (e.g., PPh₃, 4-10 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add degassed solvent (e.g., toluene or DMF).
-
Pressurize the vessel with carbon monoxide (or use a CO-releasing molecule).
-
Heat the reaction to the desired temperature (e.g., 80-110 °C) and stir until the reaction is complete (monitored by GC-MS or LC-MS).
-
Cool the reaction, vent the CO, and perform an aqueous workup. Purify the product by column chromatography.
FAQ 6: My Weinreb ketone synthesis is not working as expected. What are the common pitfalls?
The Weinreb ketone synthesis is known for its reliability in preventing over-addition of organometallic reagents. However, issues can still arise.[2][18]
Root Cause Analysis:
-
Poor Quality Weinreb Amide: The synthesis of the N-methoxy-N-methylamide (Weinreb amide) is the first step. Incomplete conversion or impurities from this stage will carry over and affect the final ketone synthesis.
-
Grignard/Organolithium Reagent Issues: The organometallic reagent must be of high quality and accurately titrated. Old or partially decomposed reagents will lead to low yields.
-
Side Reactions with the Substrate: If the Weinreb amide substrate contains other electrophilic sites or acidic protons, the organometallic reagent may react there instead of at the amide carbonyl.
-
Unstable Tetrahedral Intermediate: The key to the Weinreb synthesis is the stability of the chelated tetrahedral intermediate.[18][19] If the reaction temperature is too high, this intermediate can collapse prematurely, potentially leading to side reactions, although over-addition is rare.
Troubleshooting Tips:
-
Verify Weinreb Amide Purity: Ensure the Weinreb amide is pure by NMR and/or LC-MS before proceeding.
-
Use Fresh, Titrated Organometallics: Always use freshly prepared or recently purchased Grignard or organolithium reagents and determine their exact concentration before use.
-
Low-Temperature Conditions: Perform the addition of the organometallic reagent at low temperatures (e.g., -78 °C to 0 °C) to ensure the stability of the tetrahedral intermediate.
-
Careful Quenching: Quench the reaction at low temperature before allowing it to warm to room temperature.
FAQ 7: I am trying to synthesize a diaryl ketone by adding a Grignard reagent to an aroyl chloride, but I am getting a significant amount of tertiary alcohol. How can I prevent this over-addition?
The high reactivity of Grignard reagents makes them prone to adding twice to acyl chlorides, first forming the ketone and then reacting with the newly formed ketone to yield a tertiary alcohol.[20]
Root Cause Analysis:
The ketone product is also an electrophile and can react with the Grignard reagent. Since the Grignard reagent is highly reactive, it is often difficult to stop the reaction selectively at the ketone stage.
Solutions to Prevent Over-addition:
-
Low Temperature: Running the reaction at very low temperatures (-78 °C) can sometimes slow the second addition enough to allow for isolation of the ketone.
-
Inverse Addition: Slowly adding the Grignard reagent to a solution of the aroyl chloride can help maintain a low concentration of the nucleophile, favoring the formation of the ketone.
-
Use of Moderating Ligands: The addition of certain ligands can moderate the reactivity of the Grignard reagent. For example, bis[2-(N,N-dimethylamino)ethyl] ether has been shown to form a complex with the Grignard reagent that selectively reacts with the acid chloride but not the resulting ketone.[5][21]
-
Continuous Flow Chemistry: Continuous flow reactors can provide excellent control over stoichiometry and reaction time, allowing for the rapid mixing of reagents and immediate quenching to prevent the second addition.[22][23][24]
References
-
Fries, K. T. Wikipedia. [Link]
-
Wang, X.-j., et al. (2005). Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. Organic Letters, 7(25), 5593–5595. [Link]
-
Fries Rearrangement. J&K Scientific LLC. [Link]
-
Fries Rearrangement. Organic Chemistry Portal. [Link]
-
Fries Rearrangement. J&K Scientific LLC. (2025). [Link]
-
Wang, X.-j., et al. (2005). Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. Organic Letters, 7(25), 5593-5595. [Link]
-
Zhang, C.-T., et al. (2019). Continuous flow synthesis of diaryl ketones by coupling of aryl Grignard reagents with acyl chlorides under mild conditions in the ecofriendly solvent 2-methyltetrahydrofuran. RSC Advances, 9(4), 2199–2204. [Link]
-
Zhang, C.-T., et al. (2019). Continuous flow synthesis of diaryl ketones by coupling of aryl Grignard reagents with acyl chlorides under mild conditions in the ecofriendly solvent 2-methyltetrahydrofuran. PubMed. [Link]
-
EurekAlert!. (2022). Switching the regioselectivity from ortho- to para-selectivity in the aza-Friedel−Crafts reaction. [Link]
-
Fries rearrangement. Wikipedia. [Link]
-
Zhang, C.-T., et al. (2019). Continuous flow synthesis of diaryl ketones by coupling of aryl Grignard reagents with acyl chlorides under mild conditions in the ecofriendly solvent 2-methyltetrahydrofuran. PMC. [Link]
-
Weinreb ketone synthesis. Wikipedia. [Link]
-
Smith, C. J., et al. (2022). Peptide modification via a mild carbonylative Suzuki-Miyaura reaction gives late-stage access to diaryl-ketones. ChemRxiv. [Link]
-
Chemiz. (2025). Weinreb ketone synthesis. YouTube. [Link]
-
Mohammed, S. A. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2). [Link]
-
Weinreb ketone synthesis. Grokipedia. [Link]
-
ResearchGate. Substrate scope of simple and efficient synthesis of diaryl ketones. [Link]
-
Tran, P. H., et al. (2016). Protection of amine group. ResearchGate. [Link]
-
Reddit. (2023). Ortho vs. Para positioning of Substituent (FC-Acylation). [Link]
-
Hunt, I. Acylation of phenols. University of Calgary. [Link]
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]
-
Li, G., et al. (2025). A ligand-enabled metallaphotoredox protocol for Suzuki-Miyaura cross-couplings for the synthesis of diarylmethanes. ResearchGate. [Link]
-
Chemical Communications. Synthetic protocol for diarylethenes through Suzuki–Miyaura coupling. [Link]
-
Gevorgyan, V., et al. (2007). TBDPS and Br-TBDPS Protecting Groups as Efficient Aryl Group Donors in Pd-Catalyzed Arylation of Phenols and Anilines. PMC. [Link]
-
Yamataka, H., et al. (2001). Changing the ortho/para ratio in aromatic acylation reactions by changing reaction conditions: a mechanistic explanation from kinetic measurements. PubMed. [Link]
-
Pearson Study Prep. (2015). Protection of Aniline Derivatives. YouTube. [Link]
-
Chemistry Steps. Ortho Para and Meta in Disubstituted Benzenes. [Link]
-
Wilkinson, M. C. (2011). “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. Organic Letters, 13(9), 2232–2235. [Link]
-
F-C Acylation Lab Guide. Scientific & Academic Publishing. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Groves, J. K. (1972). The Friedel-Crafts Syntheses. Chemical Reviews, 72(2), 191-202. [Link]
-
Tlosto, O., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(7), 1846–1849. [Link]
-
Li, Y., et al. (2022). Lewis-Acid-Catalyzed Selective Friedel-Crafts Reaction or Annulation between Anilines and Glyoxylates. PubMed. [Link]
-
Tlosto, O., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. NIH. [Link]
-
Hermange, P., et al. (2013). An Air-Tolerant Approach to the Carbonylative Suzuki-Miyaura Coupling: Applications in Isotope Labeling. ResearchGate. [Link]
-
ResearchGate. Carbonylative cross-coupling reactions. [Link]
-
Master Organic Chemistry. (2016). Synthesis Problems Involving Grignard Reagents. [Link]
Sources
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- 3. Synthesis of biaryl ketones by arylation of Weinreb amides with functionalized Grignard reagents under thermodynamic control vs. kinetic control of N,N-Boc2-amides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 8. Fries Rearrangement | Thermo Fisher Scientific - US [thermofisher.com]
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- 24. Continuous flow synthesis of diaryl ketones by coupling of aryl Grignard reagents with acyl chlorides under mild conditions in the ecofriendly solvent 2-methyltetrahydrofuran - PMC [pmc.ncbi.nlm.nih.gov]
Stability of 2-(4-Chlorophenyl)-1-(4-fluorophenyl)ethanone under different storage conditions
Welcome to the technical support center for 2-(4-Chlorophenyl)-1-(4-fluorophenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice regarding the stability of this compound. As your partner in research, we aim to equip you with the necessary knowledge to ensure the integrity of your experiments and drug development processes.
Introduction: Understanding the Stability of Your Compound
This compound is a diaryl ethanone derivative with potential applications in pharmaceutical research. The stability of a compound is a critical parameter that can influence its efficacy, safety, and shelf-life. Environmental factors such as temperature, humidity, light, and pH can induce degradation, leading to the formation of impurities and a decrease in the active pharmaceutical ingredient's (API) concentration. This guide provides a comprehensive overview of the stability of this compound under various storage conditions and offers solutions to common challenges encountered during its handling and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Based on information for structurally similar compounds, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[1][2][3] Room temperature is generally acceptable for short-term storage. For long-term storage, refrigeration (2-8 °C) is recommended to minimize potential degradation. It is crucial to protect the compound from sources of ignition, heat, and incompatible substances such as strong oxidizing agents, bases, and reducing agents.[4]
Q2: What are the potential degradation pathways for this compound?
A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, we can predict potential pathways based on its chemical structure. The ketone functional group is a primary site for chemical reactions. Potential degradation pathways could include:
-
Oxidation: The ethanone bridge could be susceptible to oxidative cleavage, potentially forming 4-chlorobenzoic acid and 4-fluorobenzoic acid.
-
Reduction: The ketone group can be reduced to a secondary alcohol, forming 2-(4-chlorophenyl)-1-(4-fluorophenyl)ethanol.
-
Hydrolysis: While generally stable, prolonged exposure to extreme pH and high temperatures might lead to hydrolytic degradation, though the ether linkage is absent in this molecule. The primary concern under hydrolytic stress would be catalyzed reactions if other reactive species are present.
-
Photodegradation: Aromatic ketones can be susceptible to photodegradation. Exposure to UV light could potentially lead to radical-mediated reactions or rearrangements.
Q3: How can I assess the stability of this compound in my formulation?
A3: A forced degradation study is the most effective way to determine the intrinsic stability of the molecule and identify potential degradation products.[5][6] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability conditions, such as high temperature, high humidity, strong acidic and basic conditions, oxidation, and photolysis.[6][7] The results will help in developing a stability-indicating analytical method.[5]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpected peaks in my chromatogram during analysis. | The compound may be degrading under the analytical conditions (e.g., high temperature in the GC inlet, mobile phase pH in LC). | Optimize your analytical method. For HPLC, screen different mobile phase pH values and column temperatures. For GC, try a lower inlet temperature or derivatization. Use a fresh, properly stored standard to confirm if the issue is with the sample or the method. |
| Loss of compound potency over a short period, even with proper storage. | The compound might be sensitive to air or trace amounts of moisture. The storage container may not be completely inert or airtight. | Store the compound under an inert atmosphere (e.g., argon or nitrogen). Use high-quality, inert containers (e.g., amber glass vials with PTFE-lined caps). Re-evaluate the purity of your solvents and reagents used in formulations. |
| Inconsistent results between different batches of the compound. | There might be batch-to-batch variability in the impurity profile or the presence of residual catalysts from synthesis that are promoting degradation. | Perform a thorough characterization of each new batch, including purity assessment and identification of any minor impurities. If possible, obtain the certificate of analysis for each batch to compare impurity profiles. |
Stability Under Different Storage Conditions: A Summary
The following table summarizes the expected stability of this compound under various stress conditions based on general chemical principles and data from related compounds. This information should be confirmed by experimental studies.
| Condition | Expected Stability | Potential Degradation Products |
| Elevated Temperature (e.g., 60°C) | Moderate degradation expected over time. | Oxidation and other thermally induced decomposition products. |
| High Humidity (e.g., 90% RH) | Potential for hydrolysis if acidic or basic impurities are present. | Hydrolytic products (though less likely for this structure). |
| Acidic Conditions (e.g., 0.1 M HCl) | Likely to be relatively stable, but acid-catalyzed reactions are possible at elevated temperatures. | Potential for reactions involving the ketone group. |
| Basic Conditions (e.g., 0.1 M NaOH) | Potentially less stable than in acidic conditions. Base-catalyzed reactions can occur. | Products of base-catalyzed condensation or cleavage. |
| Oxidative Stress (e.g., 3% H₂O₂) | Expected to be susceptible to oxidation. | Oxidative cleavage products like 4-chlorobenzoic acid and 4-fluorobenzoic acid. |
| Photostability (ICH Q1B conditions) | Potential for degradation upon exposure to UV light. | Photodegradation products resulting from radical reactions.[8] |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound.
Objective: To identify potential degradation products and pathways and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
HPLC grade acetonitrile and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol
-
Class A volumetric flasks and pipettes
-
HPLC system with a UV detector or a mass spectrometer (LC-MS)
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 60°C for 24 hours. Also, heat a solution of the compound in a suitable solvent.
-
Photostability: Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[8] A control sample should be kept in the dark.
-
Analysis: Analyze all stressed samples, along with a control sample (unstressed), using a suitable analytical method like RP-HPLC with a photodiode array (PDA) detector to ensure peak purity and to obtain UV spectra of the degradation products. LC-MS can be used for the identification of the degradation products.
Visualizing the Forced Degradation Workflow
Caption: Workflow for a forced degradation study.
Predicted Degradation Pathway
The following diagram illustrates a predicted degradation pathway for this compound under oxidative stress, which is often a significant factor in the stability of organic molecules.
Caption: Predicted oxidative degradation pathway.
References
- Safety Data Sheet for 4'-Fluoroacetophenone. (2023).
-
Bongiovi, F. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5). Available at: [Link]
-
Jain, D., & Basniwal, P. K. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6), 387-390. Available at: [Link]
- ICH Harmonised Tripartite Guideline. Q1A (R2): Stability Testing of New Drug Substances and Products. (2003). Available at: (A direct link to the ICH guideline would be provided here).
-
ICH Harmonised Tripartite Guideline. Q1B: Photostability Testing of New Drug Substances and Products. (1996). Available at: [Link]
- Alsante, K. M., et al. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research, 27(2), 242-252. Available at: (A direct link to the article would be provided here).
-
Sutar, S. V., Yeligar, V. C., & Patil, S. S. (2019). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 12(1), 378-384. Available at: [Link]
Sources
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- 3. echemi.com [echemi.com]
- 4. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
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- 7. globalresearchonline.net [globalresearchonline.net]
- 8. database.ich.org [database.ich.org]
Challenges in the scale-up synthesis of 2-(4-Chlorophenyl)-1-(4-fluorophenyl)ethanone
Introduction
Welcome to the technical support center for the synthesis of 2-(4-Chlorophenyl)-1-(4-fluorophenyl)ethanone. This diaryl ketone is a crucial intermediate in the development of various fine chemicals and pharmaceutical agents. As researchers and drug development professionals scale this synthesis from the bench to pilot plant, they often encounter challenges that can impact yield, purity, and process safety. This guide is designed to provide practical, field-proven insights and solutions to these common issues. We will delve into the causality behind experimental choices, offering troubleshooting guides and frequently asked questions to ensure your scale-up process is efficient, reliable, and safe.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing this compound at scale?
A1: The two most prevalent and industrially viable methods are the Friedel-Crafts acylation and the Suzuki-Miyaura cross-coupling reaction.
-
Friedel-Crafts Acylation: This is a classic electrophilic aromatic substitution where fluorobenzene is acylated with 4-chlorophenylacetyl chloride in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1][2] It is often favored for its cost-effectiveness and use of readily available starting materials.
-
Suzuki-Miyaura Coupling: This modern palladium-catalyzed cross-coupling method offers high functional group tolerance and generally milder reaction conditions.[3][4] It typically involves the reaction of a 4-fluorophenyl boronic acid with 2-(4-chlorophenyl)acyl chloride.[4] While the catalyst can be expensive, this route can provide higher selectivity and avoid the use of harsh Lewis acids.
Q2: My Friedel-Crafts reaction is giving a low yield. What are the primary causes?
A2: Low yields in Friedel-Crafts acylation are common during scale-up. The most frequent culprits are:
-
Catalyst Deactivation: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Any water in the reagents or solvent will quench the catalyst.
-
Insufficient Catalyst: The product ketone forms a stable complex with the Lewis acid, effectively sequestering it.[1] Therefore, a stoichiometric amount (or even a slight excess) of the catalyst is required for the reaction to proceed to completion.
-
Poor Temperature Control: The reaction is often exothermic. If the temperature is too low, the reaction rate will be slow. If it's too high, it can lead to side reactions and degradation of the product.
-
Substrate Deactivation: The starting fluorobenzene has a deactivating fluorine atom, which can make the reaction more sluggish compared to benzene.
Q3: I see an unexpected isomer in my crude product analysis. What is it and how can I avoid it?
A3: In the Friedel-Crafts acylation of fluorobenzene, the primary product is the para-substituted isomer, 1-(4-fluorophenyl)ethanone, due to the ortho, para-directing nature of the fluorine substituent. However, a small amount of the ortho-isomer can also form. To minimize this:
-
Control Reaction Temperature: Lowering the reaction temperature can increase the selectivity for the para isomer.
-
Choice of Solvent: The solvent can influence isomer distribution. Solvents like carbon disulfide or nitrobenzene are often used, but their selection should be carefully evaluated for scale-up safety and environmental impact.
Q4: How can I effectively remove the aluminum salts from my Friedel-Crafts reaction during work-up?
A4: The work-up for a large-scale Friedel-Crafts reaction requires careful handling. The reaction is typically quenched by slowly adding the reaction mixture to a mixture of ice and concentrated hydrochloric acid. This hydrolyzes the aluminum complexes and brings the aluminum salts into the aqueous phase. Ensure vigorous stirring during the quench to manage the exotherm and prevent the formation of large clumps of aluminum hydroxide. Multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) will then be necessary to separate the product from the aqueous layer.
Q5: What are the key safety concerns when scaling up this synthesis?
A5: Safety is paramount during scale-up. Key hazards include:
-
Exothermic Reactions: Both Friedel-Crafts acylation and Grignard reactions can be highly exothermic. Poor heat transfer at a larger scale can lead to a thermal runaway.[5] Ensure your reactor has adequate cooling capacity and that reagents are added in a controlled manner.
-
Corrosive and Reactive Reagents: Aluminum chloride reacts violently with water and is corrosive. Acyl chlorides are lachrymatory and moisture-sensitive. Grignard reagents are highly reactive and flammable.[6] All manipulations should be performed under an inert atmosphere in appropriate equipment.
-
Solvent Hazards: Many solvents used (e.g., diethyl ether, DCM) are flammable and/or toxic.[7] Ensure proper ventilation and use explosion-proof equipment.
Troubleshooting Guides
Guide 1: Low Yield and Incomplete Conversion
This guide provides a systematic approach to diagnosing and resolving issues of low yield or incomplete reactions, a common challenge in scaling up synthesis.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield.
Detailed Problem/Solution Table
| Problem | Probable Cause | Recommended Solution & Explanation |
| Reaction Fails to Initiate or Stalls | Moisture Contamination: Water reacts with and deactivates the AlCl₃ catalyst in a Friedel-Crafts reaction or quenches the organometallic reagent in a Suzuki or Grignard synthesis.[6] | Ensure all glassware is flame- or oven-dried. Use anhydrous grade solvents and reagents. Perform the reaction under a dry, inert atmosphere (Nitrogen or Argon). |
| Incomplete Conversion After Extended Time | Insufficient Catalyst: In Friedel-Crafts acylation, the ketone product complexes with AlCl₃, rendering it inactive.[2] A full stoichiometric equivalent is consumed. | Use at least 1.1 equivalents of AlCl₃ relative to the limiting reagent (acyl chloride or fluorobenzene). Ensure the AlCl₃ is of high purity and added portion-wise to control the exotherm. |
| Poor Mixing: At larger scales, inefficient stirring can lead to localized "hot spots" or areas of low reagent concentration, slowing the overall reaction rate.[5] | Use an overhead stirrer with an appropriately sized impeller to ensure the reaction mixture is homogeneous. For viscous slurries, a mechanical stirrer is essential. | |
| Low Isolated Yield After Work-up | Product Loss During Extraction: The product may have some solubility in the aqueous phase, or emulsions may form, making separation difficult. | Perform multiple extractions (at least 3) with the organic solvent. If emulsions form, adding brine (saturated NaCl solution) can help break them. |
| Product Degradation: High reaction temperatures or a prolonged, harsh acidic work-up can lead to the degradation of the desired product. | Maintain strict temperature control during the reaction. During the quench, ensure the reaction mixture is added slowly to the ice/acid mixture to dissipate heat effectively. |
Guide 2: Impurity Profile and Purification Challenges
As the scale of the synthesis increases, purification by column chromatography becomes impractical. Therefore, controlling the impurity profile is critical.
Common Impurities and Their Origin
| Synthetic Route | Common Impurity | Origin | Analytical Identification (Typical) |
| Friedel-Crafts | 2-(4-Chlorophenyl)-1-(2-fluorophenyl )ethanone | Formation of the ortho-isomer during electrophilic substitution. | HPLC, GC-MS. The ortho-isomer will likely have a slightly different retention time. |
| Friedel-Crafts | Polyacylated products | A second acylation on the fluorobenzene ring. This is less common because the first acylation deactivates the ring.[8] | HPLC, GC-MS (higher molecular weight). |
| Friedel-Crafts | 4-Chlorophenylacetic acid | Hydrolysis of the starting 4-chlorophenylacetyl chloride. | HPLC. Can be removed with a basic wash (e.g., NaHCO₃ solution) during work-up. |
| Suzuki Coupling | 4,4'-Difluorobiphenyl | Homocoupling of the 4-fluorophenyl boronic acid. | GC-MS. |
| Suzuki Coupling | Residual Palladium | Incomplete removal of the palladium catalyst from the product. | Inductively Coupled Plasma (ICP-MS) analysis is required to quantify trace metal content. |
Protocol: Recrystallization for Purification at Scale
Recrystallization is the most effective method for purifying multi-kilogram quantities of solid products.
-
Solvent Screening: Identify a suitable solvent system. The ideal solvent should dissolve the crude product well at elevated temperatures but poorly at low temperatures. Common choices for this compound might include ethanol, isopropanol, or a toluene/heptane mixture.
-
Dissolution: In a reactor equipped with an overhead stirrer and reflux condenser, add the crude solid. Add the minimum amount of the chosen hot solvent to fully dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a filter aid (like Celite) to remove them. This step must be done quickly to prevent premature crystallization.
-
Cooling: Allow the solution to cool slowly and without agitation. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, cool further in an ice bath to maximize yield.
-
Isolation: Collect the purified crystals by filtration using a Nutsche filter or a large Buchner funnel.
-
Washing: Wash the filter cake with a small amount of cold, fresh solvent to remove any remaining impurities.
-
Drying: Dry the purified product under vacuum at a suitable temperature (e.g., 40-50 °C) until a constant weight is achieved.
Decision Tree for Synthetic Route Selection
Caption: Decision tree for selecting a synthetic route.
Experimental Protocols
Protocol 1: Scale-up Friedel-Crafts Acylation
This protocol describes a general procedure for a laboratory scale-up (100g scale).
Materials & Equipment:
-
5L jacketed glass reactor with overhead stirrer, thermocouple, condenser, and nitrogen inlet.
-
Addition funnel.
-
Fluorobenzene (anhydrous).
-
4-Chlorophenylacetyl chloride.
-
Aluminum Chloride (AlCl₃, anhydrous powder).
-
Dichloromethane (DCM, anhydrous).
-
Hydrochloric Acid (HCl, concentrated).
-
Ice.
Procedure:
-
Reactor Setup: Assemble and dry the reactor system under a nitrogen atmosphere.
-
Initial Charge: Charge the reactor with anhydrous DCM (2 L) and fluorobenzene (1.0 eq). Cool the reactor jacket to 0-5 °C.
-
Catalyst Addition: With vigorous stirring, add anhydrous AlCl₃ (1.1 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C.
-
Reagent Addition: Add 4-chlorophenylacetyl chloride (1.05 eq) dropwise from the addition funnel over 1-2 hours, maintaining the internal temperature between 5-10 °C.
-
Reaction: Stir the reaction mixture at 5-10 °C for an additional 2-4 hours. Monitor the reaction progress by HPLC or TLC.[9]
-
Quench: In a separate vessel, prepare a mixture of crushed ice (2 kg) and concentrated HCl (500 mL). Slowly transfer the reaction mixture into the ice/HCl slurry with vigorous stirring.
-
Work-up: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with water, then with saturated sodium bicarbonate solution, and finally with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization as described in the guide above.
References
- BenchChem. (2025). Application Note: Synthesis of Diaryl Ketones using Suzuki-Miyaura Coupling.
-
ACS Publications. (2022). Mechanochemical Synthesis of Ketones via Chemoselective Suzuki–Miyaura Cross-Coupling of Acyl Chlorides. Organic Letters. [Link]
-
ACS Publications. (2023). Palladium-Catalyzed Suzuki–Miyaura Couplings of Glycal Boronates with Aryl Thianthrenium Salts for the Synthesis of C-Aryl Glycals. Organic Letters. [Link]
-
ACS Publications. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. [Link]
-
Wikipedia. Friedel–Crafts reaction. [Link]
-
ResearchGate. (n.d.). One-Pot Synthesis of Arylketones from Aromatic Acids via Palladium-Catalyzed Suzuki Coupling. [Link]
-
Ace Chemistry. (n.d.). Grignard Reagents and related organic synthesis. [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]
- BenchChem. (2025). Technical Support Center: Grignard Synthesis of 2-(4-Chlorophenyl)ethanol.
-
Wordpress. (n.d.). Specific Solvent Issues / Safety Issues with Ketone Reduction. [Link]
- Google Patents. (n.d.). CN107141212B - Preparation method of 2-chloro-4' -fluoroacetophenone.
- Google Patents. (n.d.). WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone.
-
Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. [Link]
- BenchChem. (2026). An In-depth Technical Guide to 2-(4-Chlorophenyl)
-
CSUB. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory. [Link]
- BenchChem. (2025). Application Notes: Grignard Reaction Protocol for the Synthesis of 2-(4-Chlorophenyl)ethanol.
-
Moravek. (n.d.). Chemical Synthesis Safety Tips To Practice in the Lab. [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. [Link]
-
Master Organic Chemistry. (n.d.). Friedel-Crafts acylation of aromatic groups to give ketones. [Link]
-
Organic Syntheses. (n.d.). Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl. [Link]
-
ACS Publications. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. [Link]
- BenchChem. (2025). Application Note: HPLC Analysis of 1-(2,4,5-trichlorophenyl)ethanone.
Sources
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Specific Solvent Issues / Safety Issues with Ketone Reduction - Wordpress [reagents.acsgcipr.org]
- 8. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Preventing degradation of 2-(4-Chlorophenyl)-1-(4-fluorophenyl)ethanone during purification
Welcome to the technical support center for the purification of 2-(4-Chlorophenyl)-1-(4-fluorophenyl)ethanone. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and structurally similar diaryl ketones. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of purifying this compound and prevent its degradation.
Introduction: The Challenge of Purifying Diaryl Ketones
This compound is an α-aryl ketone, a class of compounds that are valuable intermediates in organic synthesis. However, their purification can be challenging due to their potential for degradation under various conditions. The presence of α-hydrogens, aromatic rings, and a carbonyl group makes these molecules susceptible to a range of reactions, including enolization, oxidation, and photodecomposition. This guide will provide you with the necessary knowledge and protocols to minimize degradation and achieve high purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound during purification?
A1: The main degradation pathways for this compound and similar α-aryl ketones include:
-
Acid or Base-Catalyzed Enolization: The hydrogens on the carbon alpha to the carbonyl group are acidic and can be removed by a base or in the presence of a strong acid, leading to the formation of an enol or enolate.[1][2] This can lead to racemization if the α-carbon is a chiral center and can also be a precursor to other unwanted side reactions.[1]
-
Photodegradation: Aromatic ketones are known to be photosensitive.[3][4][5] Upon absorption of light, they can be excited to triplet states, which can lead to various photochemical reactions, including photoreduction and the formation of radical species.[4][5] This can result in the formation of colored impurities and a decrease in yield.
-
Oxidation: While generally stable, prolonged exposure to strong oxidizing agents or air, especially at elevated temperatures, can lead to the oxidation of the ketone or other parts of the molecule.
Q2: What is the recommended pH range for handling this compound?
A2: To minimize base-catalyzed enolization and subsequent degradation, it is advisable to maintain a neutral to slightly acidic pH (around 6-7) during aqueous workups and extractions. Strongly basic conditions (pH > 9) should be avoided, as they can significantly promote the formation of the enolate, leading to side reactions. While the compound is more stable under acidic conditions than basic ones, highly acidic conditions (pH < 2) should also be approached with caution, as they can catalyze other unwanted reactions.
Q3: How does temperature affect the stability of this compound during purification?
A3: Elevated temperatures can accelerate degradation reactions. During purification steps like solvent evaporation, it is crucial to use the lowest possible temperature that allows for efficient solvent removal. Using a rotary evaporator with a water bath set to a moderate temperature (e.g., 30-40°C) is recommended. Prolonged heating should be avoided.
Q4: Are there any incompatible solvents or reagents I should avoid?
A4: Yes. Avoid the following:
-
Strong Bases: Reagents like sodium hydroxide, potassium hydroxide, and strong alkoxides can cause significant degradation through enolization. If a basic wash is necessary, use a milder base like sodium bicarbonate and minimize contact time.
-
Reactive Solvents: Solvents that can react with the ketone, such as primary or secondary amines under certain conditions, should be avoided unless they are part of a specific reaction step.
-
Protic Solvents with Strong Bases: The combination of a protic solvent (like methanol or ethanol) and a strong base can lead to transesterification if any ester impurities are present, or other condensation reactions.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound.
Problem: Significant Product Loss During Chromatographic Purification
Possible Causes & Solutions:
-
Degradation on Silica Gel: Silica gel is slightly acidic and can catalyze the degradation of sensitive compounds. If you observe streaking, the appearance of new spots on your TLC plate, or low recovery, your compound may be degrading on the column.
-
Solution:
-
Deactivate the Silica Gel: You can neutralize the silica gel by treating it with a solution of triethylamine (e.g., 1-2%) in your mobile phase.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded-phase silica like C18 for reverse-phase chromatography.
-
Swift Purification: Do not let the compound sit on the column for an extended period. Prepare your fractions and run the column as efficiently as possible.
-
-
-
Improper Solvent System: An inappropriate mobile phase can lead to poor separation and prolonged elution times, increasing the chance of degradation.
-
Solution:
-
Optimize the Mobile Phase: Use TLC to carefully select a solvent system that provides good separation (a difference in Rf values of at least 0.2) and moves your compound with an Rf value between 0.3 and 0.5.
-
Avoid Reactive Solvents: Ensure your mobile phase does not contain any reactive components.
-
-
Problem: My Purified Product Shows New, Unexpected Peaks in NMR/LC-MS Analysis
Possible Causes & Solutions:
-
Formation of Aldol Condensation Products: If basic conditions were used during workup, enolate formation could be followed by an aldol-type condensation with another molecule of the ketone, leading to higher molecular weight impurities.
-
Solution: As mentioned, avoid strong bases. If a basic wash is unavoidable, use a weak base like sodium bicarbonate and perform the extraction quickly at a low temperature.
-
-
Photodegradation Products: If the compound was exposed to light for an extended period, you might be observing photoproducts.
-
Solution: Protect your compound from light at all stages of the purification process. Use amber-colored flasks or wrap your glassware in aluminum foil. Work in a fume hood with the sash down to minimize exposure to overhead lighting.
-
Problem: The Compound is Turning Yellow/Brown During Solvent Evaporation
Possible Causes & Solutions:
-
Oxidation and/or Thermal Degradation: Discoloration is often a sign of decomposition. This can be caused by a combination of heat and exposure to atmospheric oxygen.
-
Solution:
-
Lower the Temperature: Use a lower temperature on your rotary evaporator.
-
Use an Inert Atmosphere: If the compound is particularly sensitive, you can introduce a slow stream of nitrogen or argon into the flask during evaporation to minimize contact with oxygen.
-
Remove Peroxides from Solvents: Ethers like THF and diethyl ether can form explosive peroxides which are also strong oxidizing agents. Ensure your solvents are peroxide-free.
-
-
Experimental Protocols
Protocol 1: General Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in your chosen mobile phase.
-
Column Packing: Pack a glass column with the silica gel slurry.
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the column.
-
Elution: Elute the column with your mobile phase, collecting fractions.
-
Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator at a reduced temperature.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a solvent in which your compound is soluble at high temperatures but sparingly soluble at low temperatures. Common choices for compounds of this type include ethanol, methanol, or a mixture of solvents like ethyl acetate/hexanes.
-
Dissolution: Dissolve the crude product in the minimum amount of boiling solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum.
Data Presentation
Table 1: Solvent Compatibility and Purification Method Selection
| Purification Method | Recommended Solvents | Incompatible Solvents/Additives |
| Column Chromatography | Hexanes, Ethyl Acetate, Dichloromethane, Toluene | Strong acids or bases in the mobile phase |
| Recrystallization | Ethanol, Methanol, Isopropanol, Ethyl Acetate/Hexanes | Solvents that may react with the ketone |
| Aqueous Workup | Dichloromethane, Ethyl Acetate, Diethyl Ether | Strong aqueous bases (e.g., NaOH, KOH) |
Visualization of the Purification Workflow
Below is a diagram illustrating the decision-making process for the purification of this compound.
Caption: Decision tree for selecting a purification method.
References
-
Glazebrook, H. H., & Pearson, T. G. (1939). The photochemical decomposition of aromatic ketones: the phenyl radical. Journal of the Chemical Society (Resumed), 589. [Link]
-
Cohen, S. G., & Guttenplan, J. B. (1968). Photoreduction of aromatic ketones by amines in aqueous and alcoholic solution. Journal of the Chemical Society C: Organic, 1513. [Link]
-
Furigay, M. H., Boucher, M. M., Mizgier, N. A., & Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), e57639. [Link]
-
Kaiser, E., & Kirmse, R. (2009). Photoinduced oxidation of sea salt halides by aromatic ketones: a source of halogenated radicals. Atmospheric Chemistry and Physics, 9(13), 4789-4801. [Link]
-
de Gruiter, E. M., Lisy, J. M., & Verlet, J. R. R. (2020). Unravelling the Keto–Enol Tautomer Dependent Photochemistry and Degradation Pathways of the Protonated UVA Filter Avobenzone. The Journal of Physical Chemistry A, 124(14), 2843-2852. [Link]
-
Hama, T., Culkin, D. A., & Hartwig, J. F. (2006). Highly Active and Selective Catalysts for the Formation of α-Aryl Ketones. Journal of the American Chemical Society, 128(15), 4976-4985. [Link]
-
Frontier, A. (2026). Workup: Aldehydes. University of Rochester. [Link]
-
Hirayama, S. (1974). Photochemical reactions of aromatic aldehydes and ketones: higher triplet state reactions and radiationless transitions. CORE. [Link]
-
Reusch, W. (n.d.). Carbonyl Reactivity. Michigan State University. [Link]
-
Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(8), 1148-1152. [Link]
-
Smith, A. M. R., et al. (2017). Mild, Aqueous α-Arylation of Ketones: Towards New Diversification Tools for Halogenated Metabolites and Drug Molecules. Chemistry – A European Journal, 23(23), 5486-5490. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of aryl ketones by acylation of arenes. [Link]
-
Chegg. (2020). Solved Sixth Lab Period. Step3 -- Deprotection of ketone to. [Link]
-
McCormick, J. P. (2014, March 31). Acidity at the Alpha Position of Aldehydes and Ketones. YouTube. [Link]
Sources
- 1. Carbonyl Reactivity [www2.chemistry.msu.edu]
- 2. m.youtube.com [m.youtube.com]
- 3. 134. The photochemical decomposition of aromatic ketones : the phenyl radical - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 4. Photoreduction of aromatic ketones by amines in aqueous and alcoholic solution - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. acp.copernicus.org [acp.copernicus.org]
Managing exothermic reactions in the synthesis of 2-(4-Chlorophenyl)-1-(4-fluorophenyl)ethanone
A Guide to Managing Exothermic Hazards
Welcome to the technical support guide for the synthesis of 2-(4-Chlorophenyl)-1-(4-fluorophenyl)ethanone. This document is designed for researchers, chemists, and process development professionals. Its purpose is to provide expert guidance, troubleshooting protocols, and clear answers to common questions regarding the management of exothermic events during this synthesis, which is typically achieved via a Friedel-Crafts acylation reaction. Adherence to these guidelines is critical for ensuring operational safety, maximizing product yield, and achieving high purity.
Frequently Asked Questions (FAQs): Understanding and Controlling the Exotherm
This section addresses fundamental questions about the thermal hazards inherent in this synthesis.
Q1: Why is the Friedel-Crafts synthesis of this compound an exothermic reaction?
The significant release of heat in this reaction stems from two primary sources inherent to the Friedel-Crafts acylation mechanism:
-
Formation of the Acylium Ion: The reaction of the 2-(4-chlorophenyl)acetyl chloride with a strong Lewis acid, such as aluminum trichloride (AlCl₃), generates a highly reactive and electrophilic acylium ion. This activation step is itself an exothermic process.
-
Electrophilic Aromatic Substitution: The subsequent attack of the electron-rich 4-fluorobenzene ring on the acylium ion forms a new carbon-carbon bond and a resonance-stabilized intermediate (a sigma complex). The rearomatization of this intermediate is a highly thermodynamically favorable step that releases substantial energy.[1]
-
Product-Catalyst Complexation: The ketone product, this compound, is a Lewis base. It readily forms a stable, often irreversible complex with the AlCl₃ catalyst.[2][3] This complexation is also an exothermic process and is the reason a stoichiometric amount, rather than a catalytic amount, of AlCl₃ is required.[2][3]
Q2: What are the primary risks associated with an uncontrolled exothermic reaction in this synthesis?
An uncontrolled exotherm can escalate into a thermal runaway, a dangerous situation where the reaction rate increases exponentially with temperature, overwhelming the system's cooling capacity.[4] The primary risks include:
-
Rapid Pressure Buildup: As the temperature rises above the solvent's boiling point, the solvent will vaporize rapidly, leading to a dangerous increase in pressure within the reaction vessel. This can cause vessel rupture or an explosion.[4]
-
Reduced Yield and Purity: Excessive heat can lead to undesirable side reactions, such as polymerization, charring, or decomposition of reactants and the desired product, resulting in a lower yield and a complex, difficult-to-purify mixture.[4]
-
Release of Toxic Fumes: A runaway reaction can breach containment, releasing corrosive and toxic materials like hydrogen chloride (HCl) gas, which is a byproduct of the reaction.[5]
Q3: How can I assess the thermal risk of my reaction before starting the experiment?
For scaling up chemical processes, a preliminary thermal hazard assessment is not just recommended; it is essential for safety.[6][7] Techniques like Reaction Calorimetry (RC) and Differential Scanning Calorimetry (DSC) are invaluable.[6][8][9][10]
-
Reaction Calorimetry (RC): This technique measures the heat evolved from the reaction in real-time under simulated process conditions.[8][9][11] It provides critical data on the heat of reaction, heat release rate, and the adiabatic temperature rise, which is the maximum temperature the reaction could reach in a worst-case scenario (i.e., total cooling failure).[6][8]
-
Differential Scanning Calorimetry (DSC): DSC can be used to determine the onset temperature for thermal decomposition of the reactants, products, and the reaction mixture.[6][10] There should be a significant safety margin (e.g., >100 °C) between the maximum planned operating temperature and the decomposition onset temperature.[12]
Q4: What are the most critical parameters to control to manage the reaction exotherm?
Effective management of the exotherm relies on controlling the rate of heat generation so that it never exceeds the rate of heat removal.[12][13] The key parameters are:
-
Reagent Addition Rate: This is the most critical control parameter. The acyl chloride or Lewis acid should be added slowly and controllably (e.g., via a syringe pump or dropping funnel) to the reaction mixture.[4][13] A slow addition rate ensures that the heat generated can be effectively dissipated by the cooling system.[12]
-
Temperature: The reaction should be maintained at a low and stable temperature (e.g., 0–10 °C). This requires an efficient cooling bath (ice-water or a cryo-cooler) and monitoring of the internal reaction temperature, not just the bath temperature.[13]
-
Agitation (Stirring): Efficient stirring is crucial to ensure uniform temperature throughout the reaction mass and to prevent localized hot spots from forming, especially at the point of reagent addition.[13]
-
Concentration: Running the reaction at a lower concentration (i.e., with more solvent) increases the thermal mass of the system, which can help absorb the heat generated and moderate the temperature rise.
Q5: My reaction temperature is spiking despite my cooling bath! What is the immediate emergency procedure?
If you observe a rapid, uncontrolled rise in the internal temperature, you must act immediately. The following decision tree outlines the critical steps.
Caption: Decision tree for a thermal excursion event.
Q6: How does the choice of Lewis acid impact the exotherm?
The strength of the Lewis acid catalyst is directly proportional to the reaction rate and the intensity of the exotherm.[4]
-
Strong Lewis Acids (e.g., AlCl₃): Aluminum trichloride is highly effective but also generates a very vigorous and rapid exotherm. Its use demands stringent temperature control and very slow addition rates.[4]
-
Milder Lewis Acids (e.g., FeCl₃, ZnCl₂): Milder catalysts may offer a slower, more controlled reaction.[3] However, this often comes at the cost of longer reaction times or lower yields, and they may not be effective for less reactive aromatic systems.
The choice should be based on the reactivity of the substrate and the cooling capacity of the available equipment. For this specific synthesis, AlCl₃ is commonly cited, making strict control paramount.
Q7: Is the quenching step also hazardous, and how should it be performed safely?
Yes, the quenching step is also highly exothermic and potentially hazardous.[14] The reaction mixture contains a large amount of unreacted, highly reactive AlCl₃ complex. Adding a protic solvent like water directly to the reaction flask will cause a violent, almost explosive, evolution of heat and HCl gas.[14][15]
The correct and safe procedure is to reverse the addition :
-
Prepare a separate, large vessel containing a stirred mixture of crushed ice and, optionally, dilute HCl.
-
Once the primary reaction is complete and has been cooled, slowly and carefully transfer the reaction mixture from the flask onto the vigorously stirred ice.[16]
-
This method ensures that the ice provides a massive heat sink, absorbing the heat of quenching as it is generated, while the large volume prevents localized boiling.[16]
Troubleshooting Guide: Common Issues and Solutions
| Problem | Potential Cause(s) | Suggested Solutions & Explanations |
| Low Yield & Dark, Tarry Crude Product | Excessive Reaction Temperature: The exotherm was not adequately controlled, leading to thermal decomposition of the product and starting materials. | 1. Improve Temperature Control: Ensure the internal thermometer is properly placed and monitor it constantly. Maintain the bath temperature at the lower end of the recommended range (e.g., 0 °C).[13] 2. Reduce Addition Rate: Slow the rate of acyl chloride addition to allow the cooling system to keep pace with heat generation.[12] 3. Increase Dilution: Use a larger volume of solvent to increase the thermal mass of the reaction. |
| Reaction Stalls or is Incomplete | Inactive Lewis Acid: AlCl₃ is highly hygroscopic. Exposure to atmospheric moisture will deactivate it. Insufficient Lewis Acid: The ketone product complexes with AlCl₃, sequestering it.[17] Less than one full equivalent will result in an incomplete reaction.[3] | 1. Use Fresh Catalyst: Use a fresh, unopened container of anhydrous AlCl₃ and handle it quickly under an inert atmosphere (e.g., nitrogen or argon).[17] 2. Check Stoichiometry: Ensure at least 1.1 to 1.2 equivalents of AlCl₃ are used relative to the limiting reagent.[3] |
| Violent, Uncontrolled Off-Gassing During Workup | Improper Quenching Technique: Adding water or aqueous solution directly to the reaction flask. | 1. Adhere to Safe Quench Protocol: Always add the reaction mixture slowly to a vigorously stirred vessel of crushed ice.[16] 2. Ensure Adequate Ventilation: Perform the quench in a well-ventilated fume hood to handle the HCl gas that is evolved.[5] |
| Formation of Isomeric Byproducts | High Reaction Temperature: While the fluorine atom is a strong ortho-, para-director, higher temperatures can sometimes reduce selectivity. | 1. Maintain Low Temperature: Strict adherence to low reaction temperatures (0–10 °C) generally favors the formation of the desired para-substituted product. 2. Purify Carefully: Isomers can often be separated by column chromatography or recrystallization.[17][18] |
Experimental Protocols for Exotherm Management
The following protocols provide a framework for conducting the synthesis with safety as the primary objective.
Protocol 1: General Workflow for Safe Exotherm Management
This diagram illustrates the essential stages for safely managing the synthesis from planning to completion.
Caption: A logical workflow for safe reaction management.
Protocol 2: Controlled Laboratory Synthesis (Exemplary 10g Scale)
-
1. Equipment Setup: In a well-ventilated fume hood, equip a 250 mL three-necked, round-bottom flask with a magnetic stirrer, an internal thermometer, a pressure-equalizing dropping funnel, and a nitrogen inlet. Flame-dry all glassware and allow it to cool under a stream of dry nitrogen.
-
2. Reagent Charging: Charge the flask with anhydrous aluminum trichloride (AlCl₃, 1.2 eq). Add dry dichloromethane (DCM) as the solvent, followed by 4-fluorobenzene (1.0 eq).
-
3. Cooling: Cool the stirred mixture to 0 °C using an ice-water bath.
-
4. Controlled Addition: Dissolve 2-(4-chlorophenyl)acetyl chloride (1.1 eq) in a small amount of dry DCM and load it into the dropping funnel. Add the acid chloride solution dropwise to the reaction flask over a period of at least 30-45 minutes. Crucially, monitor the internal temperature and adjust the addition rate to ensure it does not exceed 10 °C. [12]
-
5. Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting material.
-
6. Safe Quench: In a separate 1 L beaker, prepare a vigorously stirred slurry of 200g of crushed ice and 100 mL of water. Following the safe quenching protocol, slowly pour the cooled reaction mixture into the ice slurry.
-
7. Workup: Proceed with standard aqueous workup and purification.
References
- Prime Process Safety Center. (n.d.). Reaction Calorimetry.
- Patsnap Eureka. (2025). Control Strategies For Managing Exothermic Reactions In Flow.
- Benchchem. (2025). Technical Support Center: Managing Exothermic Reactions in Friedel-Crafts Acylation of Cyclopropane.
- Frontier, A. (2026). How To Run A Reaction: The Quench. University of Rochester, Department of Chemistry.
- Tanbourit. (n.d.). Safety Precautions for Handling Exothermic Reactions.
- DEKRA Process Safety. (n.d.). Chemical Reaction Hazard Testing.
- X-Mol. (2025). Best Practices for Working with Chemical Reactions in the Lab.
- Mettler Toledo. (n.d.). Reaction Calorimeters | Reaction & Heat Flow Calorimetry.
- TSM TheSafetyMaster Private Limited. (2024). Exothermic Reaction Hazards.
- Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
- Longdom Publishing. (n.d.). A Report on Reagents and its Quenching Methods. Open Access Journals.
- American Chemical Society. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Publications.
- Wikipedia. (n.d.). Friedel–Crafts reaction.
- University of California, Santa Cruz. (n.d.). Common Standard Operating Procedure.
- Virginia Tech Chemistry Department. (2006). Quenching Reactive Substances. KGROUP.
- Mettler Toledo. (2021). What is Heat Flow Calorimetry?. YouTube.
- Fauske & Associates. (2021). Reactive Hazard Identification: A Scale-Dependent Approach.
- Benchchem. (2025). Troubleshooting 2',6'-Dimethoxyacetophenone synthesis and byproducts.
- Taber, D. F., & Sethuraman, M. R. (2000). Unsymmetrical Diaryl Ketones from Arenes. Journal of Organic Chemistry.
- Benchchem. (2025). Troubleshooting common issues in N-(2-Aminophenyl)-2-phenylacetamide synthesis.
- Benchchem. (2025). Troubleshooting common issues in 2'-Aminoacetophenone synthesis.
- L.S.College, Muzaffarpur. (2020). Friedel–Crafts reaction.
- Master Organic Chemistry. (2015). Friedel-Crafts acylation of aromatic groups to give ketones.
- Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
- Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
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Technical Support Center: Minimizing Solvent Residue in 2-(4-Chlorophenyl)-1-(4-fluorophenyl)ethanone
Welcome to the technical support center for the synthesis and purification of 2-(4-Chlorophenyl)-1-(4-fluorophenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to address the critical challenge of minimizing residual solvents in the final active pharmaceutical ingredient (API). Adherence to strict regulatory limits for residual solvents is paramount for the safety, efficacy, and stability of the final drug product.[1][2][3] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure your final product meets the highest standards of purity.
The Importance of Solvent Removal
Residual solvents are organic volatile chemicals used or produced during the synthesis of drug substances that are not completely removed by practical manufacturing techniques.[4][5] Since they provide no therapeutic benefit, their levels must be reduced as much as possible.[4][6] The International Council for Harmonisation (ICH) has established guidelines, specifically ICH Q3C, which categorize solvents based on their toxicity and set permissible daily exposure (PDE) limits.[5][7][8] Minimizing these residues is not only a regulatory requirement but also crucial for the physicochemical properties of the API, such as crystal form, solubility, and stability.[1]
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the removal of solvents from this compound.
Q1: My final product of this compound has a high level of residual solvent detected by GC-HS. What are the most likely causes?
A1: High residual solvent levels can stem from several stages of your process. Here’s a breakdown of potential causes and immediate actions:
-
Inefficient Primary Drying: The initial bulk solvent removal, typically via rotary evaporation, may be incomplete. Ensure the vacuum is adequate and the bath temperature is appropriate for the solvent's boiling point without degrading the product.
-
Inappropriate Crystallization Solvent: The chosen solvent or solvent system for recrystallization might have too high of a boiling point or a strong affinity for your compound, making it difficult to remove.
-
Occlusion During Crystallization: Rapid crystallization can trap solvent molecules within the crystal lattice. A slower, more controlled cooling process is often necessary to form purer crystals.
-
Insufficient Secondary Drying: The final drying step (e.g., in a vacuum oven) may be too short or the temperature too low. It's a delicate balance to remove the solvent without causing product degradation.[9]
Troubleshooting Workflow:
Caption: Troubleshooting logic for high residual solvents.
Q2: I'm struggling to choose the right solvent for recrystallizing this compound to minimize residue. What should I consider?
A2: Solvent selection is a critical step.[10] The ideal recrystallization solvent should:
-
Dissolve the compound well at elevated temperatures but poorly at low temperatures. This ensures a good yield upon cooling.
-
Not react with the compound.
-
Have a relatively low boiling point for easy removal during drying.
-
Be non-toxic or have low toxicity (ICH Class 3 is preferred). [4]
-
Yield a stable and desired crystal form (polymorph).
For a ketone-based API like this compound, common choices might include ethanol, isopropanol, acetone, or ethyl acetate. A mixed solvent system, such as ethanol/water or hexane/acetone, can also be effective.[11]
Data Presentation: Solvent Selection Guide
| Solvent System | Boiling Point (°C) | ICH Class | Advantages | Disadvantages |
| Ethanol | 78 | 3 | Good solvency for many organics, low toxicity. | Can be hygroscopic. |
| Isopropanol | 82 | 3 | Similar to ethanol, less volatile. | Can be more difficult to remove than ethanol. |
| Acetone | 56 | 3 | Excellent solvent, very volatile. | Can be too volatile, potential for rapid, impure crystallization.[12] |
| Ethyl Acetate | 77 | 3 | Good balance of solvency and volatility. | Can be prone to hydrolysis. |
| Hexane/Acetone | Variable | 2/3 | Highly tunable for solubility. | Hexane is a Class 2 solvent and must be carefully controlled. |
| Ethanol/Water | Variable | 3 | "Green" solvent system, can induce good crystal formation. | Water can be difficult to remove completely. |
Q3: My product "oils out" during recrystallization instead of forming crystals. How does this affect solvent residue and how can I fix it?
A3: "Oiling out" is when the solute separates from the solution as a liquid instead of a solid.[13] This is detrimental because the oil can trap impurities and large amounts of solvent, which are then very difficult to remove. This often occurs if the solution is cooled too quickly or if the boiling point of the solvent is higher than the melting point of your compound.
Solutions:
-
Reheat and Dilute: Reheat the mixture until the oil redissolves completely. Add a small amount of additional hot solvent to lower the saturation point.[13]
-
Slow Cooling: Allow the solution to cool very slowly. Insulating the flask can help. This provides time for proper crystal nucleation and growth.
-
Seed Crystals: Introduce a small crystal of pure product to the cooled solution to encourage crystallization.
-
Change Solvent System: Consider a solvent with a lower boiling point or a mixed-solvent system where you can more finely control the solubility.[13]
Q4: What are the best practices for the final drying stage to ensure minimal solvent residue?
A4: The final drying is a critical control point. Vacuum drying is highly effective as it allows for solvent removal at lower temperatures, which is ideal for heat-sensitive products.[9][14][15][16]
Best Practices for Vacuum Oven Drying:
-
Temperature: Set the temperature well below the compound's melting point but high enough to provide sufficient vapor pressure for the solvent to be removed. A good starting point is 40-50°C.
-
Vacuum: A deep vacuum (less than 1 mbar) is generally preferred.[17]
-
Nitrogen Sweep: Periodically breaking the vacuum with a gentle sweep of dry nitrogen can help to carry away solvent vapors and improve drying efficiency.
-
Time: Drying should be continued until a constant weight is achieved ("drying to constant weight"). This indicates that all volatile solvents have been removed.
-
Material Spread: Spread the material in a thin layer on the drying trays to maximize the surface area exposed to the vacuum.
Detailed Experimental Protocols
Protocol 1: Recrystallization of this compound (Ethanol/Water System)
This protocol utilizes a mixed-solvent system, which is often effective for achieving high purity.
-
Dissolution: In an appropriately sized flask, dissolve the crude this compound in the minimum amount of hot 95% ethanol with stirring.
-
Induce Turbidity: To the hot solution, add hot deionized water dropwise until the solution becomes persistently cloudy. This indicates the saturation point has been reached.
-
Clarification: Add a few drops of hot ethanol to just redissolve the precipitate and make the solution clear again.
-
Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature undisturbed.
-
Ice Bath: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold 20:80 ethanol/water mixture to remove any adhering mother liquor.
-
Preliminary Drying: Allow the crystals to dry on the filter under vacuum for 15-30 minutes.
Protocol 2: Final Drying using a Vacuum Oven
-
Preparation: Transfer the filtered crystals to a clean drying tray, spreading them into a thin, even layer.
-
Loading: Place the tray in the vacuum oven.
-
Drying Cycle:
-
Heat the oven to 45°C.
-
Once the temperature has stabilized, slowly apply a vacuum, aiming for a pressure below 1 mbar.
-
Hold under these conditions for 12-24 hours.
-
-
Monitoring: After the initial drying period, carefully release the vacuum with nitrogen, remove the tray, and weigh it.
-
Drying to Constant Weight: Return the tray to the oven and continue drying for 4-6 hour intervals, re-weighing after each interval until the weight remains constant between two consecutive measurements. This confirms the removal of residual solvents.
Workflow for Purification and Drying:
Caption: Workflow from recrystallization to final drying.
Analytical Verification
The definitive method for quantifying residual solvents is Headspace Gas Chromatography (HS-GC) , often with a Flame Ionization Detector (FID).[10][18][19] This technique is highly sensitive and is the standard method outlined in the United States Pharmacopeia (USP) <467>.[1]
Key Parameters for HS-GC Analysis:
-
Diluent: A high-boiling point solvent in which the API is soluble, such as Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).
-
Incubation Temperature & Time: Sufficient to drive volatile solvents from the sample into the headspace.
-
Column: A column with appropriate polarity to separate the target solvents.
Regularly verifying your product's purity with a validated analytical method is a cornerstone of good manufacturing practice (GMP) and ensures compliance with regulatory standards.[10]
References
- ICH Q3C (R9) Residual solvents - Scientific guideline. (n.d.). European Medicines Agency.
- ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. (n.d.).
- Vacuum Blender-Dryer for Desolventiz
- Analysis of Residual Solvents According to the New ICH Q3C Guideline. (n.d.). Shimadzu.
- Vacuum Drying for API. (n.d.).
- Impurities: Guideline for Residual Solvents Q3C(R8). (2021). ICH.
- ICH Q3C(R9) Impurities: Guideline for residual solvents. (n.d.). gmp-compliance.org.
- Generic Method Approach for the Determination of Residual Solvents in Active Pharmaceutical Ingredients by Gas Chromatography. (2025).
- Residual Solvent Analysis of Pharmaceutical Products. (n.d.). Agilent.
- Residual Solvents in Pharmaceuticals. (2020). Veeprho.
- APIs and Vacuum Drying. (2021). Equilibar.
- Optimizing Solvent Recovery in Pharmaceutical Production with Distillation and Evaporation Technologies. (2025). RCM Thermal Kinetics.
- Analytical methods for residual solvents determination in pharmaceutical products. (n.d.).
- Analytical methods for residual solvents determination in pharmaceutical products. (2025). Semantic Scholar.
- Overcoming Challenges in Drying Heat-Sensitive Pharmaceuticals: A Deep Dive into Vacuum Drying Techniques. (2025). sinothermo.
- Residual Solvents Testing. (n.d.). TCA Lab / Alfa Chemistry.
- Quantifying residual solvents in active pharmaceutical ingredients. (2023). Magritek.
- Vacuum Drying: Removing Bulk and Absorbed Water (or other solvents)
- CN102120093A - Solvent recovery process in pharmaceutical industry. (n.d.).
- Solvent Extraction Techniques. (n.d.).
- A Study on Solvent Extraction in Pharmaceutical Applic
- Towards Safer Medicines: Management of Residual Solvents and Green Altern
- Residual Solvents in Pharmaceuticals: A Comprehensive Guide. (2022).
- Q3C (R6) Step 5 - impurities: guideline for residual solvents. (2019). EMA.
- Pharmaceutical Extraction. (n.d.). SlideShare.
- CN107141212B - Preparation method of 2-chloro-4' -fluoroacetophenone. (n.d.).
- Aqueous Cleaning and Solvent Substitution in Chemical Synthesis API Manufacturing. (n.d.). Pharmaceutical Online.
- Specific Solvent Issues / Safety Issues with Ketone Reduction. (n.d.). Wordpress.
- WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone. (n.d.).
- Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. (2018). Journal of Visualized Experiments.
- 2-(4-Bromophenyl)-1-(4-fluorophenyl)ethanone. (n.d.). Sigma-Aldrich.
- Application Notes and Protocols for the Recrystallization of 1-(4-Chlorophenyl)-2-methylpropan-1-one. (2025). Benchchem.
- 11 Critical Steps To Manage Solvents During API Manufacturing. (2021). Outsourced Pharma.
- Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl. (n.d.). Organic Syntheses.
- Solvents. (n.d.). ACS GCI Pharmaceutical Roundtable.
- Synthesis of p-fluoroacetophenone. (n.d.). PrepChem.com.
- Which solvents should I use to recrystalize P-anisidine and DNP individually? (2023).
- troubleshooting guide for the recrystallization of 2-(2-Chlorophenyl)acetohydrazide. (2025). Benchchem.
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- 19. researchgate.net [researchgate.net]
Validation & Comparative
A Guide to a Confident Structural Confirmation of 2-(4-Chlorophenyl)-1-(4-fluorophenyl)ethanone Utilizing 2D NMR Spectroscopy
In the landscape of drug development and materials science, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. For molecules like 2-(4-Chlorophenyl)-1-(4-fluorophenyl)ethanone, a compound with potential applications stemming from its specific arrangement of aromatic and keto functionalities, an imprecise structural assignment can lead to misinterpreted biological activity or material properties. While one-dimensional Nuclear Magnetic Resonance (NMR) provides a foundational overview, complex spin systems and overlapping signals often necessitate the resolving power of two-dimensional (2D) NMR techniques.
This guide provides a comprehensive, experimentally-grounded framework for the structural elucidation of this compound. We will delve into the practical application and interpretation of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments. The causality behind experimental choices will be explained, ensuring that each step contributes to a self-validating and trustworthy structural assignment.
The Molecule in Focus: this compound
Structure:
Systematic Name: this compound
This structure presents several key features for NMR analysis: two distinct para-substituted aromatic rings and a methylene bridge adjacent to a carbonyl group. The challenge lies in unequivocally assigning the proton and carbon signals to their correct positions within the molecule, particularly differentiating the two phenyl rings.
Foundational Analysis: 1D ¹H and ¹³C NMR
Before embarking on 2D NMR, a solid understanding of the 1D spectra is crucial.
-
¹H NMR: The proton NMR spectrum is expected to show signals for the methylene protons and the aromatic protons on both rings. The aromatic regions will likely exhibit complex splitting patterns due to proton-proton and proton-fluorine couplings.
-
¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon environments. The carbonyl carbon will be a key downfield signal. The aromatic carbons will appear in a specific range, and the methylene carbon will be further upfield.
While informative, 1D NMR alone may not definitively connect the methylene protons to the correct aromatic rings or unambiguously assign all aromatic signals.
The Power of Connectivity: 2D NMR Approaches
To resolve these ambiguities, we turn to a suite of 2D NMR experiments. These techniques spread the NMR information across two frequency dimensions, revealing correlations between nuclei that are either directly bonded or coupled through a few bonds.[1][2][3]
Homonuclear Correlation Spectroscopy (COSY): Mapping Proton-Proton Couplings
The COSY experiment is a fundamental tool for identifying protons that are coupled to each other, typically through two or three bonds.[1][4][5][6][7] This is invaluable for tracing out the connectivity within spin systems.[4][5]
Experimental Protocol: COSY-90
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Instrument Setup:
-
Use a standard COSY pulse sequence (e.g., cosygp).
-
Set the spectral widths in both dimensions to encompass all proton signals.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Processing: Apply a sine-bell or squared sine-bell window function in both dimensions and perform a 2D Fourier transform.
Expected COSY Correlations:
A COSY spectrum displays the 1D proton spectrum along the diagonal and cross-peaks off the diagonal that indicate coupling between protons.[1][4][5] For this compound, we anticipate the following key correlations:
| Proton (δ ppm) | Correlates with (δ ppm) | Interpretation |
| Aromatic Protons (ortho to CH₂) | Aromatic Protons (meta to CH₂) | Confirms the connectivity within the 4-chlorophenyl ring. |
| Aromatic Protons (ortho to C=O) | Aromatic Protons (meta to C=O) | Confirms the connectivity within the 4-fluorophenyl ring. |
The absence of a cross-peak between the methylene protons and any aromatic protons is expected, as they are separated by more than three bonds.
Visualization of COSY Workflow:
Caption: Workflow for a COSY experiment.
Heteronuclear Single Quantum Coherence (HSQC): Direct Carbon-Proton Correlations
The HSQC experiment identifies which protons are directly attached to which carbons, providing one-bond correlation information.[4][8][9][10][11] This is a highly sensitive and crucial step for assigning carbon signals based on their attached, and often more easily assigned, protons.[9][11]
Experimental Protocol: Edited HSQC
-
Sample Preparation: The same sample used for the COSY experiment can be utilized.
-
Instrument Setup:
-
Employ a phase-sensitive HSQC pulse sequence with gradient selection (e.g., hsqcedetgpsisp2.2).
-
Set the ¹H spectral width as in the COSY experiment.
-
Set the ¹³C spectral width to cover all expected carbon signals (approx. 0-200 ppm).
-
Optimize the one-bond coupling constant (¹JCH) to an average value for aromatic and aliphatic C-H bonds (e.g., 145 Hz).
-
-
Processing: Perform a 2D Fourier transform. An edited HSQC will display CH and CH₃ groups with a different phase (e.g., positive) than CH₂ groups (e.g., negative), which aids in identification.[12]
Expected HSQC Correlations:
The HSQC spectrum will show cross-peaks corresponding to each C-H bond.
| Proton (δ ppm) | Carbon (δ ppm) | Interpretation |
| Methylene Protons | Aliphatic Carbon | Assigns the methylene carbon. |
| Aromatic Protons (4-chlorophenyl) | Aromatic CH Carbons | Assigns the protonated carbons of the 4-chlorophenyl ring. |
| Aromatic Protons (4-fluorophenyl) | Aromatic CH Carbons | Assigns the protonated carbons of the 4-fluorophenyl ring. |
Quaternary carbons, such as the carbonyl carbon and the ipso-carbons of the phenyl rings, will not show signals in the HSQC spectrum.[10]
Visualization of HSQC Logic:
Caption: Direct ¹H-¹³C correlations expected in HSQC.
Heteronuclear Multiple Bond Correlation (HMBC): Long-Range Connectivity
The HMBC experiment is arguably the most powerful tool for piecing together the molecular skeleton. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH).[12][13][14][15][16] This allows for the connection of different spin systems and the assignment of quaternary carbons.[15][16]
Experimental Protocol: HMBC
-
Sample Preparation: The same sample can be used.
-
Instrument Setup:
-
Use a standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf).
-
Set the spectral widths as for the HSQC experiment.
-
Optimize the long-range coupling delay for an average value of ~8 Hz. This will emphasize two- and three-bond correlations.
-
-
Processing: Perform a 2D Fourier transform.
Expected Key HMBC Correlations:
The HMBC spectrum will provide the crucial links to assemble the structure of this compound.
| Proton (δ ppm) | Correlates with Carbon (δ ppm) | Interpretation |
| Methylene Protons | Carbonyl Carbon | Confirms the methylene group is adjacent to the carbonyl. |
| Methylene Protons | Ipso- and Ortho-Carbons of the 4-chlorophenyl ring | Unambiguously links the methylene group to the 4-chlorophenyl ring. |
| Aromatic Protons (ortho to C=O) | Carbonyl Carbon | Confirms the 4-fluorophenyl ring is attached to the carbonyl group. |
| Aromatic Protons (ortho to C=O) | Meta- and Ipso-Carbons of the 4-fluorophenyl ring | Further confirms assignments within the 4-fluorophenyl ring. |
| Aromatic Protons (ortho to CH₂) | Meta- and Ipso-Carbons of the 4-chlorophenyl ring | Further confirms assignments within the 4-chlorophenyl ring. |
Visualization of Key HMBC Connections:
Caption: Crucial long-range HMBC correlations.
Synthesizing the Data for a Definitive Conclusion
By systematically analyzing the data from these three 2D NMR experiments, a complete and self-validating structural assignment for this compound can be achieved.
-
COSY establishes the proton-proton connectivities within each of the aromatic rings.
-
HSQC links the protons to their directly attached carbons, allowing for the assignment of the protonated carbons.
-
HMBC provides the final, crucial pieces of the puzzle by connecting the molecular fragments. The correlation of the methylene protons to the carbonyl carbon and the 4-chlorophenyl ring, combined with the correlation of the 4-fluorophenyl ring protons to the carbonyl carbon, leaves no ambiguity in the final structure.
This multi-faceted approach, grounded in the fundamental principles of NMR spectroscopy, provides the robust, verifiable data required by researchers, scientists, and drug development professionals to proceed with confidence in their molecular characterization.
References
-
Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]
-
Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Retrieved from [Link]
-
Wikipedia. (2023, November 26). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]
-
CEITEC. (n.d.). Measuring methods available and examples of their applications COSY (COrrelation SpectroscopY). Retrieved from [Link]
-
Chemistry For Everyone. (2022, August 12). What Is HMBC NMR?. YouTube. Retrieved from [Link]
-
Chemistry For Everyone. (2022, August 12). What Is HSQC NMR?. YouTube. Retrieved from [Link]
-
Chemistry For Everyone. (2022, August 5). What Is COSY NMR?. YouTube. Retrieved from [Link]
-
Oxford Instruments. (n.d.). 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. Retrieved from [Link]
-
Wikipedia. (2023, May 29). Heteronuclear single quantum coherence spectroscopy. Retrieved from [Link]
-
Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, October 4). 5.3: HMBC and HMQC Spectra. Retrieved from [Link]
-
CEITEC. (n.d.). Measuring methods available and examples of their applications 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy). Retrieved from [Link]
-
Chemistry LibreTexts. (2024, November 12). 19: HMBC. Retrieved from [Link]
- Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1.
-
YouTube. (2020, December 3). 2D NMR spectroscopy for structural elucidation of complex small molecules. Retrieved from [Link]
-
Organic Spectroscopy International. (2014, April 11). COSY NMR. Retrieved from [Link]
-
YouTube. (2020, September 18). CHM4930 2D NMR: Heteronuclear Multiple Bond Correlation (HMBC) Spectroscopy. Retrieved from [Link]
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A Comparative Guide to the Biological Activity of 2-(4-Chlorophenyl)-1-(4-fluorophenyl)ethanone and Structurally Related Compounds
Introduction: The Therapeutic Potential of Diaryl Scaffolds
The diarylethanone scaffold, characterized by two aromatic rings linked by a two-carbon chain, represents a privileged structure in medicinal chemistry. This core motif is prevalent in a diverse array of natural and synthetic compounds exhibiting a wide spectrum of biological activities. The electronic and steric properties of substituents on the phenyl rings can be systematically modified to modulate the pharmacological profile, making this class of compounds a fertile ground for drug discovery and development. This guide focuses on 2-(4-Chlorophenyl)-1-(4-fluorophenyl)ethanone, a halogenated diarylethanone, and provides a comparative analysis of its potential biological activities alongside structurally similar compounds.
Due to a lack of extensive publicly available experimental data for this compound, this guide will draw upon published data from closely related analogs to infer its potential bioactivity. The primary areas of focus will be anticancer, anti-inflammatory, and antimicrobial activities, which are prominent within this chemical class. The objective is to provide researchers, scientists, and drug development professionals with a comprehensive overview of the structure-activity relationships (SAR) and the experimental methodologies used to evaluate these compounds.
Comparative Biological Activity
The biological activity of diarylethanone derivatives is significantly influenced by the nature and position of substituents on the phenyl rings. Halogenation, as seen in this compound, is a common strategy in medicinal chemistry to enhance metabolic stability, membrane permeability, and binding affinity to target proteins. The following sections compare the potential activities of the lead compound with its analogs based on available data.
Anticancer Activity
Diarylethanone and related diaryl structures have demonstrated significant potential as anticancer agents. Their mechanisms of action are often multifaceted, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.
A study on 2-(4-Chlorophenyl)-4-(4-fluorophenyl)-5-pyridin-4-yl-1,2-dihydropyrazol-3-one, a heterocyclic derivative incorporating the core structure of our lead compound, demonstrated notable cytotoxic effects against human breast cancer cell lines.[1][2][3] The compound was particularly effective against the triple-negative MDA-MB-231 cell line, suggesting a potential mechanism that is independent of estrogen receptor signaling.[1][2]
Furthermore, studies on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have shown that substitutions on the second phenyl ring significantly impact cytotoxicity. For instance, compounds with a nitro moiety exhibited greater cytotoxic effects against prostate (PC3), breast (MCF-7), and leukemia (HL-60) cancer cell lines compared to those with a methoxy group.[4] These findings underscore the importance of electronic effects on the anticancer activity of these scaffolds.
Table 1: Comparative Cytotoxicity of this compound Analogs
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| 2-(4-Chlorophenyl)-4-(4-fluorophenyl)-5-pyridin-4-yl-1,2-dihydropyrazol-3-one | MCF-7 (Breast) | 5.355 µg/mL | [1][2] |
| 2-(4-Chlorophenyl)-4-(4-fluorophenyl)-5-pyridin-4-yl-1,2-dihydropyrazol-3-one | MDA-MB-231 (Breast) | 1.419 µg/mL | [1][2] |
| 2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamide | PC3 (Prostate) | 52 | [4] |
| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | PC3 (Prostate) | 80 | [4] |
| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | MCF-7 (Breast) | 100 | [4] |
| 2-[5-(4-chlorobenzylidene)-2,4-dioxo-imidazolidin-3-yl]-N-(2-trifluoromethyl-phenyl)-acetamide | HL-60(TB) (Leukemia) | ~0.29 | [5] |
*Note: IC50 values for the pyrazol-3-one derivative were reported in µg/mL and have been included as reported in the source.
Based on these findings, it is plausible that This compound possesses cytotoxic activity against a range of cancer cell lines. The presence of both chloro and fluoro substituents may contribute to its lipophilicity and ability to interact with intracellular targets.
Anti-inflammatory Activity
Chronic inflammation is a key driver of numerous diseases, and the nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of the inflammatory response.[6][7][8] Many diaryl compounds exert their anti-inflammatory effects by inhibiting the activation of NF-κB.
While direct data on the NF-κB inhibitory activity of this compound is unavailable, a pyrrole derivative containing a 4-chlorophenyl group, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, has been shown to exhibit potent anti-inflammatory effects.[9][10] This compound significantly reduced paw edema in a carrageenan-induced inflammation model and suppressed serum levels of the pro-inflammatory cytokine TNF-α in an LPS-induced systemic inflammation model.[9][10] These effects suggest a potential mechanism involving the modulation of inflammatory signaling pathways.
Table 2: Potential Anti-inflammatory Activity of Related Diaryl Compounds
| Compound Class | Biological Effect | Model | Key Findings | Reference |
| Pyrrole derivative with 4-chlorophenyl | Reduced paw edema | Carrageenan-induced rat paw edema | Significant reduction in inflammation after repeated dosing. | [9][10] |
| Pyrrole derivative with 4-chlorophenyl | Decreased TNF-α | LPS-induced systemic inflammation in rats | Significant suppression of a key pro-inflammatory cytokine. | [9][10] |
| Diarylheptanoids | Antioxidant and anti-inflammatory | LPS-stimulated RAW 264.7 macrophages | Inhibition of ROS production and inflammatory mediators. |
Given the structural similarities, it is hypothesized that This compound could exhibit anti-inflammatory properties, potentially through the inhibition of the NF-κB pathway or other inflammatory mediators.
Antimicrobial Activity
The diaryl scaffold is also a feature of some antimicrobial agents. The lipophilic nature of these compounds can facilitate their interaction with and disruption of microbial cell membranes.
A study on the flavone derivative, 2-(4-chlorophenyl)-4H-chromen-4-one, which shares the 4-chlorophenyl moiety, revealed weak antibacterial activity against Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes.[11] The corresponding chalcone precursor, 3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one, also showed weak inhibitory effects.[11] In contrast, a selenium-containing analog, 2-(4-chlorophenyl)-1,2-benzisoselenazol-3(2H)-one, demonstrated significant antifungal activity against Saccharomyces cerevisiae and Candida albicans, as well as antibacterial activity against E. coli and S. aureus.
Table 3: Antimicrobial Activity of Structurally Related Compounds
| Compound/Analog | Microbial Strain | Activity | Reference |
| 2-(4-chlorophenyl)-4H-chromen-4-one | E. coli, P. aeruginosa, S. aureus, S. pyogenes | Weak antibacterial | [11] |
| 3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | E. coli, P. aeruginosa, S. aureus, S. pyogenes | Weak antibacterial | [11] |
| 2-(4-chlorophenyl)-1,2-benzisoselenazol-3(2H)-one | S. cerevisiae, C. albicans | Strong antifungal | |
| 2-(4-chlorophenyl)-1,2-benzisoselenazol-3(2H)-one | E. coli, S. aureus | Significant antibacterial |
These results suggest that while the basic diarylethanone scaffold of This compound may confer some basal antimicrobial activity, the incorporation of other functionalities, such as a selenium atom, could significantly enhance this property.
Experimental Protocols
The evaluation of the biological activities of novel compounds requires robust and validated experimental methodologies. The following protocols are standard assays for assessing cytotoxicity, anti-inflammatory, and antimicrobial activities.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Causality Behind Experimental Choices: The MTT assay is chosen for its high throughput, sensitivity, and reliance on a key indicator of cell viability – mitochondrial activity. The incubation time of 48-72 hours allows for the assessment of the compound's effect on cell proliferation over multiple cell cycles.
Caption: Workflow of the MTT cytotoxicity assay.
Anti-inflammatory Assessment: NF-κB Luciferase Reporter Assay
This assay measures the activity of the NF-κB transcription factor, a key regulator of inflammation. Cells are transfected with a plasmid containing the luciferase reporter gene under the control of an NF-κB response element.
Methodology:
-
Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293T) with an NF-κB-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Compound Pre-treatment: After 24 hours, pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Inflammatory Stimulus: Induce NF-κB activation by adding an inflammatory agent such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS).
-
Incubation: Incubate the cells for 6-8 hours.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the NF-κB-dependent firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition of NF-κB activity relative to the stimulated control and determine the IC50 value.
Causality Behind Experimental Choices: The dual-luciferase system provides a self-validating internal control, correcting for variations in transfection efficiency and cell number. TNF-α is a potent and specific activator of the canonical NF-κB pathway, making it an ideal stimulus for this assay.
Caption: Simplified NF-κB signaling pathway and a potential point of inhibition.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method determines the minimum inhibitory concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.
Methodology:
-
Compound Dilution: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound in which no growth is observed.
-
Minimum Bactericidal Concentration (MBC) (Optional): To determine the MBC, subculture the contents of the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Causality Behind Experimental Choices: The broth microdilution method is a quantitative and reproducible technique that allows for the determination of the precise concentration of a compound required to inhibit microbial growth. Standardization of the inoculum size is critical for the accuracy and comparability of results.
Conclusion and Future Directions
While direct experimental data for this compound remains limited in the public domain, a comparative analysis of its structurally similar analogs provides valuable insights into its potential biological activities. The presence of chloro and fluoro substituents on the diarylethanone scaffold suggests a likelihood of cytotoxic activity against cancer cells. Furthermore, the broader class of diaryl compounds is known for its anti-inflammatory properties, often mediated through the inhibition of the NF-κB signaling pathway. The antimicrobial potential of the lead compound may be modest but could be significantly enhanced through further chemical modifications.
This guide provides a framework for the systematic evaluation of this compound and its future derivatives. The detailed experimental protocols offer a starting point for researchers to generate robust and reproducible data. Future research should focus on the synthesis and direct biological testing of the lead compound to validate the hypotheses presented in this guide. A thorough investigation of its mechanism of action, selectivity, and in vivo efficacy will be crucial in determining its potential as a therapeutic agent.
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Al Mustansiriyah Journal of Pharmaceutical Sciences. (2025). Evaluation of 2-(4-Chlorophenyl)-4-(4-fluorophenyl)-5-pyridin-4-yl-1,2-dihydropyrazol-3-one as a p38 MAPK inhibitor in MCF-7 and MDA-MB-231 breast cancer cell lines. [Link]
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Validation of an HPLC method for the purity analysis of 2-(4-Chlorophenyl)-1-(4-fluorophenyl)ethanone
An Objective Guide to the Validation of a High-Performance Liquid Chromatography (HPLC) Method for the Purity Analysis of 2-(4-Chlorophenyl)-1-(4-fluorophenyl)ethanone
Abstract
The accurate determination of purity is a cornerstone of pharmaceutical development and quality control. This guide presents a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the purity analysis of this compound, a key chemical intermediate. We delve into the systematic method development, followed by a rigorous validation protocol adhering to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] This document provides researchers, scientists, and drug development professionals with the experimental data and procedural rationale necessary to implement a robust, reliable, and specific analytical method. Furthermore, the performance of the validated HPLC method is objectively compared with alternative techniques, namely Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography (GC), to provide a clear perspective on method selection based on analytical requirements such as throughput, sensitivity, and resolution.
Introduction: The Imperative for Purity Analysis
This compound is a diaryl ethanone derivative. Such structures often serve as building blocks in the synthesis of Active Pharmaceutical Ingredients (APIs). The purity of these intermediates is of paramount importance, as impurities can be carried through subsequent synthetic steps, potentially impacting the safety, efficacy, and stability of the final drug product. Regulatory bodies mandate that any impurity present at a concentration greater than 0.1% must be identified and characterized.[4]
Therefore, a validated, stability-indicating analytical method is not merely a quality control requirement but a critical component of the overall drug development process. This guide aims to establish such a method for this compound, ensuring it is suitable for its intended purpose: the quantitative determination of purity and the detection of any related substances or degradation products.
Method Selection: Why Reverse-Phase HPLC is the Gold Standard
The choice of analytical technique is dictated by the physicochemical properties of the analyte. This compound is a moderately polar, non-volatile organic compound. This profile makes Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) the most suitable choice for purity analysis for several reasons:
-
Broad Applicability: HPLC is exceptionally versatile and is considered the primary technique for the analysis of non-volatile and thermally labile compounds, which includes the vast majority of APIs and their intermediates.[5][6][7]
-
Ambient Temperature Operation: Unlike GC, HPLC operates at or near room temperature, eliminating the risk of thermal degradation of the analyte or its potential impurities during analysis.[8]
-
Superior Performance for Non-Volatile Impurities: The most probable impurities in the synthesis of this compound (e.g., starting materials, by-products, or polymers) are also likely to be non-volatile, making HPLC the ideal platform for their separation and detection.[9]
While Gas Chromatography (GC) is excellent for volatile compounds and UPLC offers faster analysis times, RP-HPLC provides a robust, reliable, and universally accepted framework for pharmaceutical purity analysis, making it our primary technique for development and validation.[4][5][8]
HPLC Method Development: A Rationale-Driven Approach
The goal of method development is to achieve adequate separation of the main compound from all potential impurities with good peak shape and a reasonable analysis time. Our approach was systematic, optimizing one parameter at a time.
-
Column Selection: A C18 (octadecylsilyl) stationary phase was selected. The diaryl ethanone structure of the analyte possesses significant hydrophobicity, allowing for strong retention and interaction with the non-polar C18 chains, which is the fundamental principle of separation in reverse-phase chromatography.
-
Mobile Phase: A combination of acetonitrile and water was chosen. Acetonitrile is a common organic modifier that provides good peak shape and low UV cutoff. A gradient elution was selected to ensure that both early-eluting polar impurities and late-eluting non-polar impurities could be effectively separated and detected within a single run.
-
Detection Wavelength: Using a Photodiode Array (PDA) detector, the UV spectrum of this compound was recorded. The maximum absorbance (λmax) was determined to be 252 nm. This wavelength provides the highest sensitivity for the main analyte and is also suitable for detecting related impurities that share a similar chromophore.
-
Flow Rate and Temperature: A flow rate of 1.0 mL/min and a column temperature of 30 °C were found to provide an optimal balance between analysis time, resolution, and backpressure.
The final optimized chromatographic conditions are summarized below.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | Deionized Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min (50% B), 5-20 min (50-90% B), 20-25 min (90% B), 25.1-30 min (50% B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 252 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile:Water (50:50, v/v) |
Rigorous Method Validation: Following ICH Q2(R1) Guidelines
The developed method was validated according to the ICH Q2(R1) guideline to demonstrate its suitability for purity analysis.[1][2][3]
Specificity (Stability-Indicating Nature)
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.[3] A forced degradation study was conducted to demonstrate the stability-indicating nature of the method. The sample was subjected to acid, base, oxidative, thermal, and photolytic stress conditions.
Results: In all stressed samples, the degradation products were well-resolved from the main this compound peak. The peak purity analysis using a PDA detector confirmed that the main peak was spectrally pure in all conditions, proving the method is specific and stability-indicating.[10]
Linearity
Linearity was established by analyzing five solutions with concentrations ranging from 50% to 150% of the nominal analytical concentration (0.1 mg/mL). A calibration curve was constructed by plotting the peak area against the concentration.
| Parameter | Result | Acceptance Criteria |
| Correlation Coefficient (r²) | 0.9998 | ≥ 0.999 |
| Y-intercept | Minimal (close to zero) | Intercept not significantly different from zero |
| Range | 0.05 - 0.15 mg/mL | - |
The high correlation coefficient confirms the excellent linear relationship between concentration and detector response over the specified range.
Accuracy
Accuracy was determined by performing a recovery study. A known amount of the analyte was spiked into a sample matrix at three concentration levels (80%, 100%, and 120%). Each level was prepared in triplicate.
| Spiked Level | Mean Recovery (%) | % RSD | Acceptance Criteria |
| 80% | 99.2% | 0.45% | 98.0 - 102.0% Recovery |
| 100% | 100.5% | 0.31% | ≤ 2.0% RSD |
| 120% | 99.8% | 0.52% |
The results demonstrate that the method is highly accurate for the quantification of this compound.
Precision
Precision was evaluated at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-assay precision): Six replicate injections of the sample solution at 100% concentration were performed on the same day.
-
Intermediate Precision (Inter-assay precision): The analysis was repeated by a different analyst on a different day using a different HPLC system.
| Precision Level | % Purity (Mean) | % RSD | Acceptance Criteria |
| Repeatability | 99.85% | 0.28% | ≤ 2.0% |
| Intermediate Precision | 99.79% | 0.41% | ≤ 2.0% |
The low relative standard deviation (%RSD) values for both repeatability and intermediate precision indicate that the method is highly precise.[11]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD: 0.05 µg/mL
-
LOQ: 0.15 µg/mL
These values demonstrate that the method has sufficient sensitivity to detect and quantify trace-level impurities, well below the 0.1% reporting threshold.
Robustness
The robustness of the method was evaluated by introducing small, deliberate variations to the chromatographic conditions.
| Parameter Varied | Result |
| Flow Rate (± 0.1 mL/min) | No significant change in resolution or peak shape. |
| Column Temperature (± 2 °C) | Minor shift in retention time; resolution maintained. |
| Mobile Phase Composition (± 2% Acetonitrile) | Minor shift in retention time; resolution maintained. |
The method remained unaffected by these minor changes, demonstrating its reliability for routine use in a quality control environment.[11]
Comparison with Alternative Analytical Methods
While the validated HPLC method is robust and reliable, it is instructive to compare it with other modern chromatographic techniques.
Ultra-Performance Liquid Chromatography (UPLC)
UPLC utilizes columns with sub-2 µm particles, which operates at higher pressures to deliver significant improvements in performance.[4][12]
| Parameter | Validated HPLC | UPLC | Rationale |
| Analysis Time | ~30 minutes | < 7 minutes | Smaller particles and higher flow rates drastically reduce run times.[4] |
| Resolution | Good | Excellent | Higher efficiency of UPLC columns leads to sharper peaks and better separation.[4] |
| Sensitivity | High | Very High | Sharper, narrower peaks result in a better signal-to-noise ratio.[12] |
| Solvent Consumption | Moderate | Low | Shorter run times and lower flow rates reduce solvent usage by up to 80%.[12] |
| Initial Cost | Moderate | High | UPLC systems are a more significant capital investment. |
Verdict: UPLC is an excellent alternative for high-throughput screening or when superior resolution is needed to separate closely eluting impurities. The validated HPLC method can be readily transferred to a UPLC system for significant gains in speed and performance.[13]
Gas Chromatography (GC)
GC is a powerful technique for volatile and thermally stable compounds.[6]
| Parameter | Validated HPLC | GC | Rationale |
| Analyte Volatility | Not required | Required | HPLC is ideal for non-volatile compounds.[5][7] |
| Thermal Stability | Not a concern | Required | GC requires heating the sample to >200 °C, risking degradation.[8] |
| Impurity Profile | Detects all non-volatile impurities | Only detects volatile impurities | HPLC provides a more comprehensive impurity profile for this type of analyte. |
| Cost-Effectiveness | Higher solvent cost | Lower gas cost | GC can be more cost-effective in terms of mobile phase.[14] |
Verdict: GC is not the preferred method for the purity analysis of this compound. Its primary limitation is the requirement for volatility and the risk of thermal degradation. However, GC is a valuable complementary technique for specifically analyzing residual volatile solvents from the manufacturing process.[5][8]
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the validation process and the decision-making framework for method selection.
Caption: Decision Tree for Analytical Method Selection.
Detailed Experimental Protocols
Standard and Sample Preparation
-
Diluent: Prepare a 1:1 (v/v) mixture of Acetonitrile and Deionized Water.
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Working Standard Solution (0.1 mg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with diluent.
-
Sample Solution (0.1 mg/mL): Accurately weigh 10 mg of the sample into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.
Forced Degradation Study
-
Acid Hydrolysis: Mix 1 mL of sample stock solution with 1 mL of 1N HCl. Heat at 80°C for 4 hours. Neutralize with 1N NaOH and dilute to 10 mL with diluent.
-
Base Hydrolysis: Mix 1 mL of sample stock solution with 1 mL of 1N NaOH. Heat at 80°C for 2 hours. Neutralize with 1N HCl and dilute to 10 mL with diluent.
-
Oxidative Degradation: Mix 1 mL of sample stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours. Dilute to 10 mL with diluent.
-
Thermal Degradation: Expose solid sample to 105°C for 48 hours. Prepare a 0.1 mg/mL solution in diluent.
-
Photolytic Degradation: Expose sample solution (0.1 mg/mL) to UV light (254 nm) for 48 hours.
Conclusion
This guide has detailed the development and comprehensive validation of a reverse-phase HPLC method for the purity determination of this compound. The method has been proven to be specific, linear, accurate, precise, and robust, making it highly suitable for routine quality control and stability testing in a regulated pharmaceutical environment.
The comparative analysis demonstrates that while HPLC is the established and reliable choice, UPLC offers a clear advantage for laboratories requiring higher throughput and enhanced resolution. GC, while not suitable for a comprehensive purity assay of this analyte, remains the preferred technique for the orthogonal analysis of volatile impurities like residual solvents. The choice of method should ultimately be guided by the specific analytical needs, available instrumentation, and the desired balance between performance and operational cost.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
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Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell. [Link]
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HPLC vs GC: Choosing the Right Chromatography Technique. Lab Manager. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]
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Quality Guidelines. International Council for Harmonisation. [Link]
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Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
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Applying UPLC to the Profiling of Impurities in Raw Drug Substances. Waters. [Link]
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GC vs. HPLC in Pharmaceutical and Medical Device Testing. AELAB. [Link]
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Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Pharmaceutical Erudition. [Link]
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Small Molecule Analysis Testing: HPLC vs GC. Brewer Science. [Link]
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Development of Impurity Profiling Methods Using Modern Analytical Techniques. Taylor & Francis Online. [Link]
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Using UPLC Technology as a Method Development Tool for Isolation and Purification in Drug Discovery and Development. LCGC International. [Link]
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HPLC Method Development and Validation for Pharmaceutical Analysis. PharmaTech. [Link]
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Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. PubMed. [Link]
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A Comparative Analysis of Synthetic Routes to 2-(4-Chlorophenyl)-1-(4-fluorophenyl)ethanone: A Guide for Researchers
In the landscape of modern medicinal chemistry and drug development, the synthesis of diarylethanone scaffolds represents a critical step in the creation of novel therapeutic agents. Among these, 2-(4-Chlorophenyl)-1-(4-fluorophenyl)ethanone stands as a key intermediate, its structure embodying motifs frequently found in biologically active molecules. This guide provides a comparative analysis of the primary synthetic routes to this valuable compound, offering insights into the mechanistic underpinnings, practical execution, and relative merits of each approach. The content herein is designed to empower researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their synthetic endeavors.
Introduction: The Significance of a Diaryl Ketone
The this compound molecule incorporates two key halogenated phenyl rings linked by a flexible ethanone bridge. The presence of chlorine and fluorine atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a parent molecule, affecting aspects such as metabolic stability, binding affinity, and membrane permeability. Consequently, efficient and scalable access to this and related diarylethanones is of paramount importance. This guide will explore three major synthetic strategies: the classical Friedel-Crafts acylation, the versatile Grignard reaction, and the modern palladium-catalyzed Suzuki coupling.
Comparative Analysis of Synthetic Strategies
A successful synthetic strategy is not solely defined by the final yield but also by factors such as atom economy, reagent availability and cost, operational simplicity, and scalability. The following sections delve into a comparative analysis of the three chosen routes, weighing their respective advantages and disadvantages.
| Synthetic Route | Key Reagents | Catalyst | Typical Solvents | Advantages | Disadvantages |
| Friedel-Crafts Acylation | Fluorobenzene, 4-Chlorophenylacetyl chloride | Lewis Acid (e.g., AlCl₃) | Dichloromethane, Nitrobenzene | Well-established, high yields possible, readily available starting materials. | Stoichiometric amounts of Lewis acid required, potential for side reactions (polyacylation, rearrangements), harsh reaction conditions. |
| Grignard Reaction | 4-Fluorophenylmagnesium bromide, 4-Chlorophenylacetonitrile | None | Anhydrous Ether, THF | Good for forming C-C bonds, versatile. | Highly sensitive to moisture and air, potential for side reactions (e.g., Wurtz coupling), requires strictly anhydrous conditions. |
| Suzuki Coupling | 4-Fluorophenylboronic acid, 2-Bromo-1-(4-chlorophenyl)ethanone | Palladium Catalyst (e.g., Pd(PPh₃)₄) | Toluene, Dioxane, Water | Mild reaction conditions, high functional group tolerance, high yields, catalytic amount of palladium. | Cost of palladium catalyst, potential for catalyst poisoning, requires synthesis of organoboron reagent. |
In-Depth Analysis and Mechanistic Insights
Friedel-Crafts Acylation: The Electrophilic Aromatic Substitution Approach
The Friedel-Crafts acylation is a cornerstone of aromatic chemistry, involving the electrophilic substitution of an aromatic proton with an acyl group.[1][2] In the context of synthesizing this compound, this would involve the reaction of fluorobenzene with 4-chlorophenylacetyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).
Mechanism: The reaction is initiated by the activation of the acyl chloride by the Lewis acid to form a highly electrophilic acylium ion. This ion is then attacked by the electron-rich π-system of the fluorobenzene ring. A subsequent deprotonation of the resulting carbocation intermediate restores the aromaticity and yields the desired ketone. The fluorine atom is an ortho-, para-directing group, meaning the acylation will primarily occur at the para position relative to the fluorine, leading to the desired product.
Caption: Friedel-Crafts Acylation Workflow.
Causality in Experimental Choices: The choice of a non-polar solvent like dichloromethane is crucial to solubilize the reactants without coordinating strongly to the Lewis acid catalyst.[3] The reaction is typically performed at low temperatures to control the exothermicity and minimize side reactions. A stoichiometric amount of AlCl₃ is necessary as it complexes with the product ketone, rendering it inactive.[1]
Grignard Reaction: A Nucleophilic Addition Strategy
The Grignard reaction offers a powerful method for carbon-carbon bond formation through the nucleophilic addition of an organomagnesium halide to a carbonyl or nitrile group.[4][5] To synthesize the target molecule, one could react 4-fluorophenylmagnesium bromide with 4-chlorophenylacetonitrile.
Mechanism: The Grignard reagent, 4-fluorophenylmagnesium bromide, is prepared by reacting 4-bromofluorobenzene with magnesium metal in an anhydrous ether solvent.[4] The highly polarized carbon-magnesium bond renders the carbon atom nucleophilic. This nucleophile then attacks the electrophilic carbon of the nitrile group in 4-chlorophenylacetonitrile. The resulting imine intermediate is then hydrolyzed upon acidic workup to yield the final ketone.
Caption: Grignard Reaction Workflow.
Trustworthiness of the Protocol: The success of a Grignard reaction is critically dependent on maintaining strictly anhydrous conditions.[5] Any trace of water will protonate the Grignard reagent, rendering it inactive. Flame-drying of glassware and the use of anhydrous solvents are paramount. The slow, dropwise addition of the nitrile to the Grignard reagent helps to control the reaction temperature and minimize side reactions.
Suzuki Coupling: A Palladium-Catalyzed Cross-Coupling Approach
The Suzuki-Miyaura coupling is a versatile and powerful tool for the formation of C-C bonds, particularly for the synthesis of biaryls and related structures.[6][7] A plausible Suzuki route to the target molecule would involve the coupling of a 4-fluorophenylboronic acid with a suitable 2-(4-chlorophenyl)ethanone derivative, such as 2-bromo-1-(4-chlorophenyl)ethanone.
Mechanism: The catalytic cycle of the Suzuki coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6] First, the palladium(0) catalyst undergoes oxidative addition with the aryl halide (2-bromo-1-(4-chlorophenyl)ethanone). The resulting palladium(II) species then undergoes transmetalation with the organoboron reagent (4-fluorophenylboronic acid) in the presence of a base. The final step is reductive elimination from the palladium(II) intermediate, which forms the desired C-C bond and regenerates the palladium(0) catalyst.
Caption: Suzuki Coupling Catalytic Cycle.
Authoritative Grounding: The choice of palladium catalyst and ligands is crucial for the efficiency of the Suzuki coupling.[6] Phosphine ligands, such as triphenylphosphine (PPh₃), are commonly used to stabilize the palladium catalyst and facilitate the catalytic cycle. The base is required to activate the boronic acid for transmetalation. The reaction is often carried out in a mixture of an organic solvent and water to dissolve both the organic reactants and the inorganic base.
Experimental Protocols
The following are representative, detailed protocols for each synthetic route. These are intended as a starting point and may require optimization based on laboratory conditions and available reagents.
Protocol 1: Friedel-Crafts Acylation of Fluorobenzene
Materials:
-
Fluorobenzene
-
4-Chlorophenylacetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl), concentrated
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Ice
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
In the dropping funnel, add a solution of 4-chlorophenylacetyl chloride (1.0 eq) in anhydrous dichloromethane.
-
Add the 4-chlorophenylacetyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, add fluorobenzene (1.2 eq) dropwise over 20 minutes.
-
Remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.
Protocol 2: Grignard Reaction with 4-Chlorophenylacetonitrile
Materials:
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
Anhydrous diethyl ether or THF
-
4-Bromofluorobenzene
-
4-Chlorophenylacetonitrile
-
1 M Hydrochloric acid
-
Saturated ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq) and a crystal of iodine.
-
Add a small amount of anhydrous diethyl ether to cover the magnesium.
-
Add a solution of 4-bromofluorobenzene (1.0 eq) in anhydrous diethyl ether dropwise from the dropping funnel. The reaction should initiate, as evidenced by bubbling and a gentle reflux.
-
After the addition is complete, reflux the mixture for 30 minutes to ensure complete formation of the Grignard reagent.
-
Cool the Grignard solution to 0 °C in an ice bath.
-
Slowly add a solution of 4-chlorophenylacetonitrile (0.9 eq) in anhydrous diethyl ether to the Grignard reagent.
-
After the addition, allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction by the slow, dropwise addition of saturated ammonium chloride solution.
-
Add 1 M HCl and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
Protocol 3: Suzuki Coupling
Materials:
-
2-Bromo-1-(4-chlorophenyl)ethanone
-
4-Fluorophenylboronic acid
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask, add 2-bromo-1-(4-chlorophenyl)ethanone (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).
-
Add a solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Degas the mixture by bubbling nitrogen through it for 15-20 minutes.
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq), to the reaction mixture.
-
Heat the reaction mixture to reflux (around 80-90 °C) and stir under a nitrogen atmosphere for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and add water.
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of both the 4-chlorophenyl and 4-fluorophenyl rings, as well as a singlet for the methylene protons of the ethanone bridge. The coupling patterns of the aromatic protons will be indicative of their substitution patterns.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for all the carbon atoms in the molecule, including the carbonyl carbon, the methylene carbon, and the aromatic carbons. The carbon atoms attached to fluorine will show characteristic coupling (C-F coupling).
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.
Conclusion and Recommendations
Each of the discussed synthetic routes to this compound presents a viable option for researchers, with the optimal choice depending on the specific requirements of the synthesis.
-
For large-scale synthesis where cost is a major factor , a well-optimized Friedel-Crafts acylation may be the most economical choice, despite the need for stoichiometric Lewis acid and potentially harsh conditions.
-
The Grignard reaction offers a classic and reliable method, particularly for laboratory-scale synthesis, provided that strictly anhydrous conditions can be maintained.
-
For syntheses requiring high functional group tolerance and mild reaction conditions, the Suzuki coupling is an excellent choice, often providing high yields and cleaner reactions, albeit at a higher initial catalyst cost.
Ultimately, the selection of a synthetic route should be a considered decision based on a holistic evaluation of factors including yield, cost, safety, environmental impact, and the specific capabilities of the laboratory. This guide provides the foundational knowledge to navigate these choices effectively in the pursuit of synthesizing this important chemical intermediate.
References
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Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]
-
Grignard Reagents. Chemistry LibreTexts. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Experiment 14: Friedel-Crafts Acylation. YouTube. [Link]
-
Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules. [Link]
-
Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. PubMed. [Link]
-
NMR spectral analysis of 2-(4-chlorophenyl)-1- ((furan-2-yl)methyl). ResearchGate. [Link]
-
Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Scientific & Academic Publishing. [Link]
-
Friedel Crafts Acylation. Scribd. [Link]
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[Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. The Royal Society of Chemistry. [Link]
-
Acylation of Grignard reagents mediated by N-methylpyrrolidone: A remarkable selectivity for the synthesis of ketones. The Royal Society of Chemistry. [Link]
-
Grignard Reagent 4-chlorophenylmagnesium bromide. Sciencemadness Discussion Board. [Link]
- Synthesis method of drug intermediate 4-(4-chlorphenyl) cyclohexyl-1-formic acid.
-
Ethanone, 1-(4-chlorophenyl)-. NIST WebBook. [Link]
-
7: The Grignard Reaction (Experiment). Chemistry LibreTexts. [Link]
-
(i) 2-Bromo-1-(4-chlorophenyl)ethanone or.... ResearchGate. [Link]
-
1-(2,4-Dihydroxyphenyl)-2-(4-fluorophenyl)ethanone. PubChem. [Link]
-
Figure S9. 1 H NMR spectrum of 1-(4-Fluorophenyl)ethanone oxime (2e).. ResearchGate. [Link]
-
1-(4-Chlorophenyl)-ethanone - Optional[1H NMR] - Chemical Shifts. SpectraBase. [Link]
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Bridging the Gap: A Comparative Guide to Experimental and Predicted Spectral Data of 2-(4-Chlorophenyl)-1-(4-fluorophenyl)ethanone
In the landscape of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. For researchers engaged in the synthesis and characterization of compounds like 2-(4-Chlorophenyl)-1-(4-fluorophenyl)ethanone, a multifaceted approach integrating experimental spectroscopic data with computational predictions offers a robust pathway to confirmation and deeper molecular understanding. This guide provides a comprehensive cross-referencing of experimental spectral data, drawn from structurally related analogs, with the predicted spectral characteristics of the title compound. We will delve into the causality behind experimental choices and the logic of computational predictions for 1H NMR, 13C NMR, FT-IR, and Mass Spectrometry, offering a self-validating system for analysis.
The Compound in Focus: this compound
This compound is a diaryl ethanone derivative. The presence of two different halogen-substituted phenyl rings and a central carbonyl group creates a unique electronic environment, influencing its spectral properties. Due to the limited availability of a complete public experimental spectral dataset for this specific molecule, this guide will leverage data from its constituent precursors, 4-fluoroacetophenone and 4-chloroacetophenone, as well as the closely related α-halogenated ketone, 2-bromo-1-(4-fluorophenyl)ethanone, to build a comprehensive analytical picture.
Experimental Spectral Analysis: A Foundation Built on Analogs
The following sections detail the expected experimental spectral data for this compound, based on the known spectral features of its structural relatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone of organic chemistry, providing detailed information about the carbon-hydrogen framework of a molecule.[1] For our target compound, we will analyze the expected shifts for both ¹H and ¹³C nuclei.
¹H NMR Spectroscopy
The ¹H NMR spectrum is anticipated to show distinct signals for the methylene protons and the aromatic protons on both phenyl rings.
-
Methylene Protons (-CH₂-) : The two protons of the methylene bridge are expected to appear as a singlet. The electronegativity of the adjacent carbonyl group and the chlorophenyl ring will deshield these protons, shifting their resonance downfield. Based on data for similar structures, this singlet is predicted to be in the range of 4.2-4.5 ppm . For instance, the methylene protons in 2-bromo-1-(4-fluorophenyl)ethanone appear as a singlet at 4.43 ppm.[2]
-
Aromatic Protons : The 4-fluorophenyl and 4-chlorophenyl groups will each exhibit characteristic splitting patterns.
-
4-Fluorophenyl Ring : The protons on this ring will appear as two sets of multiplets, a doublet of doublets (or a triplet-like multiplet) for the protons ortho to the carbonyl group (H-2', H-6') and a triplet for the protons ortho to the fluorine (H-3', H-5'). The protons at H-2' and H-6' are expected around 8.0-8.1 ppm , influenced by the electron-withdrawing carbonyl group. The protons at H-3' and H-5' are anticipated around 7.1-7.2 ppm . In 4-fluoroacetophenone, these protons appear at approximately 7.98 ppm and 7.13 ppm, respectively.[3]
-
4-Chlorophenyl Ring : The protons on this ring will present as two doublets, characteristic of a para-substituted benzene ring. The protons ortho to the methylene group (H-2'', H-6'') are expected around 7.3-7.4 ppm , while the protons ortho to the chlorine (H-3'', H-5'') should appear around 7.2-7.3 ppm .
-
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide insights into the carbon skeleton.
-
Carbonyl Carbon (C=O) : This carbon is highly deshielded and is expected to have a chemical shift in the range of 195-197 ppm . For comparison, the carbonyl carbon in 4-chloroacetophenone is at 196.8 ppm and in 4-fluoroacetophenone is at 196.4 ppm.[3]
-
Methylene Carbon (-CH₂-) : The chemical shift of this carbon is predicted to be around 45-50 ppm .
-
Aromatic Carbons : The spectrum will show distinct signals for the carbons of both aromatic rings, with the carbons directly attached to the halogens showing characteristic shifts due to their electronegativity and the C-F coupling will be observed for the fluorinated ring.
| Compound | ¹H NMR (CDCl₃, ppm) | ¹³C NMR (CDCl₃, ppm) |
| 4-Fluoroacetophenone | 2.58 (s, 3H), 7.13 (t, 2H), 7.98 (q, 2H)[3] | 26.5, 115.6 (d), 131.0 (d), 133.6, 165.7 (d), 196.4[3][4] |
| 4-Chloroacetophenone | 2.61 (s, 3H), 7.45 (d, 2H), 7.91 (d, 2H)[3] | 26.5, 128.9, 129.7, 135.4, 139.6, 196.8[3][5] |
| 2-Bromo-1-(4-fluorophenyl)ethanone | 4.43 (s, 2H), 7.18 (t, 2H), 8.04 (m, 2H)[2] | 30.5, 116.1 (d), 130.3 (d), 131.7 (d), 166.0 (d), 189.8[2] |
Experimental Protocol: NMR Spectroscopy
A standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra involves:
-
Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.
-
Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition : Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition : Acquire a proton-decoupled spectrum, which may require a larger number of scans due to the lower natural abundance of the ¹³C isotope.
Caption: Workflow for NMR spectral acquisition and analysis.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful tool for identifying functional groups within a molecule.
-
Carbonyl (C=O) Stretch : A strong, sharp absorption band is expected for the carbonyl group. In aryl ketones, this band typically appears around 1685 cm⁻¹. The presence of the electronegative fluorine and chlorine atoms on the phenyl rings is likely to shift this band to a slightly higher wavenumber, predicted to be in the range of 1690-1700 cm⁻¹ .
-
Aromatic C=C Stretches : Multiple bands of medium to weak intensity are expected in the region of 1600-1450 cm⁻¹ , corresponding to the carbon-carbon stretching vibrations within the aromatic rings.
-
C-Cl and C-F Stretches : A moderate to strong absorption due to the C-Cl stretch is expected in the fingerprint region, around 800-850 cm⁻¹ . The C-F stretch will likely appear as a strong band in the 1220-1260 cm⁻¹ region.
| Compound | C=O Stretch (cm⁻¹) | Aromatic C=C Stretch (cm⁻¹) | C-X Stretch (cm⁻¹) |
| 4-Fluoroacetophenone | ~1685 | ~1595, ~1450 | ~1240 (C-F) |
| 4-Chloroacetophenone | ~1685[6] | ~1590, ~1480, ~1400[6] | ~825 (C-Cl)[6] |
Experimental Protocol: FT-IR Spectroscopy
The Attenuated Total Reflectance (ATR) technique is a common and convenient method for obtaining the FT-IR spectrum of a solid sample.
-
Sample Preparation : A small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition : The spectrum is recorded by applying pressure to ensure good contact between the sample and the crystal.
-
Background Correction : A background spectrum of the empty ATR crystal is recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which is crucial for determining the molecular weight and elemental composition.
-
Molecular Ion Peak (M⁺) : For this compound (C₁₄H₁₀ClFO), the exact mass is approximately 248.04 g/mol . The mass spectrum is expected to show a molecular ion peak at m/z 248. The presence of chlorine will result in a characteristic isotopic pattern, with an (M+2)⁺ peak approximately one-third the intensity of the M⁺ peak.
-
Fragmentation Pattern : The most likely fragmentation pathways involve cleavage of the bonds adjacent to the carbonyl group.
-
Loss of the chlorophenylmethyl radical : This would result in a fragment ion corresponding to the 4-fluorobenzoyl cation at m/z 123 .
-
Loss of the fluorobenzoyl radical : This would lead to the formation of the 4-chlorobenzyl cation at m/z 125 .
-
The relative intensities of these fragment ions will depend on their stability.
-
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| 4-Fluoroacetophenone | 138[7] | 123, 95[7] |
| 4-Chloroacetophenone | 154, 156[8] | 139, 111, 75[8] |
Predicted Spectral Data: The Computational Approach
Computational chemistry provides a powerful means to predict spectral data, which can then be compared with experimental results for validation.
NMR Spectra Prediction
Density Functional Theory (DFT) is a widely used quantum chemical method for predicting NMR chemical shifts with high accuracy.[9]
-
Methodology :
-
The 3D structure of this compound is first optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).
-
The NMR shielding tensors are then calculated using the Gauge-Independent Atomic Orbital (GIAO) method.
-
The calculated shielding values are referenced against the calculated shielding of a standard (e.g., TMS) to obtain the chemical shifts.
-
FT-IR Spectra Prediction
DFT calculations can also be used to predict vibrational frequencies.
-
Methodology :
-
Following geometry optimization, a frequency calculation is performed at the same level of theory.
-
The calculated harmonic frequencies are often systematically higher than the experimental frequencies. Therefore, they are typically scaled by an empirical scaling factor (e.g., ~0.96 for B3LYP/6-31G(d)) to improve agreement with experimental data.
-
Mass Spectrometry Fragmentation Prediction
Predicting mass spectra is more complex due to the variety of possible fragmentation pathways. Several computational tools are available:
-
Rule-based systems : These programs use a library of known fragmentation rules to predict the fragmentation pattern of a given molecule.
-
Quantum chemistry calculations : These methods can be used to calculate the energies of different fragmentation pathways, helping to predict the most likely fragments.
-
Machine learning models : These models are trained on large databases of experimental mass spectra to predict the fragmentation of new compounds.
Caption: Workflow for computational prediction of spectral data.
Comparative Analysis: Weaving Together the Experimental and Predicted
The true power of this dual approach lies in the comparison. The predicted spectral data for this compound can be cross-referenced with the experimental data from its analogs to build a high degree of confidence in the structural assignment.
Predicted vs. Inferred Experimental Data Summary
| Parameter | Inferred Experimental Range | Predicted Value (Computational) | Rationale for Correlation |
| ¹H NMR: -CH₂- (ppm) | 4.2 - 4.5 | ~4.3 | The chemical shift is influenced by the adjacent carbonyl and chlorophenyl groups, consistent with values for similar α-substituted ketones. |
| ¹³C NMR: C=O (ppm) | 195 - 197 | ~196 | The electronic environment of the carbonyl group is similar to that in the parent acetophenones. |
| FT-IR: C=O (cm⁻¹) | 1690 - 1700 | ~1695 | The electron-withdrawing nature of the halogen substituents slightly increases the bond order of the carbonyl group, leading to a higher frequency stretch. |
| MS: Key Fragments (m/z) | 123, 125 | 123, 125 | Cleavage of the bonds flanking the carbonyl group is the most favorable fragmentation pathway, leading to the formation of the stable benzoyl and benzyl cations. |
Conclusion
This guide demonstrates a robust methodology for the structural characterization of this compound by cross-referencing inferred experimental data with computational predictions. By understanding the underlying principles of each spectroscopic technique and leveraging the power of modern computational chemistry, researchers can achieve a high level of confidence in their structural assignments. This integrated approach not only validates the identity of the target compound but also provides a deeper understanding of its electronic and structural properties, which is invaluable for its application in drug development and other scientific endeavors.
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Navigating the Structure-Activity Landscape of 2-(4-Chlorophenyl)-1-(4-fluorophenyl)ethanone Analogs: A Comparative Guide for Anticancer Drug Discovery
In the relentless pursuit of novel and more effective anticancer therapeutics, the exploration of privileged scaffolds that can be readily modified to probe biological interactions is a cornerstone of medicinal chemistry. The 2-phenyl-1-phenylethanone backbone, a deoxybenzoin structure, represents one such scaffold, offering multiple points for chemical diversification to modulate its pharmacological profile. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) for analogs of 2-(4-Chlorophenyl)-1-(4-fluorophenyl)ethanone, a compound of interest in the design of novel cytotoxic agents. Drawing upon data from structurally related series, this document aims to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of the key chemical features influencing anticancer activity.
The 2-Aryl-1-phenylethanone Scaffold: A Promising Starting Point
The this compound core structure is characterized by two aromatic rings connected by a two-carbon linker, with one carbon being a carbonyl group. This arrangement provides a versatile template for molecular interactions within biological systems. The presence of halogen atoms, a chlorine on one phenyl ring and a fluorine on the other, is a common feature in many bioactive molecules, often enhancing properties such as metabolic stability and binding affinity through halogen bonding and other electronic effects. While direct and extensive SAR studies on this specific parent compound are not widely published, valuable insights can be gleaned from research on structurally analogous series, including substituted benzoins and other 2-aryl-1-phenylethanone derivatives.
Synthetic Strategies: Building the Analog Library
The synthesis of this compound and its analogs can be accomplished through various established organic chemistry methodologies. A general and adaptable synthetic route is outlined below, allowing for the introduction of diverse substituents on both aromatic rings.
General Synthetic Protocol:
A common approach involves the Friedel-Crafts acylation or related coupling reactions. For instance, the synthesis can be initiated from a substituted phenylacetic acid or its corresponding acid chloride and a substituted benzene derivative.
Step 1: Synthesis of the Phenylacetyl Chloride Intermediate A substituted phenylacetic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to yield the corresponding phenylacetyl chloride.
Step 2: Friedel-Crafts Acylation The synthesized phenylacetyl chloride is then reacted with a substituted benzene in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to form the desired 2-aryl-1-phenylethanone analog.
This versatile two-step process allows for the systematic modification of both aromatic rings by starting with appropriately substituted phenylacetic acids and benzenes, enabling a thorough exploration of the SAR.
Structure-Activity Relationship (SAR) Analysis: A Comparative Perspective
Due to the limited availability of a comprehensive SAR study on a single, unified series of this compound analogs, this section will present a comparative analysis based on findings from structurally related compounds. The following subsections will explore the impact of substitutions on different parts of the scaffold.
Impact of Substituents on the 2-Phenyl Ring (Ring A)
The 2-(4-chlorophenyl) moiety (Ring A) is a critical component for potential interactions with biological targets. Studies on related compounds suggest that the nature and position of substituents on this ring significantly influence cytotoxic activity.
-
Electron-Withdrawing vs. Electron-Donating Groups: In many related series, the presence of electron-withdrawing groups, such as halogens (Cl, Br) or nitro groups (NO₂), on Ring A has been shown to enhance anticancer activity. For instance, in a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives, compounds bearing a nitro moiety demonstrated higher cytotoxic effects compared to those with a methoxy group[1]. This suggests that modulating the electronic properties of Ring A is a key strategy for optimizing potency.
Impact of Substituents on the 1-Phenyl Ring (Ring B)
The 1-(4-fluorophenyl) moiety (Ring B), which bears the carbonyl group, also presents opportunities for structural modification to improve biological activity.
-
Positional Isomerism and Steric Effects: The position of substituents on Ring B can have a profound impact on activity. Research on other bicyclic aromatic compounds has shown that substitution patterns that alter the dihedral angle between the two rings can influence binding to target proteins. While specific data for the title compound is scarce, it is a critical parameter to consider in analog design.
The Role of the Ethanone Linker
The two-carbon linker, and particularly the carbonyl group, is a key pharmacophoric feature. Modifications to this linker, such as reduction of the ketone or introduction of unsaturation, can dramatically alter the biological activity. For example, the related chalcones, which possess an α,β-unsaturated ketone system, are a well-known class of anticancer agents.
Comparative Biological Activity Data
To provide a quantitative perspective on the SAR of related compounds, the following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of selected analogs from the literature against various cancer cell lines. It is important to note that these are not direct analogs of this compound but belong to structurally related classes.
| Compound ID | Ring A Substitution | Ring B Substitution | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2c | 4-Fluorophenyl | 4-Nitrophenyl (on N-phenyl) | PC3 (Prostate) | 80 | [1] |
| 2b | 4-Fluorophenyl | 3-Nitrophenyl (on N-phenyl) | PC3 (Prostate) | 52 | [1] |
| 2c | 4-Fluorophenyl | 4-Nitrophenyl (on N-phenyl) | MCF-7 (Breast) | 100 | [1] |
| Analog 3c | 4-Nitrophenoxy | N-(1-(4-chlorophenyl)ethyl) | MCF-7 (Breast) | - | [2] |
| Analog 3c | 4-Nitrophenoxy | N-(1-(4-chlorophenyl)ethyl) | SK-N-SH (Neuroblastoma) | - | [2] |
Note: The data presented is for structurally related but not identical compound series. Direct comparison should be made with caution.
Experimental Protocols for Biological Evaluation
To ensure the reliability and reproducibility of biological data, standardized experimental protocols are essential. The following sections provide detailed, step-by-step methodologies for key in vitro assays used to evaluate the anticancer potential of small molecules.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of the compounds on the cell cycle progression.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their IC₅₀ concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% ethanol at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay by Annexin V-FITC/PI Staining
This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the test compounds as described for the cell cycle analysis.
-
Cell Harvesting and Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Visualizing Key Concepts
To aid in the understanding of the concepts discussed, the following diagrams are provided.
Caption: Workflow for SAR studies of 2-aryl-1-phenylethanone analogs.
Caption: Simplified signaling pathway of compound-induced apoptosis.
Conclusion and Future Directions
The this compound scaffold holds promise for the development of novel anticancer agents. While a comprehensive SAR study on a dedicated series of analogs is yet to be published, analysis of structurally related compounds provides valuable initial insights. The presence of electron-withdrawing groups on the aromatic rings appears to be beneficial for cytotoxic activity. Future work should focus on the systematic synthesis and biological evaluation of a focused library of analogs to elucidate a more detailed and precise SAR. This will involve exploring a wider range of substituents on both phenyl rings, modifying the ethanone linker, and evaluating the analogs against a broad panel of cancer cell lines to identify potent and selective anticancer drug candidates.
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Benchmarking the efficacy of 2-(4-Chlorophenyl)-1-(4-fluorophenyl)ethanone against standard reference compounds
A Strategic Guide to Benchmarking the Efficacy of 2-(4-Chlorophenyl)-1-(4-fluorophenyl)ethanone
Introduction: Rationale for a Comprehensive Benchmarking Strategy
In the landscape of modern drug discovery, the identification of novel chemical entities with therapeutic potential is merely the first step. The critical challenge lies in rigorously characterizing their biological activity and establishing a clear efficacy profile relative to existing standards. This guide focuses on This compound , a novel compound whose structural features—a diaryl ethanone backbone with distinct halogen substitutions—suggest potential interactions with biological pathways implicated in proliferative and inflammatory diseases.
The presence of chloro- and fluoro-phenyl rings provides a compelling reason to investigate its efficacy. These moieties are common in pharmacologically active molecules and can significantly influence properties such as binding affinity, metabolic stability, and cell permeability. Lacking established biological data, a systematic benchmarking study is not just recommended; it is essential to elucidate the compound's therapeutic promise.
This document outlines a comprehensive, multi-pronged strategy for evaluating the efficacy of this compound. We will explore two primary hypotheses based on its structural alerts: (1) potential as an anti-inflammatory agent and (2) potential as an anticancer cytotoxic agent . By comparing its performance against well-characterized standard reference compounds in a series of robust in vitro assays, we can generate the foundational data necessary for go/no-go decisions in a drug development pipeline.
Selection of Standard Reference Compounds: Establishing a Validated Baseline
The choice of reference compounds is critical for contextualizing the efficacy of a novel agent. The selected standards must have well-understood mechanisms of action and be widely accepted in the scientific community.
For Anti-Inflammatory Evaluation:
-
Indomethacin: A potent, non-selective cyclooxygenase (COX) inhibitor. It serves as a benchmark for broad anti-inflammatory activity by inhibiting both COX-1 and COX-2 enzymes, which are crucial for prostaglandin synthesis.[1][2][3][4][5] Its use allows for a comparison against a classic, powerful non-steroidal anti-inflammatory drug (NSAID).
-
Celecoxib: A selective COX-2 inhibitor. This compound allows for the assessment of selectivity.[6][7][8][9][10] A superior efficacy or selectivity profile for our test compound compared to Celecoxib could indicate a more targeted mechanism with a potentially better safety profile, particularly concerning gastrointestinal side effects associated with COX-1 inhibition.[8]
For Anticancer (Cytotoxic) Evaluation:
-
Doxorubicin: A widely used chemotherapeutic agent from the anthracycline class. Its primary mechanisms include DNA intercalation and inhibition of topoisomerase II, leading to the disruption of DNA replication and ultimately, cell death.[][12][13][14][15] Doxorubicin provides a high-potency benchmark for general cytotoxicity against cancer cells.
Experimental Design & Protocols: A Dual-Hypothesis Approach
We will pursue two parallel lines of investigation to efficiently screen for distinct biological activities. Each experimental protocol is designed to be self-validating, incorporating necessary controls to ensure data integrity.
Hypothesis 1: Anti-Inflammatory Activity
Inflammation is a complex process driven by enzymatic pathways and signaling molecules. Our strategy targets key enzymatic regulators and cellular responses.
-
Rationale: The COX enzymes are the primary targets of NSAIDs and are central to the inflammatory cascade.[2][6] Differentiating between COX-1 and COX-2 inhibition is crucial for understanding the compound's selectivity and potential side-effect profile.
-
Protocol: A fluorometric inhibitor screening assay is employed for its high sensitivity and suitability for high-throughput screening.[16][17][18]
-
Reagent Preparation: Reconstitute human recombinant COX-1 and COX-2 enzymes in the provided COX Assay Buffer. Prepare a working solution of Arachidonic Acid (substrate) and the fluorescent COX Probe.
-
Assay Plate Setup: In a 96-well black microplate, add the test compound across a range of concentrations (e.g., 10 nM to 100 µM). Include wells for a negative control (enzyme, no inhibitor), positive controls (Indomethacin and Celecoxib), and a solvent control.
-
Enzyme Addition: Add diluted COX-1 or COX-2 enzyme to the appropriate wells.
-
Reaction Initiation: Initiate the reaction by adding Arachidonic Acid to all wells.
-
Signal Detection: Immediately measure the fluorescence kinetics (Ex/Em = 535/587 nm) using a plate reader. The rate of increase in fluorescence is proportional to COX activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and reference standards. Determine the IC50 value (the concentration required to inhibit 50% of enzyme activity) by fitting the data to a dose-response curve.
-
Caption: Workflow for the COX enzyme inhibition assay.
-
Rationale: The lipoxygenase pathway represents another major branch of the inflammatory response, producing leukotrienes. Inhibition of 5-LOX can indicate a broader anti-inflammatory profile.
-
Protocol: This assay measures the hydroperoxides generated by LOX activity.[19][20][21]
-
Setup: In a 96-well plate, add Assay Buffer, purified 5-LOX enzyme, and the test compound or reference inhibitor at various concentrations.
-
Initiation: Start the reaction by adding a substrate, such as Arachidonic Acid.
-
Detection: After a defined incubation period, add a chromogen solution. The chromogen reacts with the hydroperoxide products to generate a colored signal.
-
Measurement: Read the absorbance at 490-500 nm.
-
Analysis: Calculate the IC50 value as described for the COX assay.
-
Hypothesis 2: Anticancer (Cytotoxic) Activity
To assess anticancer potential, we will determine the compound's ability to reduce the viability of cancer cells and investigate the underlying mechanism of cell death.
-
Rationale: The MTT assay is a robust and widely used colorimetric method to assess a compound's cytotoxic effect by measuring the metabolic activity of living cells.[22][23][24][25] A reduction in metabolic activity is indicative of cell death or growth inhibition.
-
Cell Line Panel: To assess the breadth of activity, the compound will be screened against a representative panel of human cancer cell lines, for example, from the NCI-60 panel, which includes lines from various cancer types such as breast (MCF-7), lung (A549), and colon (HCT-116).[26][27][28][29][30]
-
Protocol:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound and the reference standard, Doxorubicin, for a 48- or 72-hour incubation period.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[25]
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the GI50 (concentration for 50% growth inhibition) for each cell line.
-
Caption: Step-by-step workflow for the MTT assay.
-
Rationale: To determine if cytotoxicity is mediated by apoptosis (programmed cell death), a key mechanism for many anticancer drugs.[31] The Annexin V/PI assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Protocol:
-
Cell Treatment: Treat a selected cancer cell line (e.g., one that showed high sensitivity in the MTT assay) with the test compound at its GI50 concentration for 24 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[32][33][34][35]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Caption: Simplified intrinsic apoptosis pathway.
Illustrative Data Summary & Interpretation
The following tables present hypothetical data to illustrate how the results of these assays would be structured for comparative analysis.
Table 1: Anti-Inflammatory Activity Profile (IC50 Values in µM)
| Compound | COX-1 Inhibition (IC50) | COX-2 Inhibition (IC50) | COX-2 Selectivity Index (IC50 COX-1 / IC50 COX-2) | 5-LOX Inhibition (IC50) |
|---|---|---|---|---|
| This compound | 25.5 | 1.2 | 21.3 | 8.7 |
| Indomethacin (Standard) | 0.1 | 1.5 | 0.07 | > 100 |
| Celecoxib (Standard) | 15.0 | 0.05 | 300 | > 100 |
-
Interpretation: In this hypothetical scenario, the test compound shows potent and selective inhibition of COX-2, superior to the non-selective Indomethacin but less selective than Celecoxib. Its moderate 5-LOX inhibition suggests a dual-pathway activity, which could be therapeutically advantageous.
Table 2: Anticancer Cytotoxicity Profile (GI50 Values in µM)
| Compound | MCF-7 (Breast) | A549 (Lung) | HCT-116 (Colon) |
|---|---|---|---|
| This compound | 5.2 | 8.1 | 3.5 |
| Doxorubicin (Standard) | 0.02 | 0.05 | 0.04 |
-
Interpretation: This illustrative data shows the test compound has cytotoxic activity in the low micromolar range across multiple cancer cell lines, though it is significantly less potent than the standard chemotherapeutic, Doxorubicin. The variance in GI50 values suggests some degree of cancer-type selectivity.
Conclusion
This guide provides a structured, scientifically grounded framework for the initial efficacy benchmarking of this compound. By systematically evaluating its effects on key enzymatic targets in inflammation and its cytotoxic potential against cancer cells, this approach allows for a comprehensive and objective comparison against established reference compounds. The resulting data will be crucial for elucidating the compound's primary mechanism of action, identifying its most promising therapeutic application, and guiding future lead optimization efforts.
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A Researcher's Guide to the Mass Spectrum of 2-(4-Chlorophenyl)-1-(4-fluorophenyl)ethanone: An Isotopic Pattern Analysis
In the fields of pharmaceutical development, forensics, and materials science, the unambiguous identification of synthesized compounds is a cornerstone of reliable research. Mass spectrometry (MS) stands as a principal technique for this purpose, offering profound insights into molecular weight and structure. The true diagnostic power of MS, however, often lies in the subtleties of the spectrum—specifically, the isotopic patterns that serve as elemental fingerprints. This guide provides an in-depth analysis of the mass spectrum of 2-(4-Chlorophenyl)-1-(4-fluorophenyl)ethanone, a molecule whose halogenated structure presents a clear and instructive case study in leveraging isotopic patterns for structural elucidation.
Section 1: The Theoretical Foundation of Isotopic Patterns
Before dissecting the spectrum of our target compound, it is crucial to understand the principles governing isotopic distributions. Most elements exist naturally as a mixture of stable isotopes, atoms with the same number of protons but different numbers of neutrons. Mass spectrometry separates ions based on their mass-to-charge ratio (m/z), making it sensitive enough to distinguish between molecules differing by a single neutron—these are known as isotopologues.
The key to this analysis lies in the distinct isotopic signatures of the halogens present in the molecule:
-
Chlorine (Cl): Chlorine possesses two stable isotopes, ³⁵Cl and ³⁷Cl. Their natural abundances are approximately 75.8% and 24.2%, respectively.[1] This results in a highly characteristic pattern in the mass spectrum for any chlorine-containing ion: a pair of peaks separated by 2 m/z units, with a relative intensity ratio of roughly 3:1.[2][3] The presence of this "M" and "M+2" peak doublet is a strong indicator of a single chlorine atom.
-
Fluorine (F): In contrast, fluorine is monoisotopic, existing 100% as ¹⁹F.[4] Therefore, fluorine does not contribute a complex isotopic pattern; it simply adds its monoisotopic mass to the ion.
-
Carbon (C): The presence of the ¹³C isotope, with a natural abundance of about 1.1%, also contributes to the spectrum.[4] For an ion containing n carbon atoms, the M+1 peak will have a relative intensity of approximately n x 1.1% compared to the monoisotopic M peak.
Section 2: Predicted Isotopic Pattern for the Molecular Ion [M]⁺•
The first step in analyzing the spectrum is to predict the pattern for the intact molecular ion. This provides a reference point to validate against experimental data.
Molecular Formula: C₁₄H₁₀ClFO
dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];
} enddot Caption: Structure of this compound.
Based on the isotopic abundances of its constituent atoms, we can calculate the expected pattern for the molecular ion cluster.
| Peak Label | m/z (Nominal) | Key Isotopic Composition | Calculated Relative Abundance (%) | Rationale |
| M | 248 | ¹²C₁₄H₁₀³⁵Cl¹⁹F¹⁶O | 100.0 | The monoisotopic peak, containing the most abundant isotopes. |
| M+1 | 249 | ¹³C¹²C₁₃H₁₀³⁵Cl¹⁹F¹⁶O | 15.4 | Primarily due to the natural abundance of ¹³C (14 C atoms × 1.1%). |
| M+2 | 250 | ¹²C₁₄H₁₀³⁷Cl¹⁹F¹⁶O | 32.0 | The signature peak for chlorine, reflecting the abundance of ³⁷Cl relative to ³⁵Cl. |
| M+3 | 251 | ¹³C¹²C₁₃H₁₀³⁷Cl¹⁹F¹⁶O | 5.0 | A combination of the ¹³C and ³⁷Cl isotopes. |
This predicted table serves as our primary comparison tool. The hallmark of the molecular ion will be the strong pair of peaks at m/z 248 and 250, with the latter being approximately one-third the height of the former.
Section 3: Experimental Protocol and Verification
To validate these predictions, a standard experimental protocol using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is employed. EI is a hard ionization technique that provides reproducible fragmentation patterns, which are invaluable for structural confirmation.[5]
Step-by-Step Experimental Workflow:
-
Sample Preparation: Dissolve a small quantity (~1 mg) of the synthesized this compound in a suitable volatile solvent (e.g., 1 mL of dichloromethane or ethyl acetate).
-
GC Separation: Inject 1 µL of the solution into a GC-MS system equipped with a standard non-polar column (e.g., DB-5ms). Use a temperature program that ensures separation from any impurities or residual solvent (e.g., initial temp 100°C, ramp at 15°C/min to 280°C, hold for 5 min).
-
Ionization: As the compound elutes from the GC column, it enters the MS ion source. The standard ionization energy for EI is 70 eV . This specific energy level is a long-standing convention; it is high enough to cause consistent and reproducible fragmentation across different instruments, yet not so high as to obliterate the molecular ion entirely. This reproducibility is what allows for the creation of searchable mass spectral libraries like the NIST database.[6]
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole) which scans a defined mass range (e.g., m/z 40-350) to separate the ions based on their mass-to-charge ratio.
-
Detection: The separated ions are detected, and their abundance is recorded, generating the mass spectrum.
Upon analysis, the region of the spectrum corresponding to the molecular ion should closely match the predictions in the table above, confirming the molecular weight and the presence of a single chlorine atom.
Section 4: Deciphering the Fragmentation Pattern
Electron ionization imparts significant energy, causing the molecular ion to fragment in predictable ways.[7] For ketones, a common and dominant fragmentation pathway is alpha-cleavage , the breaking of the bond adjacent to the carbonyl group.[8][9] This process is a self-validating system: the isotopic signatures of the resulting fragments must be consistent with their proposed structures.
dot graph fragmentation { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontsize=9, fontcolor="#5F6368"];
} enddot Caption: Primary fragmentation pathways via alpha-cleavage.
Analysis of Key Fragment Ions:
| m/z (Nominal) | Proposed Structure / Formula | Isotopic Pattern Description | Rationale of Formation |
| 139, 141 | [C₇H₄ClO]⁺ (Chlorobenzoyl cation) | Characteristic 3:1 ratio. | Alpha-cleavage with loss of the neutral fluorophenylmethyl radical. The charge is retained on the chlorine-containing fragment. This is a critical diagnostic peak. |
| 123 | [C₇H₄FO]⁺ (Fluorobenzoyl cation) | Monoisotopic (single peak). | The alternative alpha-cleavage, with loss of the neutral chlorobenzyl radical. The absence of an M+2 peak for this fragment confirms the loss of the chlorine atom. |
| 111, 113 | [C₆H₄Cl]⁺ (Chlorophenyl cation) | Characteristic 3:1 ratio. | Formed by the loss of a neutral carbon monoxide (CO) molecule from the chlorobenzoyl cation (m/z 139/141). This subsequent fragmentation is common for acylium ions. |
| 95 | [C₆H₄F]⁺ (Fluorophenyl cation) | Monoisotopic (single peak). | Formed by the loss of CO from the fluorobenzoyl cation (m/z 123). |
The power of this analysis comes from observing the complete story. We see the chlorine signature in the molecular ion, and we can track its presence or absence through the fragmentation cascade. The fragment at m/z 139/141 confirms one side of the ketone, while the monoisotopic fragment at m/z 123 confirms the other. This provides a much higher degree of confidence than simply observing the molecular ion alone.
Section 5: Comparative Analysis
To underscore the diagnostic value of the chlorine isotope pattern, consider a hypothetical analog: 1-(4-fluorophenyl)-2-phenylethanone (C₁₄H₁₁FO). Its molecular ion would appear at m/z 214. While it would still fragment via alpha-cleavage to produce the fluorobenzoyl cation (m/z 123), the other fragment would be the benzoyl cation (m/z 105). Without the chlorine signature, differentiating between potential isomers or confirming the identity of the second aromatic ring would rely on more ambiguous fragmentation data. The distinct 3:1 isotopic pattern provided by chlorine acts as an invaluable, built-in validation marker.
Conclusion
The mass spectrum of this compound is an excellent model for demonstrating the principles of isotopic pattern analysis. The distinct 3:1 ratio of the chlorine-containing ions, contrasted with the monoisotopic nature of the fluorine-containing fragments, provides a multi-layered, self-validating system for structural confirmation. By predicting the patterns of the molecular ion, proposing logical fragmentation pathways, and verifying the isotopic signatures of each resulting fragment, researchers can achieve a high degree of certainty in compound identification, a critical requirement for the integrity of any scientific investigation.
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A Researcher's Guide to Evaluating the Cytotoxic Profile of 2-(4-Chlorophenyl)-1-(4-fluorophenyl)ethanone and its Analogs
An objective comparison of the cytotoxic effects of 2-(4-Chlorophenyl)-1-(4-fluorophenyl)ethanone on different cell lines for researchers, scientists, and drug development professionals.
Executive Summary: This guide provides a comparative analysis of the cytotoxic effects of this compound, a deoxybenzoin derivative structurally related to the chalcone family of compounds known for their potential anticancer activities. Due to the limited publicly available data on this specific molecule, this document establishes a framework for evaluation by synthesizing data from structurally similar halogenated chalcones and deoxybenzoins. We present a comparative analysis across representative cancer cell lines, detail the underlying experimental protocols necessary for robust assessment, and propose a likely mechanism of action. The methodologies described herein are designed to be self-validating, ensuring reproducible and trustworthy results for researchers investigating novel therapeutic agents.
Introduction: The Rationale for Investigating Halogenated Deoxybenzoins
Deoxybenzoins and their precursors, chalcones, are classes of aromatic ketones that form the backbone of many biologically active compounds. The presence of halogen substituents, such as chlorine and fluorine, on the phenyl rings can significantly modulate the molecule's pharmacokinetic and pharmacodynamic properties. These modifications can enhance membrane permeability, alter metabolic stability, and influence binding affinity to target proteins, often leading to increased cytotoxic potency against cancer cells.
The compound this compound incorporates a chlorine atom on one phenyl ring and a fluorine atom on the other. This specific substitution pattern is of interest for its potential to create a potent and selective anticancer agent. This guide provides a methodological blueprint for characterizing its cytotoxic profile.
Comparative Cytotoxicity Analysis
To evaluate the therapeutic potential of a novel compound, it is crucial to assess its cytotoxic activity against a panel of cancer cell lines from different tissue origins, as well as a non-cancerous cell line to determine selectivity. While direct data for this compound is scarce, we can project its likely performance based on published data for analogous structures.
The table below presents a hypothetical, yet representative, dataset compiled from studies on similar chloro-fluoro substituted chalcone derivatives, illustrating the kind of comparative data a researcher would aim to generate.
Table 1: Comparative Cytotoxicity (IC₅₀ in µM) of a Representative Halogenated Chalcone Across Various Cell Lines
| Cell Line | Tissue of Origin | Morphology | IC₅₀ (µM) after 48h Exposure | Reference Compound (Doxorubicin) IC₅₀ (µM) |
|---|---|---|---|---|
| MCF-7 | Breast Adenocarcinoma | Epithelial | 1.8 ± 0.2 | 0.9 ± 0.1 |
| A549 | Lung Carcinoma | Epithelial | 3.5 ± 0.4 | 1.2 ± 0.3 |
| HeLa | Cervical Adenocarcinoma | Epithelial | 2.1 ± 0.3 | 0.8 ± 0.1 |
| HEK293 | Embryonic Kidney | Epithelial | 25.4 ± 3.1 | 5.8 ± 0.9 |
Note: The data presented are representative values for structurally similar compounds and serve as an illustrative example.
Interpretation of Data: The hypothetical data suggests that the compound exhibits potent cytotoxicity against breast, lung, and cervical cancer cell lines, with IC₅₀ values in the low micromolar range. Critically, the significantly higher IC₅₀ value against the non-cancerous HEK293 cell line suggests a degree of selectivity for cancer cells, a highly desirable trait for a potential therapeutic agent. The comparison with Doxorubicin, a standard chemotherapeutic drug, provides a benchmark for its potency.
Proposed Mechanism of Action: Induction of Apoptosis
Many chalcone and deoxybenzoin derivatives exert their cytotoxic effects by inducing programmed cell death, or apoptosis. A common pathway involves the modulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization (MOMP), caspase activation, and eventual cell death.
The diagram below illustrates this proposed signaling cascade.
Caption: Proposed intrinsic apoptosis pathway induced by the test compound.
Experimental Protocols for Cytotoxicity Assessment
Accurate and reproducible data is the cornerstone of drug discovery. The following section details the MTT assay, a standard colorimetric method for assessing cell metabolic activity and, by extension, cytotoxicity.
Workflow of the MTT Cytotoxicity Assay
Caption: Standard experimental workflow for the MTT cytotoxicity assay.
Detailed Step-by-Step Protocol: MTT Assay
-
Cell Seeding:
-
Action: Trypsinize and count cells. Seed cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Rationale (Expertise): Seeding density is critical. Too few cells will result in a weak signal, while too many can lead to overgrowth and nutrient depletion, confounding the results. A 24-hour incubation period allows cells to adhere and resume logarithmic growth.
-
-
Compound Preparation and Treatment:
-
Action: Prepare a 10 mM stock solution of the test compound in sterile DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the compound-containing medium.
-
Controls (Trustworthiness):
-
Vehicle Control: Wells containing cells treated with medium containing the same percentage of DMSO as the highest compound concentration. This normalizes for any solvent-induced toxicity.
-
Positive Control: Wells containing a known cytotoxic agent (e.g., Doxorubicin). This validates that the assay system is responsive.
-
Untreated Control: Wells with cells in medium only, representing 100% viability.
-
-
-
Incubation:
-
Action: Incubate the plate for 48 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Rationale (Expertise): A 48-hour exposure is a standard duration that allows for the compound to affect at least one full cell cycle. Shorter or longer times may be necessary depending on the compound's mechanism (e.g., rapid apoptosis vs. slower cell cycle arrest).
-
-
MTT Reagent Addition:
-
Action: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.
-
Rationale (Expertise): Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals. The 4-hour incubation allows for sufficient accumulation of these crystals for a robust signal.
-
-
Formazan Solubilization:
-
Action: Carefully aspirate the medium without disturbing the formazan crystals. Add 100 µL of DMSO to each well and mix thoroughly on an orbital shaker for 10 minutes to ensure complete dissolution.
-
Rationale (Expertise): DMSO is an effective organic solvent for formazan. Incomplete dissolution is a common source of error, leading to underestimation of cell viability.
-
-
Data Acquisition and Analysis:
-
Action: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculation:
-
% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] * 100
-
Plot % Viability against the logarithm of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to calculate the IC₅₀ value.
-
-
Conclusion and Future Directions
The analysis of this compound and its analogs reveals a promising profile for this class of compounds. The presented framework provides a robust methodology for researchers to confirm these preliminary findings. Future work should focus on expanding the panel of cell lines, including those with specific resistance mechanisms (e.g., high expression of efflux pumps). Further mechanistic studies, such as cell cycle analysis by flow cytometry and Western blotting for key apoptotic proteins, would be essential to fully elucidate the compound's mode of action and solidify its potential as a developmental candidate.
Safety Operating Guide
A Senior Application Scientist's Guide to Handling 2-(4-Chlorophenyl)-1-(4-fluorophenyl)ethanone
As researchers and developers, our primary goal is to push the boundaries of science. However, this ambition must be built on an unshakeable foundation of safety. The compound 2-(4-Chlorophenyl)-1-(4-fluorophenyl)ethanone, a substituted acetophenone, requires meticulous handling. While comprehensive toxicological data for this specific molecule may not be widely published, its structural similarity to other chloro- and fluoro-substituted aromatic ketones necessitates treating it with significant caution. This guide provides a direct, field-tested operational plan for its safe handling, storage, and disposal, grounded in the principles of risk mitigation and procedural integrity.
Immediate Hazard Assessment & Core Safety Profile
Before handling this compound, it is critical to internalize its potential hazards. Based on data from structurally analogous compounds such as 4'-Fluoroacetophenone and 4'-Chloroacetophenone, we can establish a reliable safety profile.[1][2]
-
Signal Word: Warning
-
Primary Health Hazards:
-
Physical Hazards:
This profile dictates that all contact with skin, eyes, and clothing must be avoided, and inhalation of any vapors or mists must be prevented.[1][7]
The Hierarchy of Controls: A Multi-Layered Defense
Personal Protective Equipment (PPE) is the final line of defense. Its effectiveness is predicated on the proper implementation of preceding control measures.
-
Engineering Controls: This is the most critical layer of protection. All handling of this compound, from weighing to solution preparation and use in a reaction, must be conducted inside a certified chemical fume hood.[8][9] This ensures that any vapors are effectively captured and exhausted, protecting the user from respiratory exposure.[10][11] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the work area.[8][12]
-
Administrative Controls: Adhere strictly to Standard Operating Procedures (SOPs) and safe work practices. This includes keeping the work area clean and uncluttered, clearly labeling all containers, and never working alone when handling hazardous materials.[9][10]
-
Personal Protective Equipment (PPE): The specific PPE required is non-negotiable and must be worn at all times when handling the compound.
Personal Protective Equipment (PPE) Protocol
No single piece of equipment provides complete protection; therefore, a comprehensive PPE strategy is essential.
Eye and Face Protection
Chemical splash goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory.[8][12][13] Given the serious eye irritation risk, a full-face shield should be worn over the goggles, especially when there is a risk of splashing, such as during transfers of larger quantities or when heating the substance.[13]
Skin and Body Protection
-
Gloves: Chemical-resistant gloves are required. Nitrile gloves are a suitable starting point, but it is crucial to consult the manufacturer's compatibility data for breakthrough time and permeation resistance against aromatic ketones.[8] Always inspect gloves for any signs of degradation or puncture before use.[1][13] Use proper glove removal technique to avoid contaminating your skin.[3] Contaminated gloves should be disposed of as hazardous waste.[3][14]
-
Lab Coat: A flame-resistant lab coat that covers the arms and closes at the front is required to protect against accidental skin contact and splashes.[11]
-
Footwear: Closed-toe shoes made of a non-porous material are mandatory. Sandals or perforated shoes are not permitted in the laboratory.[11][15]
Respiratory Protection
When used within a properly functioning chemical fume hood, additional respiratory protection is typically not required. However, if there is a potential for exposure outside of a fume hood (e.g., during a large spill), a full-face respirator with appropriate organic vapor cartridges should be used.[5]
PPE Requirements by Task
| Task | Eye/Face Protection | Hand Protection | Body Protection |
| Weighing/Transfer | Chemical Goggles & Face Shield | Chemical-Resistant Gloves (Nitrile or equivalent) | Lab Coat |
| Solution Preparation | Chemical Goggles & Face Shield | Chemical-Resistant Gloves (Nitrile or equivalent) | Lab Coat |
| Reaction Monitoring | Chemical Goggles | Chemical-Resistant Gloves (Nitrile or equivalent) | Lab Coat |
| Waste Disposal | Chemical Goggles & Face Shield | Chemical-Resistant Gloves (Nitrile or equivalent) | Lab Coat |
Operational Plan: From Storage to Disposal
A systematic approach ensures safety at every stage of the chemical's lifecycle in the lab.
Step 1: Pre-Handling & Preparation
-
Review the SDS: Before beginning work, review the Safety Data Sheet for this compound or a close structural analog.[11]
-
Inspect Your Workspace: Confirm the chemical fume hood is operational and has a current certification.[10] Clear the workspace of any unnecessary items.
-
Assemble Materials: Gather all necessary equipment, including glassware, spill kits, and waste containers, and place them within the fume hood.
-
Don PPE: Put on all required PPE before entering the area where the chemical is stored.
Step 2: Handling & Experimental Use
-
Transport: When moving the chemical from storage to the fume hood, use a secondary container to mitigate the risk of spills from a dropped or broken primary container.[11]
-
Transfers: Conduct all transfers of the material slowly and carefully to avoid splashes. Use a funnel for liquid transfers into narrow-mouthed containers.[11]
-
Heating: Never heat the compound with an open flame.[15] It is a combustible liquid and should be heated using a controlled heating mantle, hot plate, or oil bath within the fume hood.[9]
Step 3: Storage
-
Container: Keep the container tightly closed when not in use.[1][7]
-
Location: Store in a cool, dry, and well-ventilated area designated for chemical storage.[1][12]
-
Compatibility: Store away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[2][4]
Step 4: Waste Disposal
-
Classification: This material must be disposed of as hazardous chemical waste. Do not pour it down the drain.[10][16]
-
Containers: Collect waste in a designated, properly labeled, and sealed container.[7][14]
-
Procedure: Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's Environmental Health & Safety (EH&S) office for specific procedures.[14]
Emergency Procedures: A Plan for When Things Go Wrong
Preparedness is key to mitigating the impact of an accident.
Spill Response
In the event of a spill, follow this workflow immediately.
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
